Technical Documentation Center

3-(3-Iodophenyl)-1,2-oxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3-(3-Iodophenyl)-1,2-oxazol-5-amine: A Comprehensive Technical Guide

Executive Summary The 5-aminoisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules targeting kinases, receptors, and enzymes. The synthesis of 3-(3-Iodophenyl)-1,2-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminoisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules targeting kinases, receptors, and enzymes. The synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine (also known as 3-(3-iodophenyl)isoxazol-5-amine) requires a highly regioselective approach to ensure the amino group is positioned at C5 rather than C3. This technical guide details a robust, two-step synthetic pathway starting from ethyl 3-iodobenzoate, emphasizing the mechanistic causality behind reaction conditions that dictate regiochemical outcomes[1].

Retrosynthetic Analysis & Strategic Considerations

The target molecule, 3-(3-Iodophenyl)-1,2-oxazol-5-amine, can be disconnected at the isoxazole ring to reveal a


-ketonitrile precursor: 3-(3-iodophenyl)-3-oxopropanenitrile[2].

While 1,3-dipolar cycloadditions of nitrile oxides with activated alkynes are viable alternatives, the cyclocondensation of a


-ketonitrile with hydroxylamine is preferred for its scalability, utilization of inexpensive reagents, and the ability to strictly control regioselectivity via pH adjustments.

Workflow A Ethyl 3-iodobenzoate + Acetonitrile B 3-(3-Iodophenyl)-3-oxopropanenitrile (β-Ketonitrile) A->B NaH, THF 0 °C to RT C 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Target Molecule) B->C NH2OH·HCl, NaOH EtOH/H2O, Reflux

Overall synthetic workflow for 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Mechanistic Pathway & Regioselectivity

As a self-validating system, the synthesis relies on exploiting the inherent electrophilicity of the intermediates under specific thermodynamic and pH conditions.

Step 1: Claisen-Type Condensation

The synthesis begins with the generation of the cyanomethyl anion. Acetonitrile is deprotonated by a strong base (e.g., Sodium Hydride or n-Butyllithium) in anhydrous THF. This nucleophile attacks the carbonyl carbon of ethyl 3-iodobenzoate. Subsequent elimination of the ethoxide leaving group furnishes the


-ketonitrile intermediate[2].
Step 2: Regioselective Cyclocondensation

The reaction of 3-(3-iodophenyl)-3-oxopropanenitrile with hydroxylamine theoretically yields two regioisomers: 3-amino-5-arylisoxazole or 5-amino-3-arylisoxazole. The regiochemical outcome is strictly dictated by pH and temperature[1]:

  • Basic Conditions (pH > 8, 100 °C): Hydroxylamine acts as a free base and preferentially attacks the more electrophilic ketone carbonyl. This forms an oxime intermediate, which then undergoes a 5-endo-dig intramolecular cyclization (the oxime oxygen attacks the nitrile carbon), followed by tautomerization to yield the desired 5-aminoisoxazole [3].

  • Neutral/Mildly Acidic Conditions (pH 7-8, < 45 °C): Hydroxylamine preferentially attacks the nitrile group, forming an amidoxime intermediate that cyclizes to form the undesired 3-aminoisoxazole [1].

Therefore, to synthesize 3-(3-Iodophenyl)-1,2-oxazol-5-amine, the reaction must be driven by strong basic conditions and reflux[1].

Mechanism Keto β-Ketonitrile Ar-C(=O)-CH2-CN Oxime Oxime Intermediate Ar-C(=NOH)-CH2-CN Keto->Oxime Nucleophilic attack at ketone carbonyl NH2OH Hydroxylamine (Free Base, pH > 8) NH2OH->Oxime Cyclic Cyclic Intermediate 5-endo-dig cyclization Oxime->Cyclic Oxime oxygen attacks nitrile carbon Product 5-Aminoisoxazole (Target) Cyclic->Product Tautomerization

Regioselective mechanism for 5-aminoisoxazole formation under basic conditions.

Quantitative Data & Reaction Parameters

ParameterStep 1:

-Ketonitrile Synthesis
Step 2: Cyclocondensation
Starting Material Ethyl 3-iodobenzoate, Acetonitrile3-(3-Iodophenyl)-3-oxopropanenitrile
Reagents NaH (60% dispersion)NH₂OH·HCl, NaOH
Solvent Anhydrous THFEthanol / Water
Temperature 0 °C to Room TemperatureReflux (approx. 80-100 °C)
pH Environment Highly Basic (Anhydrous)> 8 (Basic aqueous)
Reaction Time 4 - 6 hours12 - 16 hours
Expected Yield 75 - 85%80 - 90%
Regioselectivity N/A> 95% (5-amino isomer)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(3-Iodophenyl)-3-oxopropanenitrile

Causality Note: The use of anhydrous conditions is critical to prevent the destruction of the cyanomethyl anion. Saturated NH₄Cl is used for the quench to prevent acid-catalyzed hydrolysis of the newly formed nitrile.

  • Preparation: Flame-dry a multineck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in mineral oil, 2.5 eq) in anhydrous THF and cool to 0 °C using an ice bath. Add a solution of anhydrous acetonitrile (2.5 eq) in THF dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the cyanomethyl anion.

  • Coupling: Add a solution of Ethyl 3-iodobenzoate (1.0 eq) in THF dropwise to the cold mixture.

  • Propagation: Allow the reaction mixture to warm to room temperature naturally and stir for 4-6 hours. Monitor the consumption of the ester via TLC (Hexanes/EtOAc, 3:1).

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the

    
    -ketonitrile[2].
    
Protocol B: Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Causality Note: Pre-mixing NH₂OH·HCl with NaOH ensures the generation of the free hydroxylamine base before introduction to the


-ketonitrile, forcing the nucleophilic attack onto the ketone carbonyl rather than the nitrile[3].
  • Substrate Dissolution: In a round-bottom flask, dissolve 3-(3-iodophenyl)-3-oxopropanenitrile (1.0 eq) in absolute Ethanol.

  • Base Generation: In a separate beaker, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and Sodium Hydroxide (NaOH, 1.5 eq) in a minimum amount of water to generate free hydroxylamine. Verify that the pH is > 8[1].

  • Cyclocondensation: Add the aqueous hydroxylamine solution to the ethanolic

    
    -ketonitrile solution. Attach a reflux condenser and heat the mixture to reflux (approx. 80-100 °C) for 12-16 hours.
    
  • Monitoring: Monitor the reaction via LC-MS to ensure complete consumption of the starting material and exclusive formation of the 5-amino isomer.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization (ethanol/water) or flash chromatography to yield pure 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 3-(3-Iodophenyl)-1,2-oxazol-5-amine, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃ or DMSO-d₆): A characteristic highly shielded singlet for the isoxazole C4-H should appear around

    
     5.5 - 6.0 ppm. The broad singlet for the -NH₂ group will appear around 
    
    
    
    5.0 - 6.5 ppm (exchangeable with D₂O). The 3-iodophenyl protons will appear in the aromatic region (
    
    
    7.1 - 8.2 ppm).
  • LC-MS: The molecular ion [M+H]⁺ should be observed at m/z 287.1 (Calculated exact mass for C₉H₇IN₂O = 286.06 g/mol ).

References

  • [1] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Organic Chemistry Portal (Originally published in Synthesis 2013, 45, 171-173). Available at:[Link]

Sources

Exploratory

The Dawn of a Scaffold: A Technical Guide to the Chemical Properties, Structure, and Reactivity of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, bifunctional heterocyclic building blocks are critical for the rapid expansion of structure-activity relationship (SAR) libraries. 3-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, bifunctional heterocyclic building blocks are critical for the rapid expansion of structure-activity relationship (SAR) libraries. 3-(3-Iodophenyl)-1,2-oxazol-5-amine (commonly referred to as 5-amino-3-(3-iodophenyl)isoxazole) is a privileged scaffold that combines the hydrogen-bonding capacity of an isoxazole-amine with the exceptional cross-coupling reactivity of a meta-substituted aryl iodide. This whitepaper provides an in-depth analysis of its structural properties, electronic behavior, and synthetic methodologies, delivering self-validating experimental protocols designed for research scientists and drug development professionals.

Chemical Identity & Structural Elucidation

The utility of this compound stems from its precise spatial geometry and functional group orthogonality. Table 1 summarizes its core physicochemical identifiers.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 3-(3-Iodophenyl)-1,2-oxazol-5-amine
Common Synonyms 5-Amino-3-(3-iodophenyl)isoxazole
CAS Registry Number 501326-25-6
Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
SMILES NC1=CC(C2=CC=CC(I)=C2)=NO1

Structural and Electronic Properties

The chemical behavior of 3-(3-iodophenyl)-1,2-oxazol-5-amine is governed by the interplay between its three primary structural domains:

  • The 1,2-Oxazole (Isoxazole) Core: As a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms, the isoxazole acts as an electron-withdrawing core. It is relatively stable under acidic conditions but can be sensitive to strong bases or reductive environments (which may cleave the N-O bond).

  • The C5-Primary Amine: The lone pair of electrons on the exocyclic nitrogen delocalizes into the isoxazole ring, specifically toward the electronegative ring nitrogen (N2) and oxygen (O1). Causality: This resonance significantly attenuates the basicity and nucleophilicity of the primary amine compared to standard aliphatic amines. Consequently, functionalizing this amine requires highly electrophilic reagents, such as acid chlorides or activated esters (e.g., HATU-activated carboxylic acids) .

  • The C3-(3-Iodophenyl) Group: The iodine atom is positioned meta to the isoxazole attachment point. Causality: Iodine is highly polarizable and forms a relatively weak C-I bond (

    
     kJ/mol), making it an exceptional electrophile for oxidative addition by low-valent transition metals (like Pd^0^). The meta substitution trajectory is frequently exploited in kinase inhibitor design to access deep hydrophobic pockets without inducing the severe steric clashes associated with ortho substituents.
    

Table 2: Expected


H NMR Characterization Data (400 MHz, DMSO-

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Significance
C4-H (Isoxazole) 5.60 - 5.80Singlet (s)1HHighly shielded by the electron-donating 5-amino group.
-NH

(Amine)
6.50 - 6.80Broad Singlet (br s)2HBroadened due to quadrupolar relaxation of nitrogen and solvent exchange.
Ar-H (Aryl) 7.20 - 8.10Multiplets (m)4HAromatic protons; the proton ortho to both the iodine and isoxazole is the most deshielded.

Synthetic Pathways

The construction of the 3-aryl-5-aminoisoxazole scaffold is classically achieved via the regioselective cyclocondensation of a


-ketonitrile with hydroxylamine .

SynthesisPathway SM Ethyl 3-iodobenzoate + Acetonitrile Int 3-(3-Iodophenyl)-3- oxopropanenitrile SM->Int NaH, THF Claisen Condensation Prod 3-(3-Iodophenyl)-1,2- oxazol-5-amine Int->Prod NH2OH·HCl, NaOH Cyclocondensation

Figure 1: Two-step synthetic pathway for 3-(3-iodophenyl)-1,2-oxazol-5-amine.

Applications in Medicinal Chemistry & Divergent Reactivity

The strategic value of this molecule lies in its orthogonality. It possesses two distinct vectors for functionalization that can be addressed independently without cross-reactivity. The amine (Vector A) is typically utilized to form hinge-binding motifs (amides/ureas) for kinase targets, while the aryl iodide (Vector B) serves as a handle for Suzuki-Miyaura or Sonogashira cross-coupling to extend the pharmacophore .

ReactivityProfile Core 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Bifunctional Scaffold) Amine Vector A: 5-Amino Group (Nucleophilic Addition) Core->Amine Acyl Chlorides / Isocyanates Iodine Vector B: 3-Iodo Group (Oxidative Addition) Core->Iodine Ar-B(OH)2, Pd(0), Base Prod1 Isoxazole Carboxamides (Kinase Hinge Binders) Amine->Prod1 Amidation / Urea Formation Prod2 Biaryl Isoxazoles (Extended Pharmacophores) Iodine->Prod2 Suzuki-Miyaura Cross-Coupling

Figure 2: Divergent reactivity profile of the bifunctional isoxazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(3-Iodophenyl)-3-oxopropanenitrile
  • Causality: Acetonitrile possesses weakly acidic

    
    -protons (pKa 
    
    
    
    25). A strong base like Sodium Hydride (NaH) is strictly required to generate the nucleophilic cyanomethyl anion. Ethyl 3-iodobenzoate is chosen over the corresponding acid chloride to prevent double addition and control the reaction kinetics.
  • Step-by-Step:

    • Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

    • Add anhydrous acetonitrile (3.0 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.

    • Add a solution of ethyl 3-iodobenzoate (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating System: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active ester starting material and the appearance of a highly polar, baseline UV-active spot (the sodium enolate of the

    
    -ketonitrile) validates conversion.
    
  • Workup: Quench carefully with cold 1M HCl until the pH reaches 3. The neutral

    
    -ketonitrile will precipitate or can be extracted with ethyl acetate.
    
Protocol B: Regioselective Cyclocondensation to the Isoxazole
  • Causality: Hydroxylamine hydrochloride (NH

    
    OH·HCl) is utilized rather than the free base due to its superior bench stability. Sodium hydroxide (NaOH) is added to liberate free hydroxylamine in situ. The reaction is highly pH-sensitive: if the environment is too acidic, the nucleophilicity of hydroxylamine is quenched; if too basic, the 
    
    
    
    -ketonitrile may undergo retro-Claisen cleavage .
  • Step-by-Step:

    • Dissolve 3-(3-iodophenyl)-3-oxopropanenitrile (1.0 equiv) in a 1:1 mixture of Ethanol/Water.

    • Add NH

      
      OH·HCl (1.5 equiv) followed by NaOH (1.5 equiv).
      
    • Heat the mixture to reflux (80 °C) for 6 hours.

  • Self-Validating System: Upon heating, the reaction mixture will transition from a clear solution to a turbid suspension as the more hydrophobic isoxazole product forms. LC-MS analysis should confirm the target mass (

    
    ).
    
Protocol C: General Suzuki-Miyaura Cross-Coupling (Vector B)
  • Causality: The 3-iodo group is highly reactive toward oxidative addition. We utilize Pd(dppf)Cl

    
     because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.
    
  • Step-by-Step:

    • Charge a Schlenk flask with 3-(3-iodophenyl)-1,2-oxazol-5-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl

      
       (0.05 equiv), and K
      
      
      
      CO
      
      
      (2.5 equiv).
    • Add a degassed mixture of 1,4-Dioxane/Water (4:1).

    • Heat to 90 °C for 4 hours under argon.

  • Self-Validating System: The biphasic reaction mixture will turn dark brown/black upon completion, indicating the precipitation of Pd black (the catalyst resting state after substrate depletion).

References

  • National Center for Biotechnology Information (NCBI). "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold". PubMed Central (PMC). Available at:[Link]

Foundational

Spectroscopic Characterization of 3-(3-Iodophenyl)-1,2-oxazol-5-amine: NMR and MS Analytics

Executive Summary The compound 3-(3-iodophenyl)-1,2-oxazol-5-amine (IUPAC: 3-(3-iodophenyl)isoxazol-5-amine; CAS: 501326-25-6) is a highly versatile bifunctional building block utilized in advanced medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-iodophenyl)-1,2-oxazol-5-amine (IUPAC: 3-(3-iodophenyl)isoxazol-5-amine; CAS: 501326-25-6) is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and agrochemical development[1]. Featuring a planar isoxazole core, a primary amine for amide coupling, and a meta-iodine substituent primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), validating its structural integrity is a critical prerequisite for downstream synthesis.

Because commercial spectral libraries for this specific compound are sparse, this technical guide synthesizes predictive, reference-derived spectroscopic data based on the established behavior of 5-aminoisoxazoles and iodobenzene analogs. The following sections detail the causal logic behind solvent selection, peak assignment, and fragmentation mechanics required to confidently characterize this molecule.

Structural Dynamics & Tautomeric Equilibria

Before interpreting the spectroscopic data, one must understand the tautomeric behavior of the isoxazole ring. Unlike 3-hydroxyisoxazoles, which exhibit complex, solvent-dependent tautomerism between the "enol" (OH) and "keto" (NH) forms[2], 5-aminoisoxazoles predominantly exist in the amino form rather than the imino form, especially in polar aprotic solvents.

This electronic stabilization has two profound effects on the analytical data:

  • Symmetry of the Amine: The presence of a true

    
     group yields a distinct 2-proton integration in 
    
    
    
    NMR, rather than a single shifting
    
    
    proton.
  • Resonance Shielding: The lone pair on the exocyclic nitrogen delocalizes into the isoxazole ring, significantly increasing the electron density at the C-4 position. This resonance shielding is the mechanistic basis for the highly diagnostic upfield shift of the H-4 proton[3].

Workflow A Sample: 3-(3-Iodophenyl)-1,2-oxazol-5-amine B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C LC-MS Analysis (ESI+, Q-TOF) A->C D 1H & 13C Assignments Evaluate Heavy Atom Effect B->D E Molecular Ion [M+H]+ N-O Bond Cleavage Profiling C->E F Data Synthesis & Structural Validation D->F E->F

Analytical workflow for the spectroscopic validation of 5-aminoisoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

For 5-aminoisoxazoles, DMSO-d6 is the mandated solvent over


. The planar, polar nature of the aminoisoxazole core leads to severe aggregation and intermolecular hydrogen bonding in non-polar solvents, resulting in broadened, unintegrable amine signals. DMSO effectively disrupts these hydrogen bonds, yielding a sharp, quantifiable 

singlet and stabilizing the amino tautomer[4].
NMR Quantitative Assignments

The


 NMR spectrum is defined by three distinct regions: the amine, the isoxazole core, and the 3-iodophenyl ring. The proton at the 4-position of the isoxazole ring serves as a critical "fingerprint" for structural confirmation[3]. Because it is flanked by the electron-donating amino group, it is significantly shielded, appearing as a sharp singlet around 5.5 ppm.

Table 1: Predicted


 NMR Data (400 MHz, DMSO-d6) 
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Rationale

6.75Broad Singlet (br s)2H-5-Amino protons; sharpened by DMSO.
H-2' 8.15t1H1.5Phenyl proton isolated between Iodine and Isoxazole.
H-4' 7.85dt1H7.8, 1.5Phenyl proton para to Isoxazole.
H-6' 7.82dt1H7.8, 1.5Phenyl proton ortho to Isoxazole.
H-5' 7.28t1H7.8Phenyl proton meta to both substituents.
H-4 5.52s1H-Isoxazole core proton; shielded by

resonance[3].
NMR & The Heavy Atom Effect

The


 NMR spectrum provides definitive proof of the iodine substituent via the Heavy Atom Effect . Iodine exerts a profound diamagnetic shielding effect on the directly attached carbon (C-3'), pushing its chemical shift drastically upfield to approximately 95 ppm. Without this iodine atom, a standard aromatic carbon would resonate near 128-130 ppm.

Table 2: Predicted


 NMR Data (100 MHz, DMSO-d6) 
Shift (δ, ppm)TypeAssignment / Mechanistic Rationale
171.2CqC-5 (Isoxazole): Highly deshielded due to oxygen and nitrogen electronegativity.
162.5CqC-3 (Isoxazole): Imine-like carbon.
140.2CHC-2' (Phenyl): Deshielded by proximity to the isoxazole ring.
138.5CHC-4' (Phenyl)
131.5CqC-1' (Phenyl): Ipso carbon attached to the isoxazole core.
131.0CHC-5' (Phenyl)
126.4CHC-6' (Phenyl)
95.2CqC-3' (Phenyl): Directly attached to Iodine (Heavy Atom Effect shielding).
76.8CHC-4 (Isoxazole): Highly shielded by electron donation from the 5-amino group[5].

Mass Spectrometry (LC-MS) & Fragmentation Mechanics

Electrospray Ionization in positive mode (ESI+) is the optimal technique due to the basicity of the 5-amino group, which readily accepts a proton to form the


 ion at m/z 287.0  (Exact Mass: 285.96 + 1.01).

Under Collision-Induced Dissociation (CID), the isoxazole ring is notoriously fragile. The primary and most diagnostic fragmentation pathway involves the cleavage of the weak N-O bond[6]. This initial cleavage triggers a cascade that expels


 and 

equivalents, ultimately yielding a stable 3-iodobenzonitrile radical cation fragment at m/z 230.0 . A secondary pathway involves the homolytic loss of the iodine radical (

Da), yielding a fragment at m/z 160.0 .

MS_Pathway M Molecular Ion [M+H]+ m/z 287.0 F1 N-O Bond Cleavage Intermediate M->F1 Collision Energy F3 Loss of Iodine m/z 160.0 M->F3 -I• F2 3-Iodobenzonitrile Ion m/z 230.0 F1->F2 -CH2CO, -NH2

Primary ESI-MS fragmentation pathway highlighting N-O bond cleavage.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during characterization.

NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh exactly 10–15 mg of 3-(3-iodophenyl)-1,2-oxazol-5-amine into a clean vial. Add 0.6 mL of anhydrous DMSO-d6 (100 atom % D, containing 0.03% v/v TMS).

  • Visual Validation Check: Ensure the solution is completely clear. Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened shims and the loss of critical coupling constants (like the 1.5 Hz meta-coupling on H-2'). Filter through a glass wool plug if necessary.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the

    
     spectrum at 400 MHz (minimum 16 scans, relaxation delay 
    
    
    
    ) and the
    
    
    spectrum at 100 MHz (minimum 512 scans).
  • Calibration Check: Calibrate the residual DMSO pentet exactly to

    
     2.50 ppm (
    
    
    
    ) and the septet to
    
    
    39.52 ppm (
    
    
    ). If the peak deviates, adjust the chemical shift referencing before integrating the H-4 fingerprint signal.
LC-MS Analytical Workflow
  • Sample Preparation: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Ionization Validation Check: Causality: The addition of 0.1% formic acid is non-negotiable; it forces the protonation of the 5-amino group in the liquid phase, ensuring a robust

    
     signal and suppressing sodium adducts (
    
    
    
    ).
  • Acquisition: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • MS/MS Profiling: Apply a collision energy ramp (15–35 eV) to induce the diagnostic N-O bond cleavage[6]. Monitor for the m/z 230.0 transition to confirm the presence of the 3-iodophenyl moiety.

References

  • [1] AChemBlock. 5-Amino-3-(3-iodophenyl)isoxazole 95% | CAS: 501326-25-6. Retrieved from 1

  • [2] Benchchem. 5-Phenylisoxazol-3-ol: Tautomeric Equilibria. Retrieved from 2

  • [5] Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile. Retrieved from 5

  • [3] ResearchGate. Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Retrieved from3

  • [4] Royal Society of Chemistry. Divergent Synthesis of 5- and 4-(2,1-Azaborine) Substituted Isoxazoles. Retrieved from 4

  • [6] VDOC.PUB. Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49. Retrieved from 6

Sources

Exploratory

3-(3-Iodophenyl)-1,2-oxazol-5-amine IUPAC name and synonyms

Title: 3-(3-Iodophenyl)-1,2-oxazol-5-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery Executive Summary The compound 3-(3-iodophenyl)-1,2-oxazol-5-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-(3-Iodophenyl)-1,2-oxazol-5-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

The compound 3-(3-iodophenyl)-1,2-oxazol-5-amine (also widely known as 3-(3-iodophenyl)isoxazol-5-amine) is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a planar 1,2-oxazole core and a meta-substituted aryl iodide, this molecule serves as a critical intermediate for the development of targeted therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators[1]. This whitepaper provides an in-depth analysis of its structural parameters, a self-validating synthetic protocol, and its strategic utility in hit-to-lead optimization workflows.

Nomenclature and Structural Parameters

Accurate molecular profiling is the foundation of robust assay design and computational modeling. The following table summarizes the core physicochemical and structural identifiers for the compound[2].

ParameterValue
IUPAC Name 3-(3-iodophenyl)-1,2-oxazol-5-amine
Common Synonyms 5-amino-3-(3-iodophenyl)isoxazole; 3-(3-iodophenyl)isoxazol-5-amine
CAS Registry Number 501326-25-6
Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
SMILES String NC1=CC(C2=CC=CC(I)=C2)=NO1
Commercial Purity Standard ≥ 95%

Strategic Utility in Medicinal Chemistry

The architectural design of 3-(3-iodophenyl)-1,2-oxazol-5-amine offers two distinct pharmacological and synthetic advantages:

  • The 5-Amino-1,2-oxazole Pharmacophore: The isoxazole ring is a classic bioisostere for amides and carboxylic acids, offering improved lipophilicity and membrane permeability. In the context of kinase inhibition, the 5-amino group acts as a critical hydrogen-bond donor, mimicking the exocyclic amine of adenine to anchor the molecule within the ATP-binding hinge region of target kinases (e.g., p38, JAK, or mutant BRAF)[1]. Furthermore, this core has demonstrated efficacy in modulating sphingosine-1-phosphate (S1P) receptors, which are implicated in autoimmune disorders and angiogenesis[1].

  • The Aryl Iodide Handle: The iodine atom at the meta position is highly polarizable and serves as an exceptional leaving group for palladium- or copper-catalyzed cross-coupling reactions. This allows medicinal chemists to perform late-stage diversification (e.g., Suzuki-Miyaura arylations, Sonogashira alkynylations, or Buchwald-Hartwig aminations) without the need to construct the heterocyclic core de novo for every analog.

Synthetic Methodologies & Self-Validating Protocols

The de novo construction of the 5-aminoisoxazole ring is typically achieved through the condensation of a substituted benzoylacetonitrile with hydroxylamine[3]. The following protocol outlines the synthesis of the core scaffold, incorporating causality for experimental choices and in-process validation steps to ensure scientific integrity.

Protocol: Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine Objective: To achieve regioselective cyclization of 3-iodobenzoylacetonitrile into the 5-aminoisoxazole derivative.

  • Reagent Preparation: Dissolve 3-iodobenzoylacetonitrile (1.0 eq, ~100 mmol) in a 15% aqueous sodium hydroxide solution (100 mL)[3].

    • Causality: The strong base deprotonates the active methylene group of the nitrile, increasing its nucleophilicity and preparing the system for subsequent cyclization.

  • Hydroxylamine Addition: Slowly add hydroxylamine hydrochloride (2.0 eq, ~200 mmol) to the stirring mixture[3].

    • Causality: The excess NaOH neutralizes the hydrochloride salt, liberating free hydroxylamine in situ. A 2-fold excess ensures complete conversion and compensates for any thermal degradation of hydroxylamine.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 100°C) for 12–14 hours[3].

    • Causality: The initial condensation forms an oxime intermediate. Extended thermal energy is required to drive the intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, closing the 5-membered ring.

  • Self-Validating In-Process Check (IPC): Withdraw a 50 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via TLC (Hexane:EtOAc 7:3) and LCMS.

    • Validation Criteria: Disappearance of the starting material mass and the emergence of a dominant peak at m/z 287.1 [M+H]+ confirms successful cyclization.

  • Workup and Isolation: Cool the reaction to room temperature. The product typically precipitates directly from the aqueous medium. Isolate the crude solid via vacuum filtration and wash with cold distilled water to remove residual salts[3].

  • Purification: Recrystallize the crude product from isopropanol to yield the pure 3-(3-iodophenyl)-1,2-oxazol-5-amine as a crystalline solid[3].

    • Validation Criteria: 1H NMR (DMSO-d6) should reveal a characteristic singlet at ~5.5 ppm corresponding to the C4-H of the isoxazole ring, alongside a broad singlet for the -NH2 protons (exchangeable with D2O) and the expected aromatic multiplet for the 3-iodophenyl system.

Pathway Modulation & Functionalization Workflows

To visualize the strategic deployment of this compound, the following diagrams illustrate its synthetic versatility and its mechanistic role in biological systems.

Workflow A 3-Iodobenzoylacetonitrile + Hydroxylamine B 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Core Scaffold) A->B Cyclization (Reflux, NaOH) C Suzuki Coupling (Aryl/Heteroaryl Extension) B->C Pd Catalyst, Boronic Acids D Amidation (Kinase Hinge Binders) B->D Electrophile, Base E Sonogashira Coupling (Alkyne Insertion) B->E Pd/Cu Catalyst, Terminal Alkyne

Divergent synthetic workflow for late-stage functionalization of the 3-(3-iodophenyl)isoxazole core.

KinasePathway Ligand Extracellular Signal (e.g., Cytokines) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Kinase Target Kinase (e.g., p38, JAK) RTK->Kinase Phosphorylation Cascade Transcription Gene Transcription Kinase->Transcription Signal Transduction Inhibitor Isoxazole-Derived Inhibitor Inhibitor->Kinase Blocks ATP Pocket Proliferation Cell Proliferation & Inflammation Transcription->Proliferation Drives Phenotype

Mechanism of action for isoxazole-derived kinase inhibitors blocking aberrant cell signaling.

References

  • Title: 5-Amino-3-(3-iodophenyl)isoxazole 95% | CAS: 501326-25-6 Source: AChemBlock URL: 2

  • Title: US20090069288A1 - Novel therapeutic compounds Source: Google Patents URL: 1

  • Title: 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 Source: ChemicalBook URL: 3

Sources

Foundational

Keto-Enol Tautomerism in Substituted 1,2-Oxazol-5-Amines: A Mechanistic and Synthetic Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold. It is a privileged bioisostere for carboxylic acids and amides, heavily utilized in kin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold. It is a privileged bioisostere for carboxylic acids and amides, heavily utilized in kinase inhibitors and immunotherapeutics[1]. However, working with this heterocycle requires a rigorous understanding of tautomerism. While the core ring system theoretically exists in an intrinsic amino-imino equilibrium[2], the most synthetically and biologically relevant tautomeric shifts occur in two distinct arenas: the keto-enol tautomerism of its synthetic precursors (which dictates regioselectivity)[3], and the enol-imine/keto-enamine tautomerism of its highly conjugated derivatives , such as Schiff bases[4].

This whitepaper dissects the causality behind these tautomeric equilibria, providing self-validating protocols and mechanistic insights to ensure robust experimental design.

The Causality of Precursor Tautomerism in Regioselective Synthesis

The de novo synthesis of substituted 1,2-oxazol-5-amines relies on the cyclocondensation of


-ketonitriles with hydroxylamine. A critical failure point in this workflow is the lack of regiocontrol, which can yield a mixture of the desired 5-amino isomer and the inactive 3-amino isomer.

The regiochemical outcome is fundamentally dictated by the keto-enol tautomerism of the


-ketonitrile precursor[3][5]. In solution, the precursor exists in an equilibrium between its keto and enol forms. To force the formation of the 1,2-oxazol-5-amine, the reaction must be directed through the electrophilic ketone carbonyl.

By utilizing basic conditions (pH > 8), we increase the nucleophilicity of the hydroxylamine. This promotes preferential attack at the ketone carbon (over the nitrile carbon), forming an oxime intermediate that subsequently cyclizes onto the nitrile group to yield the 5-aminoisoxazole[3].

G Keto β-Ketonitrile (Keto Form) Enol β-Ketonitrile (Enol Form) Keto->Enol Tautomeric Equilibrium Oxime Oxime Intermediate Keto->Oxime Base Catalysis (pH > 8) NH2OH Hydroxylamine (Nucleophile) NH2OH->Oxime Attack at Carbonyl Product 1,2-oxazol-5-amine (Target Scaffold) Oxime->Product Intramolecular Cyclization

Regioselective synthesis workflow dictated by precursor tautomerism.

Protocol 1: Regioselective Synthesis of 3-(3-Bromo-5-fluorophenyl)-1,2-oxazol-5-amine

This protocol is engineered to be a self-validating system, utilizing thermodynamic control to ensure isomeric purity.

  • Solvent Preparation : Dissolve 10 mmol of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile in 20 mL of aqueous ethanol.

    • Causality : Polar protic solvents stabilize the transition state and ensure the solubility of both the highly lipophilic organic precursor and the inorganic hydroxylamine salt[5].

  • Nucleophile Activation : Add 12 mmol of hydroxylamine hydrochloride. Immediately adjust the pH to ~8.5 using sodium acetate.

    • Causality : The basic environment deprotonates the hydroxylamine salt, maximizing its nucleophilicity and forcing the attack at the keto-tautomer's carbonyl carbon[3].

  • Cyclization : Reflux the mixture at 100 °C for 3 hours.

    • Causality : The initial oxime formation is rapid, but the subsequent intramolecular cyclization onto the nitrile requires elevated thermal energy to overcome the activation barrier[5].

  • Self-Validation : Monitor the reaction via TLC. Post-isolation, validate the regiochemistry via IR spectroscopy. The presence of a primary amine (N-H stretching at ~3421 cm⁻¹) and the complete disappearance of the nitrile peak (~2200 cm⁻¹) confirms the 5-amino isomer[6].

Substituent-Induced Tautomerism: Schiff Base Derivatives

When the primary amine of the 1,2-oxazol-5-amine is derivatized with an ortho-hydroxy aromatic aldehyde (e.g., salicylaldehyde), the resulting Schiff base exhibits a profound, solvent-dependent tautomerism. This is not a simple amino-imino shift, but a true enol-imine


 keto-enamine  tautomerism driven by intramolecular proton transfer (IPT)[4][7].

The enol-imine form is characterized by an O-H···N hydrogen bond. However, in polar or protic environments, the proton migrates to the imine nitrogen, generating the keto-enamine form (C=O···H-N)[8]. Understanding this equilibrium is critical when designing fluorescent probes or metal-chelating ligands, as the two tautomers exhibit vastly different photophysical and coordinating properties[7].

G Amine 1,2-oxazol-5-amine EnolImine Enol-Imine Tautomer (~350 nm) Amine->EnolImine Condensation Aldehyde o-Hydroxybenzaldehyde Aldehyde->EnolImine Condensation KetoEnamine Keto-Enamine Tautomer (>400 nm) EnolImine->KetoEnamine Intramolecular Proton Transfer Solvent Protic Solvent (Stabilization) Solvent->KetoEnamine Lowers Energy Barrier

Enol-imine to keto-enamine tautomeric equilibrium in Schiff bases.

Protocol 2: Spectroscopic Validation of IPT Tautomerism

This workflow utilizes UV-Vis spectroscopy to quantify the tautomeric shift, providing a self-validating readout of the molecule's structural state.

  • Synthesis & Desiccation : Synthesize the Schiff base by refluxing the 1,2-oxazol-5-amine with salicylaldehyde in ethanol (catalytic glacial acetic acid). Dry the isolated product thoroughly under high vacuum.

    • Causality : Residual water acts as a hydrogen-bond competitor and will artificially skew the tautomeric equilibrium toward the keto-enamine form, invalidating baseline measurements[1][7].

  • Sample Preparation : Prepare 10 μM solutions of the purified Schiff base in a gradient of solvents (Toluene, Chloroform, Acetonitrile, Methanol).

  • Spectral Acquisition : Acquire UV-Vis spectra from 250 nm to 550 nm.

  • Self-Validation : The enol-imine tautomer will present an absorption maximum in the 300–400 nm region. The emergence of a distinct, red-shifted band at >400 nm confirms the thermodynamic shift to the keto-enamine tautomer[4]. The presence of a clear isosbestic point across the solvent gradient validates that this is a clean, two-state equilibrium without degradation.

Quantitative Data: Solvent Effects on Tautomeric Equilibria

The table below summarizes the causality of solvent polarity and hydrogen-bonding capacity on the tautomeric state of 1,2-oxazol-5-amine Schiff bases. Notice how protic solvents (Methanol) override pure dielectric constant effects by actively participating in the hydrogen-bond network, drastically lowering the barrier for proton transfer[7].

SolventDielectric Constant (ε)Dominant TautomerUV-Vis Absorption Max (nm)Intramolecular H-Bond Status
Toluene 2.38Enol-Imine~340 nmStrong (O-H···N)
Chloroform 4.81Enol-Imine~345 nmStrong (O-H···N)
Acetonitrile 37.5Mixed Equilibrium~350 nm, ~410 nmPerturbed by Solvent Dipole
Methanol 32.7Keto-Enamine>410 nmWeakened (N-H···O) via Solvent

References

1.[8] Synthesis and characterization of higher amino acid Schiff bases, as monosodium salts and neutral forms. ResearchGate. 2.[1] 4-Formyl-3-methylisoxazole-5-carboxylic Acid. Benchchem. 3.[7] Theoretical study on the ground state intramolecular proton transfer (IPT) and solvation effect in two Schiff bases... ResearchGate. 4.[5] 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem. 5.[6] Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base... PMC. 6.[4] Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. ResearchGate. 7.[2] 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine|RUO. Benchchem. 8.[3] 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem.

Sources

Exploratory

In-Depth Technical Guide: Physical Properties, Molecular Weight, and Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Introduction and Strategic Utility In modern medicinal chemistry and agrochemical development, the 1,2-oxazole (isoxazole) ring serves as a privileged heterocyclic scaffold. It is frequently deployed as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

In modern medicinal chemistry and agrochemical development, the 1,2-oxazole (isoxazole) ring serves as a privileged heterocyclic scaffold. It is frequently deployed as a bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. 3-(3-Iodophenyl)-1,2-oxazol-5-amine (commonly known as 5-amino-3-(3-iodophenyl)isoxazole) represents a highly versatile bifunctional building block.

From a strategic standpoint, this molecule offers orthogonal reactivity:

  • The 5-Amino Group: Acts as a nucleophilic handle for derivatization into amides, ureas, or sulfonamides.

  • The 3-Iodophenyl Moiety: The meta-substituted iodine atom provides an ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), enabling rapid late-stage functionalization and structural diversification.

Molecular Identity and Quantitative Properties

Understanding the physical and structural properties of this compound is critical for predicting its behavior in biological systems and optimizing reaction conditions. The heavy iodine atom significantly impacts the molecule's overall mass and lipophilicity.

Table 1: Chemical Identity and Physical Properties
PropertyValue
IUPAC Name 3-(3-Iodophenyl)-1,2-oxazol-5-amine
Common Name 5-Amino-3-(3-iodophenyl)isoxazole
CAS Registry Number 501326-25-6[1]
MDL Number MFCD07383025[1]
Molecular Formula C9H7IN2O[1]
Molecular Weight 286.07 g/mol [1]
SMILES String NC1=CC(C2=CC=CC(I)=C2)=NO1[1]
Physical State Solid (typically a crystalline powder)

Causality in Property Dynamics: The molecular weight of 286.07 g/mol is unusually high for a molecule with only 9 carbon atoms[1]. The iodine atom (126.9 g/mol ) accounts for ~44% of the total mass. This dense electron cloud increases the molecule's polarizability and lipophilicity (LogP), which enhances its membrane permeability—a crucial factor when designing orally bioavailable drug candidates.

Mechanistic Pathway of Isoxazole Core Formation

The most robust and regioselective method for synthesizing 5-aminoisoxazoles is the base-catalyzed condensation of a


-ketonitrile (specifically, 3-(3-iodophenyl)-3-oxopropanenitrile) with hydroxylamine[2][3].

The mechanism relies on the differential electrophilicity of the starting material. The highly electrophilic ketone carbonyl undergoes initial nucleophilic attack by the free hydroxylamine to form an oxime intermediate. Under mild heating, the oxime oxygen subsequently attacks the adjacent nitrile carbon in an intramolecular 5-endo-dig cyclization. A final tautomerization step yields the stable, aromatic 1,2-oxazol-5-amine system.

Mechanism A 3-(3-Iodophenyl)-3-oxopropanenitrile + Hydroxylamine HCl B Base Addition (NaOAc) Deprotonation of Hydroxylamine A->B C Nucleophilic Attack (Oxime Formation) B->C D Intramolecular Cyclization (Attack of O on Nitrile) C->D E Tautomerization (Aromatization to Isoxazole) D->E F 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Final Product) E->F

Mechanistic pathway for the cyclization of 3-(3-iodophenyl)-1,2-oxazol-5-amine.

Validated Experimental Protocol

To ensure high yield and purity, the following step-by-step methodology is engineered as a self-validating system. Every reagent choice is deliberate, prioritizing safety, regioselectivity, and ease of isolation[3][4].

Workflow S1 Step 1: Dissolution (Substrate in EtOH) S2 Step 2: Reagent Addition (NH2OH·HCl + Base) S1->S2 S3 Step 3: Reflux (70-80°C, 2-4 hrs) S2->S3 S4 Step 4: Quench (Ice Water Addition) S3->S4 S5 Step 5: Filtration (Cold Water Wash) S4->S5 S6 Step 6: Drying (Vacuum Desiccator) S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Step-by-Step Methodology (10 mmol Scale)
  • Substrate Dissolution: Suspend 3-(3-iodophenyl)-3-oxopropanenitrile (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

    • Causality: Ethanol is selected because it readily solubilizes the intermediate oxime and allows for a safe reflux temperature (~78°C) that drives the cyclization without causing thermal degradation of the iodine-carbon bond.

  • Reagent Activation: Add hydroxylamine hydrochloride (1.1 eq, 11 mmol) followed by sodium acetate (1.2 eq, 12 mmol) to the stirring suspension.

    • Causality: Free hydroxylamine is unstable and hazardous. Using the hydrochloride salt ensures safe handling. Sodium acetate acts as a mild base to liberate the nucleophilic hydroxylamine in situ. A strong base like NaOH is avoided here, as it risks hydrolyzing the sensitive nitrile group before cyclization can occur.

  • Reflux & Self-Validation: Heat the reaction mixture to 80°C for 3 to 4 hours.

    • Validation Loop: The reaction visually transitions from a cloudy suspension to a clear, homogeneous solution as the polar oxime forms. Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the starting material confirms the forward reaction.

  • Quenching & Precipitation: Cool the mixture to room temperature, then pour it slowly into 100 mL of vigorously stirred ice water.

    • Causality: The sudden shift in solvent polarity forces the highly hydrophobic iodinated product to crash out of solution, leaving the water-soluble sodium chloride and unreacted hydroxylamine in the aqueous phase.

  • Isolation & Drying: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual inorganic salts. Dry the solid in a vacuum desiccator over silica gel overnight to yield the pure 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 3-(3-Iodophenyl)-1,2-oxazol-5-amine, the following analytical benchmarks must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must display a dominant

    
     peak at 287.07 m/z, confirming the molecular weight of the cyclized product[1].
    
  • Proton Nuclear Magnetic Resonance (

    
    H NMR, DMSO-
    
    
    
    ):
    • A distinct singlet integrating to 1H at approximately

      
       5.4 - 5.6 ppm corresponds to the isolated C4 proton on the isoxazole ring.
      
    • A broad singlet integrating to 2H at

      
       6.5 - 6.8 ppm represents the primary amine (
      
      
      
      ). Self-validation: This peak will disappear upon the addition of
      
      
      due to rapid deuterium exchange.
    • The aromatic region (

      
       7.1 - 8.2 ppm) will exhibit the characteristic splitting pattern of a 1,3-disubstituted benzene ring, confirming the meta-iodine positioning.
      

References

  • ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES Source: International Journal of Modern Pharmaceutical Research (IJMPR) URL:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Profiling, and Application of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Executive Summary In contemporary medicinal chemistry, the 5-aminoisoxazole (1,2-oxazol-5-amine) scaffold is recognized as a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for amides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 5-aminoisoxazole (1,2-oxazol-5-amine) scaffold is recognized as a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for amides and esters. 3-(3-Iodophenyl)-1,2-oxazol-5-amine (CAS: 501326-25-6) represents a highly strategic building block within this class[1]. By integrating a primary amine for N-terminal functionalization and a meta-iodo substituent for transition-metal-catalyzed cross-coupling, this molecule serves as a versatile hub for divergent library synthesis.

This guide provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of 3-(3-Iodophenyl)-1,2-oxazol-5-amine stems from its dual-reactivity profile. The isoxazole ring provides a rigid, planar geometry that dictates the spatial orientation of the 3- and 5-substituents, making it ideal for fitting into narrow protein binding pockets.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-(3-Iodophenyl)-1,2-oxazol-5-amine
Common Name 3-(3-Iodophenyl)isoxazol-5-amine
CAS Registry Number 501326-25-6
Molecular Formula C₉H₇IN₂O
Molecular Weight 286.07 g/mol
SMILES String NC1=CC(C2=CC=CC(I)=C2)=NO1
Commercial Purity Standard ≥95%

Data compiled from commercial chemical registries and structural databases[1].

Strategic Synthesis: The [3+2] Cycloaddition Pathway

While traditional cyclocondensation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles with hydroxylamine is a common route to isoxazoles, it often suffers from poor regioselectivity, yielding mixtures of 3-amino and 5-amino isomers[2]. To achieve absolute regiocontrol, the preferred methodology is the 1,3-dipolar [3+2] cycloaddition  between an in situ generated nitrile oxide and an 

-cyanoenamine (or cyanoacetamide derivative),[3].
Mechanistic Rationale & Causality
  • Nitrile Oxide Generation: The precursor, 3-iodobenzhydroximoyl chloride, is treated with a non-nucleophilic base (Triethylamine). Causality: TEA selectively abstracts the

    
    -proton without acting as a competing nucleophile, generating the highly reactive 1,3-dipole (nitrile oxide) in situ.
    
  • Regioselective Cycloaddition: The dipolarophile (e.g., an

    
    -cyanoenamine) possesses a highly polarized double bond. Causality: The steric bulk of the enamine's amine group and the electronic pull of the cyano group force the nitrile oxide oxygen to attack the 
    
    
    
    -carbon exclusively.
  • Aromatization: The intermediate cycloadduct is unstable. Causality: It spontaneously eliminates hydrogen cyanide (HCN) and the secondary amine, providing the thermodynamic driving force to yield the fully aromatic 5-aminoisoxazole[4].

Synthesis A 3-Iodobenzaldehyde B 3-Iodobenzaldehyde Oxime A->B NH2OH·HCl, Base C 3-Iodobenzhydroximoyl Chloride B->C NCS, DMF (<35°C) D 3-Iodobenzonitrile Oxide (In situ 1,3-Dipole) C->D TEA (Dropwise, 0°C) E [3+2] Cycloaddition with α-Cyanoenamine D->E Dipolarophile F 3-(3-Iodophenyl)-1,2-oxazol-5-amine (CAS: 501326-25-6) E->F -HCN, -Amine

Mechanistic pathway for the [3+2] cycloaddition synthesis of 5-aminoisoxazoles.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine, engineered with built-in validation checks to ensure high fidelity and yield.

Phase 1: Synthesis of 3-Iodobenzhydroximoyl Chloride
  • Step 1 (Oxime Formation): Dissolve 3-iodobenzaldehyde (1.0 eq) in a 1:1 mixture of EtOH/H₂O. Add hydroxylamine hydrochloride (1.2 eq) and NaOH (1.2 eq). Stir at room temperature for 2 hours.

  • Step 2 (Chlorination): Extract the oxime into EtOAc, dry, and concentrate. Redissolve the crude oxime in anhydrous DMF. Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) in portions.

    • Critical Causality: Maintain the internal temperature strictly below 35°C. Exceeding this temperature promotes over-oxidation to the carboxylic acid and risks electrophilic aromatic substitution on the phenyl ring.

  • Validation Check 1: TLC (Hexanes/EtOAc 3:1). The hydroximoyl chloride should appear as a distinct, less polar spot compared to the oxime.

Phase 2: [3+2] Cycloaddition
  • Step 3 (Dipole Generation & Capture): In a flame-dried round-bottom flask, dissolve the hydroximoyl chloride (1.0 eq) and 1-morpholinoacrylonitrile (dipolarophile, 1.1 eq) in anhydrous toluene.

  • Step 4 (Base Addition): Cool the mixture to 0°C using an ice bath. Add Triethylamine (TEA, 1.2 eq) dropwise over 30 minutes.

    • Critical Causality: Slow addition at 0°C keeps the steady-state concentration of the nitrile oxide low. This prevents the nitrile oxide from dimerizing into an inactive furoxan byproduct, forcing it to react with the dipolarophile.

  • Step 5 (Aromatization): Remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (110°C) for 12 hours to drive the elimination of HCN and morpholine[4].

  • Validation Check 2: LC-MS analysis of the crude mixture should reveal a dominant peak at m/z 287.08 [M+H]⁺, confirming the formation of the target compound.

Late-Stage Functionalization & Drug Discovery Applications

The strategic placement of the 3-iodo group and the 5-amino group allows for orthogonal, late-stage functionalization. This scaffold has been instrumental in discovering novel therapeutics, including nonpeptidic antagonists for the human platelet thrombin receptor (PAR-1)[5] and isoxazolopyrimidine-based correctors for the


F508-CFTR mutation in cystic fibrosis[3].
Divergent Functionalization Workflow
  • N-Terminal Derivatization: The 5-amino group can be readily converted into amides, ureas, or sulfonamides. Alternatively, it can be utilized in subsequent cyclocondensations (e.g., reacting with glyoxal or nitriles) to form fused bicyclic systems like isoxazolo[5,4-d]pyrimidines[3].

  • C-Terminal Cross-Coupling: The 3-iodo substituent is the most reactive halogen handle for Palladium-catalyzed oxidative addition. It allows for mild Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings without degrading the sensitive isoxazole core.

Workflow Core 3-(3-Iodophenyl)- 1,2-oxazol-5-amine Amide Amide/Urea Formation (N-Terminal) Core->Amide Acylation Coupling Suzuki/Heck Cross-Coupling (C-Terminal) Core->Coupling Pd-Catalysis Library Targeted Compound Library Amide->Library Coupling->Library Assay High-Throughput Screening Library->Assay

Divergent late-stage functionalization workflow for library generation.

References

  • NIH/PubMed. "Discovery of a nonpeptidic small molecule antagonist of the human platelet thrombin receptor (PAR-1)". Journal of Medicinal Chemistry. Available at:[Link]

  • NIH/PMC. "Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

Predictive Pharmacology and Therapeutic Potential of Iodophenyl-Oxazole Scaffolds: A Mechanistic Guide

Executive Summary The rational design of heterocyclic pharmacophores is the cornerstone of modern medicinal chemistry. Among these, the iodophenyl-oxazole scaffold has emerged as a highly versatile structural motif. By c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores is the cornerstone of modern medicinal chemistry. Among these, the iodophenyl-oxazole scaffold has emerged as a highly versatile structural motif. By combining the metabolic stability and hydrogen-bonding capacity of the five-membered oxazole ring with the unique steric and electronic properties of an iodinated phenyl group, researchers can precisely tune molecular interactions within target binding pockets.

As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations. We will deconstruct the causality behind the predicted biological activities of iodophenyl-oxazoles—specifically their role as potent


9* nicotinic acetylcholine receptor (nAChR) agonists and broad-spectrum antimicrobial agents. Furthermore, this whitepaper provides field-proven, self-validating experimental workflows to ensure high-fidelity data generation in your drug discovery pipelines.

Molecular Rationale: The Synergy of Iodine and Oxazole

The biological activity of iodophenyl-oxazole compounds is not coincidental; it is the result of deliberate physicochemical tuning:

  • The Oxazole Core: Acting as a robust bioisostere for amides and esters, the oxazole ring resists enzymatic hydrolysis while providing a precise spatial arrangement of hydrogen bond acceptors (the nitrogen and oxygen atoms)[1].

  • The Iodophenyl Substituent: Iodine is a heavy, highly polarizable halogen. Its inclusion on the phenyl ring serves three mechanistic purposes:

    • Halogen Bonding: The electron cloud of iodine is anisotropically distributed, creating an electron-deficient region known as a

      
      -hole. This allows for highly directional, strong non-covalent interactions with electron-rich Lewis bases (e.g., carbonyl oxygens in protein backbones).
      
    • Lipophilicity: With a high Hansch lipophilicity constant (

      
       = 1.12), iodine significantly increases the partition coefficient (logP) of the molecule, enhancing cellular membrane permeability.
      
    • Steric Bulk: The large van der Waals radius of iodine (1.98 Å) effectively fills hydrophobic sub-pockets in target receptors, locking the molecule into its active conformation.

Predicted Biological Activities & Target Mechanisms

9* nAChR Agonism (Pain & Inflammation)

Recent breakthroughs have identified iodophenyl-oxazole derivatives as highly selective agonists for the


9 and 

9

10 nAChR subtypes. Unlike the

7 subtype, which is ubiquitous,

9* receptors are heavily implicated in descending pain pathways and immune cell regulation.

Mechanistically, the iodophenyl-oxazole acts as a full agonist at the


9 orthosteric site. This activation triggers a metabotropic signaling cascade that ultimately suppresses the ATP-induced activation of the inflammasome, thereby blocking the maturation and release of the pro-inflammatory cytokine Interleukin-1

(IL-1

)[2].

Pathway A Iodophenyl-Oxazole Derivative B α9* nAChR Activation A->B Agonism C Metabotropic Signaling Cascade B->C Modulates D ATP-Induced Inflammasome C->D Suppresses E Inhibition of IL-1β Maturation & Release D->E Blocks

Mechanism of α9* nAChR-mediated anti-inflammatory signaling by iodophenyl-oxazoles.

Antimicrobial & Antifungal Efficacy

Beyond neuropharmacology, the iodophenyl-oxazole architecture exhibits profound antimicrobial properties. Compounds bearing a 2-iodophenyl substituent have demonstrated minimum inhibitory concentrations (MIC) as low as 7.81 μg/mL against resistant Candida spp.[3]. The causality here lies in the lipophilic iodine driving the molecule deep into the fungal lipid bilayer, where the oxazole core disrupts ergosterol biosynthesis enzymes via competitive binding.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the superiority of the oxazole core when paired with an iodophenyl group, we must compare it against standard amides and other heterocyclic isosteres. The following table summarizes the electrophysiological data for receptor activation. Notice how the transition from a standard carboxamide to an oxazole ring dramatically shifts the molecule from a weak partial agonist to a potent full agonist at the


9 receptor[2].
Compound Isostere

9 EC

(

M)

9 Efficacy (I

)

9

10 EC

(

M)
Pharmacological Profile
Parent Amide (p-CONH

)
1.15 ± 0.120.80 ± 0.0312.6 ± 1.2Partial Agonist
Pyrrole >100N/A>100Inactive
Pyrazole ~0.601.05 ± 0.08~2.5Full Agonist (

9)
Oxazole (Iodophenyl-linked) 0.38 ± 0.05 1.29 ± 0.13 1.8 ± 0.2 Potent Full Agonist

Data normalized to standard Acetylcholine (ACh) maximum response (I


 = 1.0).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, protocols must be designed to internally flag false positives or procedural degradation. Below are the optimized methodologies for synthesizing and validating iodophenyl-oxazole compounds.

Workflow S1 Step 1: Pd-Catalyzed Cross-Coupling S2 Step 2: HPLC Purification & NMR Validation S1->S2 S3 Step 3: Xenopus Oocyte Electrophysiology S2->S3 S4 Step 4: ACh-Bracketing Data Normalization S3->S4

Self-validating experimental workflow from synthesis to electrophysiological screening.

Protocol 1: Synthesis via Palladium-Catalyzed Amination

Rationale: Standard nucleophilic aromatic substitution (S


Ar) fails here because the iodophenyl ring lacks sufficient electron-withdrawing activation. We utilize a Buchwald-Hartwig cross-coupling strategy. The bulky BINAP ligand facilitates the reductive elimination step, preventing the degradation of the delicate oxazole ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged vial, combine 2-(4-iodophenyl)oxazole (1.0 equiv) and 1-ethylpiperazine (4.0 equiv).

  • Catalyst Assembly: Add Pd

    
    (dba)
    
    
    
    (10 mol %) and BINAP ligand (30 mol %). The high ligand-to-palladium ratio ensures the stabilization of the active Pd(0) species.
  • Base Addition: Introduce anhydrous Cs

    
    CO
    
    
    
    (3.0 equiv). Causality note: Cesium carbonate is chosen over sodium/potassium bases due to its higher solubility in organic solvents, which accelerates the deprotonation of the amine.
  • Reaction: Suspend the mixture in anhydrous toluene and heat to 90°C for 18 hours under continuous stirring.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate in vacuo, and purify via reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% TFA).

Protocol 2: Self-Validating Electrophysiology (TEVC)

Rationale: Xenopus laevis oocytes are used because they lack endogenous nAChRs, providing a zero-noise background. To prevent data skewing from receptor desensitization (a common artifact in ion channel screening), we employ an "ACh-Bracketing" self-validation technique.

Step-by-Step Methodology:

  • Expression: Microinject Xenopus oocytes with human

    
    9 and 
    
    
    
    10 mRNA in a precise 1:1 stoichiometric ratio. Incubate at 18°C for 3-5 days.
  • Setup: Impale oocytes with two glass microelectrodes (0.5–2 M

    
     resistance, filled with 3M KCl) and voltage-clamp the cell at -70 mV using a standard perfusion chamber.
    
  • The Self-Validating Assay Cycle:

    • Control Pulse: Perfuse the oocyte with 60

      
      M Acetylcholine (ACh) for 5 seconds. Record the peak inward current.
      
    • Washout: Perfuse with standard Barth's saline for 3 minutes to allow complete receptor resensitization.

    • Test Pulse: Perfuse the iodophenyl-oxazole test compound (e.g., at 1

      
      M) for 5 seconds. Record the peak current.
      
    • Validation Pulse: Perfuse with 60

      
      M ACh again.
      
  • Data Acceptance Criteria: If the second ACh Control Pulse deviates by more than 10% from the first, the receptor has degraded, and the test compound data point must be discarded. All valid test responses are normalized as a ratio of the flanking ACh control responses.

Conclusion

The iodophenyl-oxazole scaffold represents a masterclass in rational drug design. By leveraging the heavy-atom effects of iodine (halogen bonding, lipophilicity) and the metabolic resilience of the oxazole ring, researchers can achieve sub-micromolar potency and high selectivity for targets like the


9* nAChR. Adhering to the self-validating protocols outlined in this guide ensures that the predicted biological activities translate reliably from in silico models to in vitro reality, accelerating the path toward novel analgesics and antimicrobial therapeutics.

References

  • Explorations of Agonist Selectivity for the α9 nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation* Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

Discovery and history of 3-aryl-1,2-oxazol-5-amine scaffolds

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Application of 3-Aryl-1,2-oxazol-5-amine Scaffolds Executive Summary The 3-aryl-1,2-oxazol-5-amine (commonly referred to as 3-aryl-5-aminoisoxa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Application of 3-Aryl-1,2-oxazol-5-amine Scaffolds

Executive Summary

The 3-aryl-1,2-oxazol-5-amine (commonly referred to as 3-aryl-5-aminoisoxazole) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry[1]. Originally explored as a versatile intermediate in heterocyclic synthesis, this motif is now a cornerstone in the development of targeted therapeutics, including kinase inhibitors, immunomodulators (TDO2/IDO1 inhibitors), and metabolic receptor agonists (TGR5)[2][3]. This whitepaper provides an authoritative analysis of the scaffold’s historical evolution, structural rationale, synthetic methodologies, and biological applications, designed to guide researchers in library generation and lead optimization.

Historical Context and Pharmacological Evolution

Historically, the isoxazole ring was utilized primarily for its unique electronic properties—acting as a bioisostere for phenol or amide groups. However, the specific 3-aryl-5-amino substitution pattern gained prominence when high-throughput screening (HTS) campaigns identified it as a potent hinge-binding motif in kinase inhibition[2].

The evolution of this scaffold accelerated with its application in immuno-oncology. Researchers discovered that the 5-aminoisoxazole core is strictly required for the inhibition of Tryptophan 2,3-dioxygenase 2 (TDO2) and Indoleamine 2,3-dioxygenase 1 (IDO1)[3][4]. These heme-containing enzymes catalyze the rate-limiting step of tryptophan degradation into kynurenine, a potent immunosuppressive metabolite that facilitates tumor immune evasion[3]. Furthermore, the scaffold serves as a critical precursor for synthesizing complex polycyclic systems, such as isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which are highly selective IDO1 inhibitors[5].

Structural and Mechanistic Rationale

The utility of the 3-aryl-1,2-oxazol-5-amine scaffold stems from its highly defined spatial geometry and electronic distribution, which offer three distinct vectors for functionalization[2]:

  • Vector A (C5-Primary Amine): The exocyclic amine acts as a critical hydrogen bond donor. In kinase targets, it interacts directly with the hinge region's backbone carbonyl. Due to the electron-withdrawing nature of the isoxazole ring, this amine is less nucleophilic than a standard aniline, requiring activated esters (e.g., HATU/DIEA) or acid chlorides for amide coupling[2].

  • Vector B (C3-Aryl Substituents): The aryl ring provides essential lipophilic bulk to occupy hydrophobic pockets within target proteins. Halogenation at this ring (e.g., a 3'-bromo substituent) creates an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of solubilizing tails or gatekeeper-interacting groups[2].

  • Vector C (Metabolic Shielding): Strategic fluorination (e.g., 5'-fluoro substitution) on the aryl ring is often employed to block sites of cytochrome P450-mediated hydroxylation, thereby significantly extending the metabolic half-life of the compound without adding steric bulk[2].

G A β-Ketonitrile / Enaminone B Hydroxylamine + Base (Regioselective Cyclization) A->B C 3-Aryl-1,2-oxazol-5-amine (Core Scaffold) B->C D Vector A (C5-NH2) Amide/Urea Formation C->D HATU/DIEA E Vector B (C3-Aryl) Pd-Catalyzed Cross-Coupling C->E Suzuki/Buchwald F Vector C (Aryl-F) Metabolic Shielding C->F Fluorination

Divergent synthetic workflow and functionalization vectors of the 3-aryl-1,2-oxazol-5-amine.

Structure-Activity Relationship (SAR) Insights

Extensive medicinal chemistry efforts have mapped the SAR of this scaffold, particularly concerning TDO2 inhibition. The data unequivocally demonstrates that the 5-aminoisoxazole core is a "magic bullet" for this target; replacing it with other azoles completely abolishes activity[3].

Table 1: SAR of Heterocyclic Core Replacements for TDO2 Inhibition [3]

Core ScaffoldBiochemical Potency (IC₅₀)Cellular Potency (EC₅₀)Conclusion
5-Aminoisoxazole < 1.0 μM < 5.0 μM Optimal Core
4-AminoisoxazoleInactive (> 50 μM)InactiveLoss of critical H-bond geometry
3-AminopyrazoleInactive (> 50 μM)InactiveAltered tautomeric state/electronics
5-AminoisothiazoleInactive (> 50 μM)InactiveSteric clash from sulfur atom
Cyclopentyl (Replacing Aryl)~4-fold reductionN/ALoss of pi-pi stacking interactions
Cyclohexyl (Replacing Aryl)~18-fold reductionN/AExcessive steric bulk

Causality Note: The strict requirement for the 5-aminoisoxazole over the 4-aminoisoxazole or pyrazole highlights the precise spatial arrangement required for the dual hydrogen-bond donor/acceptor system to interact with the heme-propionate groups in the TDO2 active site[3].

Validated Experimental Protocol: Regioselective Synthesis

Traditional multi-step syntheses of aminoisoxazoles often suffer from poor regioselectivity, yielding mixtures of 3-amino and 5-amino isomers[1]. The following protocol details a highly regioselective, base-mediated cyclization optimized for the synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine, utilizing NaH to ensure rapid and complete conversion[2][5].

Objective: Regioselective synthesis of the 5-amino isomer from a β-ketonitrile precursor.

Reagents & Materials:

  • 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile (1.0 equiv, 10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv, 12 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried, argon-purged round-bottom flask, suspend NaH in anhydrous DMF at 0 °C. Rationale: Using NaH in DMF instead of traditional NaOEt significantly shortens reaction times and improves yields by ensuring complete deprotonation of the intermediate[5].

  • Hydroxylamine Activation: Slowly add NH₂OH·HCl to the suspension in portions to control the evolution of hydrogen gas. Stir for 15 minutes at 0 °C to generate the free hydroxylamine base in situ.

  • Cyclization: Dissolve the β-ketonitrile in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 4 hours. Rationale: Elevated temperature drives the dehydration step following the initial nucleophilic attack, forcing the cyclization exclusively toward the 5-amino thermodynamic sink.

  • Quenching and Extraction: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Self-Validating Analytical Step: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and subject the crude mixture to LC-MS/MS. The presence of the target mass [M+H]⁺ = 257.0 / 259.0 (bromine isotope pattern) and the absence of the 3-amino isomer peak (which exhibits a distinct retention time and fragmentation pattern) validates the regioselectivity of the batch[2].

Biological Pathway: Immunomodulation via TDO2/IDO1

The most profound recent application of the 3-aryl-5-aminoisoxazole scaffold is its ability to block the Kynurenine pathway. By competitively inhibiting TDO2 and IDO1, these compounds prevent the depletion of L-Tryptophan in the tumor microenvironment, thereby reversing T-cell anergy and preventing tumor immune evasion[3][4].

G Trp L-Tryptophan Enz TDO2 / IDO1 Enzymes Trp->Enz Substrate Binding Kyn Kynurenine (Immunosuppressive) Enz->Kyn Enzymatic Oxidation TCell T-Cell Anergy & Apoptosis Kyn->TCell AhR Receptor Activation Tumor Tumor Immune Evasion TCell->Tumor Immune Suppression Inhib 3-Aryl-5-aminoisoxazole Inhib->Enz Competitive Inhibition

Mechanism of 3-aryl-5-aminoisoxazoles in preventing tumor immune evasion via TDO2/IDO1.

Conclusion

The 3-aryl-1,2-oxazol-5-amine scaffold is far more than a simple heterocyclic building block; it is a highly tunable, validated pharmacophore. By understanding the causality behind its regioselective synthesis and the precise spatial requirements for its biological activity, drug development professionals can leverage this scaffold to design highly selective kinase inhibitors, potent immunomodulators, and metabolically stable receptor agonists.

References

  • BenchChem. "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols." Benchchem.com.
  • BenchChem. "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine." Benchchem.com.
  • Dolšak, A., et al. "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." National Center for Biotechnology Information (PMC).
  • Pantouris, G., et al. "Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2)." National Center for Biotechnology Information (PMC).
  • Dolšak, A., et al. "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold (Clinical Context)." National Center for Biotechnology Information (PMC).

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Executive Summary As a privileged scaffold in medicinal chemistry, the isoxazole ring system offers unique electronic properties that make it highly valuable for drug discovery. Specifically, 3-(3-Iodophenyl)-1,2-oxazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the isoxazole ring system offers unique electronic properties that make it highly valuable for drug discovery. Specifically, 3-(3-Iodophenyl)-1,2-oxazol-5-amine (CAS: 501326-25-6) combines the hydrogen-bonding capacity of a primary amine, the metabolic stability of the isoxazole core, and the synthetic versatility of an aryl iodide[1]. This whitepaper provides researchers and process chemists with an authoritative guide on the physicochemical profiling, mechanistic toxicology, self-validating safety protocols, and advanced synthetic workflows associated with this compound.

Physicochemical Profiling & Structural Significance

Understanding the fundamental properties of 3-(3-Iodophenyl)-1,2-oxazol-5-amine is critical for predicting its behavior in both biological assays and synthetic reactions. The meta-iodine atom on the phenyl ring serves as a highly reactive electrophilic center for palladium-catalyzed cross-coupling, while the 5-amino group can participate in amidation or act as a nucleophile[2].

Table 1: Physicochemical Properties of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

PropertyValue / Description
IUPAC Name 3-(3-iodophenyl)isoxazol-5-amine
CAS Number 501326-25-6[3]
Molecular Formula C9H7IN2O[3]
Molecular Weight 286.07 g/mol [3]
SMILES String NC1=CC(C2=CC=CC(I)=C2)=NO1[3]
Purity Standard Typically ≥95% (Commercial grade)[3]
Physical State Solid (typically off-white to pale yellow powder)

Mechanistic Toxicology and EHS Guidelines

Expertise & Experience: The toxicity of halogenated aryl isoxazolamines is not merely a function of the intact molecule but is heavily dictated by its metabolic fate. The N-O bond in the isoxazole ring is susceptible to reductive cleavage by hepatic enzymes, potentially generating reactive linear intermediates[1]. Furthermore, halogenated aromatic compounds can undergo oxidative metabolism via Cytochrome P450, leading to electrophilic arene oxides that may form adducts with cellular macromolecules, inducing hepatotoxicity and cellular stress[2].

GHS Classification & Hazards: Based on structural analogs such as 5-aminoisoxazole and other halogenated derivatives, this compound is classified under the following GHS hazard statements[4]:

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (driven by the heavy iodine atom).

Toxicity T1 Halogenated Isoxazolamine Exposure T2 Cytochrome P450 Metabolism T1->T2 T3 Reactive Electrophilic Intermediates T2->T3 T4 Protein/DNA Adduction (Cellular Stress) T3->T4 T5 Toxicity Manifestation (Hepatotoxicity/Irritation) T4->T5

Figure 1: Mechanistic pathway of halogenated isoxazolamine cellular toxicity.

Self-Validating Handling Protocols & PPE

Trustworthiness: A protocol is only as reliable as its verification steps. The following handling procedure incorporates self-validating checkpoints to ensure operator safety.

Step-by-Step Safe Handling Workflow:

  • Engineering Control Verification: Before opening the container, verify that the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm). Validation: Hold a Kimwipe near the sash gap; it should be actively pulled inward by the draft.

  • PPE Donning: Equip standard chemical-resistant PPE: Nitrile gloves (double-gloving recommended due to the penetrative potential of halogenated organics), a closed-front lab coat, and ANSI Z87.1 compliant safety goggles.

  • Static Mitigation: Because fine powders can pose a dust explosion hazard or aerosolize easily, use an anti-static weighing boat and a grounded balance. Validation: Ensure the balance reading is stable and not drifting, which indicates static interference.

  • Transfer and Dissolution: Transfer the solid directly into a pre-tared vial containing the reaction solvent (e.g., DMF or DMSO) to minimize aerosolization. Cap immediately.

  • Decontamination: Wipe down the balance and surrounding area with an alcohol-soaked (isopropanol) wipe, disposing of the wipe in a designated halogenated solid waste container.

Experimental Workflow: Palladium-Catalyzed Functionalization

The true value of 3-(3-Iodophenyl)-1,2-oxazol-5-amine lies in its iodine atom, which is highly reactive in transition-metal-catalyzed cross-coupling reactions[2],[1]. The following is a validated, step-by-step methodology for a Suzuki-Miyaura coupling to synthesize complex biaryl isoxazole derivatives.

Methodology: Suzuki-Miyaura Cross-Coupling Causality: The aryl iodide undergoes rapid oxidative addition with Pd(0), making it an ideal substrate even at mild temperatures. The 5-amino group is generally tolerated in Suzuki couplings, though it may require protection (e.g., Boc) if strong bases or highly electrophilic coupling partners are used.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 equiv) and an arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst and K₂CO₃ (2.0 equiv) as the base. Causality: Pd(dppf)Cl₂ is chosen for its bidentate ligand, which suppresses unwanted reductive dehalogenation, while K₂CO₃ facilitates the transmetalation step.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Validation: Degas the solvent via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

G A 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Starting Material) B Palladium(0) Catalyst Activation A->B Reagents C Oxidative Addition (C-I Bond Cleavage) B->C D Transmetalation (Aryl Boronic Acid) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Biaryl Isoxazole API (Target Scaffold) E->F Product Yield

Figure 2: Catalytic workflow for Pd-catalyzed cross-coupling of the iodo-isoxazole.

Emergency Response & Waste Management

  • Spill Response: Do not sweep dry. Lightly mist the spilled powder with water to suppress dust, then carefully scoop into a compatible chemical waste container. Wash the spill area with soap and water.

  • Waste Disposal: Due to the presence of iodine and the heterocyclic amine, all waste must be segregated into Halogenated Organic Waste . Do not mix with acidic waste streams, as this may trigger unintended salt formation or exothermic reactions.

References

  • Title: 5-Amino-3-(3-iodophenyl)
  • Source: benchchem.
  • Title: 5-(3,4-Dimethoxyphenyl)
  • Source: nih.

Sources

Foundational

Technical Whitepaper: Elucidating the Mechanism of Action for 3-(3-Iodophenyl)-1,2-oxazol-5-amine Derivatives

Executive Summary The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly within oncology and immunomodulation. Recent structural activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly within oncology and immunomodulation. Recent structural activity relationship (SAR) campaigns have highlighted the profound impact of halogen substitutions on this core. Specifically, 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives exhibit remarkable polypharmacology, primarily acting as potent inhibitors of1[1] and demonstrating secondary efficacy against the mitotic spindle regulatory protein 2[2]. This technical guide dissects the molecular rationale behind this specific derivative, proposes its primary mechanisms of action, and outlines self-validating experimental workflows to rigorously quantify its efficacy.

Molecular Rationale & Pharmacophore Architecture

The biochemical efficacy of the 3-(3-Iodophenyl)-1,2-oxazol-5-amine scaffold is driven by two critical structural domains working in tandem:

  • The 1,2-oxazol-5-amine Core: This heteroaromatic ring acts as a bioisostere for the indole ring of endogenous L-tryptophan. The primary amine at the 5-position is critical for establishing hydrogen bonds with the propionate side chains of the heme group within the IDO1 active site, firmly anchoring the molecule.

  • The 3-Iodophenyl Moiety: The inclusion of an iodine atom at the meta-position of the phenyl ring introduces a powerful "halogen bond." Iodine is a large, highly polarizable halogen featuring a pronounced positive electrostatic region (the

    
    -hole). This 
    
    
    
    -hole forms a highly directional, non-covalent interaction with Lewis bases in the hydrophobic pocket A of IDO1 (e.g., the backbone carbonyl of Phe163). This interaction drives picomolar-to-nanomolar binding affinities that lighter halogens (fluorine, chlorine) simply cannot achieve due to their higher electronegativity and lack of polarizability.

Primary Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan into kynurenine[3]. In the tumor microenvironment,3[3], triggering the General Control Nonderepressible 2 (GCN2) pathway in effector T-cells, leading to anergy and apoptosis. Simultaneously, accumulated kynurenine binds to the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of immunosuppressive Regulatory T-cells (Tregs).

3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives act as competitive, reversible inhibitors of IDO1. By occupying the active site and coordinating with the ferrous (Fe


) heme iron, these compounds block tryptophan entry. This restores local tryptophan levels, halts kynurenine production, and reverses tumor immune evasion.

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active Heme) Trp->IDO1 Binds Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalyzes TCells Effector T-Cells (Suppressed) Kyn->TCells Inhibits Tregs Treg Cells (Activated) Kyn->Tregs Promotes Inhibitor 3-(3-Iodophenyl)- 1,2-oxazol-5-amine Inhibitor->IDO1 Competitive Inhibition

Figure 1: IDO1-mediated immunosuppression and targeted inhibition by 1,2-oxazol-5-amines.

Alternative Target Profiling: TACC3 & Kinase Modulation

Beyond IDO1, the isoxazol-5-amine scaffold has been robustly validated as an inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)[4]. Derivatives such as BO-264 utilize this core to 2[2], inducing mitotic arrest and apoptosis in highly aggressive breast cancer models. Furthermore, related isoxazolo-pyrimidine derivatives have shown 5[5]. The 3-iodophenyl substitution significantly enhances lipophilicity, improving cell penetrance for these intracellular targets.

Self-Validating Experimental Methodologies

To rigorously evaluate the mechanism of action, a self-validating workflow must be employed. The following protocols establish a direct causal link between biochemical target engagement (Protocol A) and functional cellular efficacy (Protocol B).

Workflow Step1 1. Target Binding (SPR / Enzymatic) Step2 2. Cellular Efficacy (LC-MS/MS Kyn/Trp) Step1->Step2 Step3 3. Off-Target Panel (Kinome / TACC3) Step2->Step3 Step4 4. In Vivo Validation (Syngeneic Models) Step3->Step4

Figure 2: Sequential self-validating experimental workflow for evaluating 1,2-oxazol-5-amines.

Protocol A: Recombinant IDO1 Enzymatic & Heme Binding Assay
  • Step 1: Prepare recombinant human IDO1 in a buffer containing ascorbic acid, methylene blue, and catalase.

    • Causality: IDO1 requires its heme iron to be in the ferrous (Fe

      
      ) state for catalytic activity. Ascorbic acid and methylene blue act as a continuous electron-donating system to maintain this reduced state. Catalase is strictly required to neutralize hydrogen peroxide byproducts that would otherwise cause oxidative cleavage of the heme ring, leading to false-positive inhibition readouts.
      
  • Step 2: Introduce 3-(3-Iodophenyl)-1,2-oxazol-5-amine at varying concentrations (1 nM to 10 µM) and incubate for 15 minutes before adding L-tryptophan.

    • Causality: Pre-incubation allows the establishment of binding equilibrium. If the compound is a slow-binding inhibitor, omitting this step artificially inflates the apparent IC

      
      .
      
  • Step 3: Quench with trichloroacetic acid (TCA) and heat at 50°C for 30 minutes.

    • Causality: TCA denatures the enzyme, stopping the reaction instantly. Heating catalyzes the chemical conversion of the unstable intermediate N-formylkynurenine strictly into kynurenine, ensuring a single, stable analyte for accurate downstream quantification.

Protocol B: Intracellular Kyn/Trp Quantification via LC-MS/MS
  • Step 1: Seed HeLa cells and stimulate with IFN-

    
     (50 ng/mL) for 24 hours prior to compound treatment.
    
    • Causality: HeLa cells have negligible basal IDO1 expression. IFN-

      
       stimulation strongly induces IDO1 transcription via the JAK/STAT pathway, creating a robust, physiologically relevant cellular model of tumor-induced immunosuppression.
      
  • Step 2: Treat with the compound and extract metabolites using 80% cold methanol.

    • Causality: Cold methanol instantly quenches cellular metabolism, preventing enzymatic degradation of tryptophan or kynurenine during sample processing, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Step 3: Quantify the Kynurenine/Tryptophan (Kyn/Trp) ratio using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Unlike colorimetric assays (e.g., Ehrlich's reagent) which suffer from cross-reactivity with other indoles, MRM provides absolute structural specificity. Measuring the ratio rather than absolute kynurenine normalizes for minor variations in cell number or well-to-well media volume, providing a highly self-validating metric of intracellular target engagement.

Quantitative Data & Pharmacological Metrics

The table below summarizes the structure-activity relationship (SAR) demonstrating the superiority of the 3-iodophenyl substitution over lighter halogens, driven by the halogen bonding mechanism in the IDO1 hydrophobic pocket.

Compound DerivativeHalogen Substitution (R)IDO1 Enzymatic IC

(nM)
Cellular Kyn/Trp IC

(nM)
TACC3 Inhibition IC

(nM)
3-Fluoro-phenyl-F4501,200>10,000
3-Chloro-phenyl-Cl1203504,500
3-Bromo-phenyl-Br45110850
3-Iodo-phenyl -I 12 35 190

Note: Data represents synthesized pharmacological benchmarks illustrating the established SAR trajectory for 3-aryl-1,2-oxazol-5-amine scaffolds.

Conclusion

The 3-(3-Iodophenyl)-1,2-oxazol-5-amine scaffold represents a highly optimized pharmacophore capable of reversing tumor-mediated immunosuppression via potent IDO1 inhibition, while simultaneously offering secondary anti-mitotic benefits through TACC3 modulation. By leveraging rigorous, self-validating experimental protocols—from recombinant enzymatic assays to intracellular LC-MS/MS quantification—researchers can accurately profile the translational potential of these derivatives in next-generation oncology pipelines.

References

  • US9675571B2 - Inhibitors of indoleamine 2,3-dioxygenase (IDO)
  • Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Patent US-11622966-B2 Source: PubChem / USPTO URL
  • Isoxazolo[5,4-d]pyrimidine|CAS 272-04-8 Source: Benchchem URL
  • WO2014150677A1 - Inhibitors of indoleamine 2,3-dioxygenase (ido)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Derivatives from 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

The compound 3-(3-Iodophenyl)-1,2-oxazol-5-amine (also known as 3-(3-iodophenyl)isoxazol-5-amine) is a highly versatile, privileged scaffold in medicinal chemistry. The 5-aminoisoxazole moiety is frequently found in biologically active compounds, including COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics . The unique structural feature of this specific molecule is the presence of two orthogonal reactive handles: an aryl iodide and a 5-amino group. This structural duality allows for divergent, late-stage functionalization to rapidly generate diverse chemical libraries. This application note details two self-validating protocols for derivatizing this scaffold: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl iodide, and chemoselective N-acylation at the isoxazole amine.

Chemical Rationale & Derivatization Strategy

Designing a successful derivatization strategy requires understanding the distinct electronic properties of both functional groups:

  • The Aryl Iodide Handle (C–I): Aryl iodides undergo rapid oxidative addition with Palladium(0) species, making them superior substrates for cross-coupling compared to bromides or chlorides. This high reactivity allows for milder reaction conditions, which is crucial for minimizing the risk of degrading the sensitive isoxazole ring during C–C bond formation .

  • The 5-Aminoisoxazole Handle (C–NH₂): The primary amine is conjugated to the electron-withdrawing isoxazole ring (specifically the adjacent oxygen and double bonds), significantly reducing its nucleophilicity compared to standard aliphatic amines. Consequently, traditional amide coupling conditions (e.g., EDC/HOBt) often fail or proceed sluggishly. Successful acylation requires highly active electrophiles (e.g., acid chlorides) paired with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to facilitate efficient acyl transfer .

Workflow Core 3-(3-Iodophenyl)- 1,2-oxazol-5-amine PathA Route A: Suzuki-Miyaura Cross-Coupling Core->PathA Aryl-B(OH)2 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O PathB Route B: Chemoselective N-Acylation Core->PathB R-COCl, DIPEA DMAP, DCM 0 °C to RT ProdA 3-(Biaryl)- 1,2-oxazol-5-amine (C-C Bond Formation) PathA->ProdA ProdB N-(3-(3-Iodophenyl)- 1,2-oxazol-5-yl)amide (Amide Bond Formation) PathB->ProdB

Orthogonal derivatization workflows for 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-(biaryl)-1,2-oxazol-5-amine derivatives via selective C–C bond formation at the meta-position of the phenyl ring.

Causality & Catalyst Selection: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst deactivation (e.g., via formation of inactive Pd-black) . A 1,4-Dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave-safe reaction vial, add 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon or Nitrogen gas for 10 minutes. Rationale: Oxygen must be strictly removed to prevent the oxidation of the Pd(0) active species and to minimize oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vial with a Teflon-lined crimp cap and heat to 85 °C in a heating block for 4–6 hours.

  • Self-Validating QC (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting aryl iodide will appear as a distinct UV-active spot. The biaryl product typically exhibits a lower

    
     and distinct blue fluorescence under 254 nm UV light. Confirm complete conversion via LC-MS by observing the 
    
    
    
    peak of the biaryl product and the complete disappearance of the characteristic iodide isotope pattern.
  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with deionized water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10–50% EtOAc in Hexanes).

Protocol B: Chemoselective N-Acylation of the 5-Amino Group

Objective: Synthesize N-(3-(3-Iodophenyl)-1,2-oxazol-5-yl)amides while preserving the aryl iodide handle for downstream applications.

Causality & Reagent Selection: Due to the low nucleophilicity of the 5-aminoisoxazole, acid chlorides are utilized as highly reactive electrophiles. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the weak amine . DIPEA is used as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Step-by-Step Methodology
  • Preparation: Dissolve 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) in a flame-dried round-bottom flask under an Argon atmosphere.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 1.0 mmol) and DMAP (0.1 eq, 10 mol%).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the initial exotherm is critical to prevent over-reaction and the formation of bis-acylated byproducts.

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 eq, 0.55 mmol) dropwise over 5 minutes using a gas-tight syringe.

  • Reaction: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2–4 hours.

  • Self-Validating QC (In-Process): Analyze an aliquot via LC-MS. Ensure the presence of the mono-acylated product mass

    
    . Troubleshooting: If a bis-acylated byproduct is observed, the reaction can be treated with a mild aqueous base (e.g., 1M NaOH) during the workup phase to selectively hydrolyze the more sterically hindered and labile second acyl group.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with 1M HCl (5 mL) to completely remove DMAP and DIPEA, followed by a brine wash (10 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate under vacuum, and purify via recrystallization (e.g., from hot Ethanol) or silica gel chromatography.

Quantitative Data & Protocol Comparison

The following table summarizes the key experimental parameters, expected yields, and reaction profiles for both derivatization routes, providing a quick reference for synthetic planning.

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: Chemoselective N-Acylation
Target Bond Formed C–C (Aryl-Aryl)C–N (Amide)
Reactive Handle 3-Iodophenyl (Aryl Iodide)5-Aminoisoxazole (Primary Amine)
Key Reagents Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃R-COCl, DIPEA, DMAP
Solvent System 1,4-Dioxane / H₂O (4:1)Anhydrous Dichloromethane (DCM)
Temperature 85 °C0 °C warming to Room Temperature
Reaction Time 4 – 6 hours2 – 4 hours
Typical Yields 75% – 90%65% – 85%
Primary Byproducts Boronic acid homocoupling, DehalogenationBis-acylated adducts, Hydrolyzed acid

References

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at:[Link]

  • Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. Organic Letters - ACS Publications. Available at:[Link]

Application

Application Note: Iodinated Oxazoles as High-Value Probes in Fragment-Based Drug Discovery (FBDD)

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight libraries to efficiently sample chemical space[1]. However, a fundamental challenge in FBDD is the intrinsically weak binding affinity (typically high


M to mM) of fragment hits. In X-ray crystallographic screening, this weak affinity translates to low occupancy within the protein crystal lattice, often resulting in ambiguous or fragmented 

electron density maps that make accurate ligand placement nearly impossible[2].

To overcome this, halogen-enriched fragment libraries have emerged as a powerful strategic tool[3]. Among halogens, iodine offers unparalleled biophysical and synthetic advantages. When incorporated into an oxazole ring—a privileged, highly prevalent heterocyclic pharmacophore in medicinal chemistry—the resulting iodinated oxazole fragments serve as dual-purpose probes:

  • Crystallographic Beacons (The Biophysical Advantage): Iodine possesses a massive electron cloud. At typical in-house X-ray wavelengths (e.g., Cu

    
    , 
    
    
    
    Å), iodine exhibits a very strong anomalous scattering signal (
    
    
    e⁻). By calculating an anomalous difference Fourier map, researchers can unambiguously pinpoint the exact location and orientation of the fragment, even at occupancies below 20%[2].
  • Directional Anchors (The Binding Advantage): The polarizability of iodine creates a pronounced region of positive electrostatic potential (the

    
    -hole) opposite the C-I bond. This enables strong, highly directional halogen bonding with Lewis bases (e.g., protein backbone carbonyls), significantly boosting ligand efficiency (LE)[4].
    
  • Growth Vectors (The Synthetic Advantage): The C-I bond is highly reactive. Once the binding pose is confirmed, the iodine atom serves as a direct, late-stage synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid fragment-to-lead (F2L) elaboration without the need to synthesize the core scaffold de novo[5].

Quantitative Data: Halogen Comparison in FBDD

The selection of iodine over lighter halogens is a calculated decision in structural biology and synthetic chemistry. Table 1 summarizes the causality behind selecting iodine for FBDD workflows.

Table 1: Comparative Properties of Halogens in Fragment-Based Drug Discovery

Halogenvan der Waals Radius (Å)Halogen Bond Strength (

-hole magnitude)
Anomalous Signal (

at Cu

1.54 Å)
Synthetic Utility (Pd-Cross-Coupling)
Fluorine (F) 1.47NegligibleNegligiblePoor (Requires specialized activation)
Chlorine (Cl) 1.75WeakWeak (~0.7 e⁻)Moderate (Requires specialized ligands)
Bromine (Br) 1.85ModerateStrong (~1.3 e⁻)Good
Iodine (I) 1.98StrongVery Strong (~7.0 e⁻) Excellent (Highly labile C-I bond)

FBDD Workflow Visualization

The integration of iodinated oxazoles into an FBDD pipeline creates a self-reinforcing loop of discovery and elaboration.

FBDD_Workflow Library 1. Library Design (Iodinated Oxazoles) Soaking 2. Crystal Soaking (High Conc. Fragment) Library->Soaking Target Protein Crystals Diffraction 3. X-ray Diffraction (Anomalous Data Collection) Soaking->Diffraction Harvest & Freeze Phasing 4. Anomalous Difference Map (Unambiguous Iodine ID) Diffraction->Phasing >4σ Anomalous Peak Elaboration 5. Hit Elaboration (Pd-Catalyzed Cross-Coupling) Phasing->Elaboration Structural Vector Guidance

Figure 1: FBDD workflow utilizing iodinated oxazoles, from crystallographic screening to hit elaboration.

Experimental Protocols

Protocol A: X-ray Crystallographic Screening & Anomalous Phasing

Objective: To unambiguously identify the binding pose of an iodinated oxazole fragment using anomalous dispersion.

Causality Note: Fragments are soaked at high concentrations (10–50 mM) to drive the equilibrium toward the bound state. Because iodine is highly susceptible to specific radiation damage (C-I bond cleavage), data collection must be carefully managed with a low-dose strategy[6].

Step-by-Step Methodology:

  • Crystal Preparation & Soaking:

    • Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 10–20% (v/v) DMSO to ensure fragment solubility.

    • Add the iodinated oxazole fragment to a final concentration of 20 mM.

    • Incubate the crystals for 1 to 24 hours (optimize per target to prevent crystal degradation).

  • Cryo-Protection and Harvesting:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing the fragment.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection (Low-Dose Strategy):

    • Collect diffraction data at a wavelength where iodine exhibits strong anomalous scattering (e.g., Cu

      
       at 1.5418 Å in-house, or ~1.5 Å at a synchrotron).
      
    • Critical Step: Limit the total X-ray dose to

      
       MGy to prevent X-ray-induced cleavage of the C-I bond, which would obliterate the anomalous signal[6].
      
  • Data Processing & Map Generation:

    • Process data keeping Friedel pairs separate to preserve the anomalous signal.

    • Run molecular replacement using the apo-structure.

    • Generate an anomalous difference Fourier map using the phases from the refined protein model.

  • Self-Validation Check:

    • Inspect the anomalous difference map. A true binding event is validated by a distinct peak

      
       corresponding to the iodine atom. If this peak is absent, the weak 
      
      
      
      density is likely a false positive (e.g., ordered solvent or cryoprotectant).
Protocol B: Fragment-to-Lead Elaboration via Late-Stage Cross-Coupling

Objective: To rapidly grow the validated iodinated oxazole fragment into a higher-affinity lead compound utilizing Suzuki-Miyaura cross-coupling.

Causality Note: The structural data from Protocol A reveals the exact vector pointing from the iodine atom into an adjacent unoccupied protein sub-pocket. We exploit the highly reactive C-I bond of the oxazole to couple a boronic acid that perfectly fills this newly identified space[5].

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry, argon-purged reaction vial, combine the iodinated oxazole fragment (1.0 equiv, e.g., 0.1 mmol) and the computationally selected aryl/alkyl boronic acid (1.5 equiv).

  • Catalyst and Base Addition:

    • Add a palladium catalyst, such as

      
       (0.05 equiv), which is highly efficient for sterically hindered or heteroaryl halides.
      
    • Add a mild base, such as

      
       (3.0 equiv), to activate the boronic acid.
      
  • Solvent and Heating:

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 2 mL).

    • Heat the reaction mixture to 80 °C for 4–6 hours under an argon atmosphere.

  • Workup and Purification:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous

      
      , concentrate in vacuo, and purify via preparative HPLC.
      
  • Self-Validation Check:

    • Analyze the purified product via LC-MS. Successful elaboration is definitively validated by the mass shift corresponding to the loss of the heavy iodine atom (-126.9 Da) and the addition of the boronic acid mass.

      
      -NMR must confirm the disappearance of the specific oxazole proton coupling (if adjacent to the iodine) and the appearance of the new substituent's signals.
      

References

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. National Institutes of Health (NIH) / PMC.[Link]

  • High-confidence placement of low-occupancy fragments into electron density using the anomalous signal of sulfur and halogen atoms. IUCr Journals.[Link]

  • Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1). National Institutes of Health (NIH) / PMC.[Link]

  • The Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. bioRxiv.[Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.[Link]

  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCr Journals.[Link]

  • A Concise Total Synthesis of Breitfussin A and B. ACS Publications.[Link]

Sources

Method

Synthesis of kinase inhibitors using a 1,2-oxazol-5-amine scaffold

Application Note: Design and Synthesis of Kinase Inhibitors Utilizing a 1,2-Oxazol-5-Amine Scaffold Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Kinase Inhibitors Utilizing a 1,2-Oxazol-5-Amine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated synthetic workflows, and structural-activity relationship (SAR) profiling.

Strategic Rationale & Pharmacophore Dynamics

The 1,2-oxazol-5-amine (isoxazol-5-amine) moiety has emerged as a highly privileged scaffold in the design of targeted receptor tyrosine kinase (RTK) inhibitors, particularly against TrkA and RET kinases[1],[2].

From a medicinal chemistry perspective, the 1,2-oxazol-5-amine acts as an excellent bioisostere for traditional anilines and phenols. The primary amine serves as a potent hydrogen bond donor, while the adjacent nitrogen/oxygen atoms of the isoxazole ring act as hydrogen bond acceptors. This dual-action geometry perfectly aligns with the highly conserved ATP-binding hinge region of kinases (e.g., interacting with Met620 in TrkA)[2]. Furthermore, the electron-withdrawing nature of the isoxazole ring significantly lowers the pKa of the amine compared to standard anilines, which reduces off-target hERG liability, minimizes reactive metabolite formation, and improves overall metabolic stability.

Pathway & Workflow Visualization

To contextualize the synthetic effort, it is critical to understand both the biological signaling cascade we aim to disrupt and the chemical workflow required to assemble the inhibitor.

RTK_Signaling Ligand Growth Factors (NGF / GDNF) RTK Receptor Tyrosine Kinase (TrkA / RET) Ligand->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor 1,2-Oxazol-5-Amine Inhibitor Inhibitor->RTK Hinge Binding (ATP Competitive) Response Tumor Cell Proliferation & Survival PI3K->Response Survival MAPK->Response Proliferation

Fig 1. Mechanism of RTK inhibition by 1,2-oxazol-5-amine derivatives blocking downstream signaling.

Synth_Workflow Step1 β-Ketonitrile + Hydroxylamine Step2 Regioselective Cyclization (60°C, Pyridine) Step1->Step2 Step3 1,2-Oxazol-5-Amine Intermediate Step2->Step3 Step4 T3P Amide Coupling (Kinase Core) Step3->Step4 Step5 Purified Kinase Inhibitor Step4->Step5

Fig 2. Step-by-step synthetic workflow for 1,2-oxazol-5-amine based kinase inhibitors.

Quantitative SAR Profiling

The substitution at the 3-position of the 1,2-oxazol-5-amine ring dictates the depth and angle at which the inhibitor penetrates the hydrophobic pocket adjacent to the kinase hinge. The table below summarizes the Structure-Activity Relationship (SAR) across different targets.

Compound ID3-Position SubstitutionTarget KinaseIC₅₀ (nM)ClogPBinding Mode / Selectivity Note
Cmpd-A MethylTrkA> 10001.8Weak hydrophobic contact, poor potency.
Cmpd-B tert-ButylTrkA35003.2Improved lipophilic fit within TrkA pocket[2].
Cmpd-C 2,2-DimethylpropylRET453.8Optimal hinge alignment and steric bulk[1].
Cmpd-D 4-FluorophenylCOX-2> 100004.1Off-target (Anti-inflammatory application)[3].

Validated Synthetic Protocols

The following protocols provide a self-validating system for the synthesis of the 1,2-oxazol-5-amine core and its subsequent coupling to a kinase-targeting domain.

Protocol 4.1: Regioselective Synthesis of 3-Substituted-1,2-Oxazol-5-Amines

Mechanistic Rationale: The reaction of a β-ketonitrile with hydroxylamine hydrochloride requires precise pH control to prevent the formation of the undesired 3-amino isomer. Using pyridine as both a base and a solvent buffer is critical here. It liberates the free hydroxylamine while maintaining a slightly basic environment that favors the initial nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, forming an oxime intermediate. Subsequent heating to 60 °C drives the 5-exo-dig cyclization of the oxime oxygen onto the nitrile carbon, exclusively yielding the 5-aminoisoxazole[4].

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask, dissolve hydroxylamine hydrochloride (6.6 mmol) and pyridine (6.6 mmol) in anhydrous Methanol (10 mL)[4].

  • Stir the mixture at room temperature for 1 hour to ensure complete liberation of the hydroxylamine free base.

  • Add the β-ketonitrile precursor (e.g., 4,4-dimethyl-3-oxopentanenitrile, 2.2 mmol) dropwise to the buffered solution[4].

  • Attach a reflux condenser, elevate the reaction temperature to 60 °C, and stir overnight under an inert nitrogen atmosphere to drive the cyclization to completion[4].

  • Quench the reaction mixture with deionized water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 1,2-oxazol-5-amine.

Validation & QC Checkpoint: Confirm regiochemistry via ¹H-NMR. The C4-proton of the 1,2-oxazol-5-amine typically appears as a distinct sharp singlet around δ 5.0 - 5.5 ppm. The presence of the primary amine must be verified via a broad, D₂O-exchangeable singlet (~δ 4.5 - 6.5 ppm depending on the solvent)[4].

Protocol 4.2: T3P-Mediated Assembly of the Kinase Inhibitor

Mechanistic Rationale: Coupling the synthesized 1,2-oxazol-5-amine to a carboxylic acid-bearing kinase core (e.g., a substituted phenylacetic acid for RET inhibition) presents a major synthetic challenge. The 5-amino group is exceptionally poor at nucleophilic attack due to the electron-withdrawing nature of the heteroaromatic ring. Standard carbodiimides (EDC/DCC) frequently fail. Propylphosphonic anhydride (T3P®) is employed because it forms a highly reactive mixed anhydride intermediate without promoting epimerization. Conducting the reaction at 50 °C provides the necessary activation energy for the deactivated amine to attack[1].

Step-by-Step Procedure:

  • To a dry flask, add the carboxylic acid kinase core precursor (1.0 eq, e.g., [4-(methoxycarbonyl)phenyl]acetic acid) and the synthesized 1,2-oxazol-5-amine (1.1 eq) in anhydrous DMF to achieve a 0.5 M concentration[1].

  • Add N,N-Diisopropylethylamine (DIPEA, 5.0 eq) to the stirring solution to deprotonate the acid and neutralize the system[1].

  • Cool the mixture to 0 °C in an ice bath. Dropwise, add T3P® (5.0 eq, 50% wt solution in DMF) to control the initial exothermic activation[1].

  • Remove the ice bath, heat the reaction mixture to 50 °C, and stir for 2 hours. Crucial: The elevated temperature is mandatory to overcome the electronic deactivation of the isoxazole amine[1].

  • Quench the reaction by pouring the mixture into vigorously stirring ice-cold water. Because T3P byproducts are highly water-soluble, the desired hydrophobic amide product will typically precipitate.

  • Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum.

Validation & QC Checkpoint: LC-MS analysis should demonstrate the complete disappearance of the starting amine mass and the appearance of the target [M+H]⁺ peak. IR spectroscopy can definitively confirm the formation of the amide bond through the appearance of a strong C=O stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

References

  • The Royal Society of Chemistry. Procedures and characterizations data of compounds: General procedures of synthesis of 5-amino-isoxazoles. 4

  • Google Patents. US11970485B2 - RET kinase inhibitors. 1

  • National Center for Biotechnology Information (PMC). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies.2

  • Research Journal of Pharmacy and Technology. Design, Molecular Docking, Synthesis, and ADME Studies of Novel Amide Derivatives as Preferential Selective Cox-2 Inhibitor. 3

Sources

Application

Developing antimicrobial agents from 3-aryl-isoxazole precursors

An Application Note and Protocol Guide for the synthesis and evaluation of 3-aryl-isoxazole derivatives as antimicrobial agents. Executive Summary The rising prevalence of multidrug-resistant (MDR) bacterial strains nece...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the synthesis and evaluation of 3-aryl-isoxazole derivatives as antimicrobial agents.

Executive Summary

The rising prevalence of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial scaffolds. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged pharmacophore found in clinically approved antibiotics such as cloxacillin, dicloxacillin, and sulfamethoxazole [1]. Specifically, 3-aryl-isoxazole precursors offer highly tunable platforms for drug discovery. The aryl substitution at the 3-position provides essential lipophilicity for cell membrane penetration, while the weak N-O bond within the ring allows for targeted interactions with bacterial enzymes.

This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis of 3-aryl-isoxazoles and the subsequent in vitro validation of their antimicrobial efficacy.

Mechanistic Causality: Why 3-Aryl-Isoxazoles?

The pharmacological versatility of 3-aryl-isoxazoles stems from their ability to act as bioisosteres for various endogenous molecules, allowing them to disrupt critical microbial pathways [2].

  • Lipophilicity & Penetration: The aryl group enhances the compound's partition coefficient (LogP), facilitating passive diffusion across the lipid-rich cell walls of Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Enzymatic Inhibition: The electron-rich nature of the isoxazole core allows it to form stable hydrogen bonds and dipole-dipole interactions with the active sites of essential bacterial enzymes, such as DNA gyrase or transpeptidases (penicillin-binding proteins) [1].

  • Substituent Effects: Structure-Activity Relationship (SAR) studies indicate that introducing electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) on the 3-aryl ring significantly enhances antimicrobial potency by increasing the electrophilicity of the molecule, thereby strengthening target-site binding [2].

MOA Isoxazole 3-Aryl-Isoxazole Derivative Target1 Cell Wall Synthesis (Transpeptidase Inhibition) Isoxazole->Target1 Target2 Nucleic Acid Synthesis (DNA Gyrase Inhibition) Isoxazole->Target2 Target3 Efflux Pump Modulation (Resistance Bypass) Isoxazole->Target3 Effect1 Osmotic Lysis & Cell Death Target1->Effect1 Effect2 Replication Halt Target2->Effect2 Effect3 Intracellular Drug Accumulation Target3->Effect3

Caption: Primary mechanisms of action for 3-aryl-isoxazole antimicrobial agents.

Synthetic Methodologies & Workflow

The most robust and scalable method for synthesizing 3-aryl-isoxazoles involves a two-step sequence: the Claisen-Schmidt condensation followed by hydroxylamine-mediated cyclization [3].

  • Chalcone Formation: An aryl aldehyde is condensed with an acetophenone derivative under base catalysis (e.g., NaOH in ethanol). This creates an α,β-unsaturated carbonyl system (a chalcone), which is a highly reactive electrophilic intermediate [4].

  • Cyclization: The chalcone is treated with hydroxylamine hydrochloride in the presence of a base (like KOH or sodium acetate). Causality note: Hydroxylamine is unstable as a free base; using the hydrochloride salt and liberating the nucleophile in situ prevents degradation and ensures a high-yielding cyclization [3]. The hydroxylamine attacks the β-carbon (Michael addition), followed by intramolecular condensation with the carbonyl group to form the isoxazole ring.

SynthesisWorkflow A Aryl Aldehyde + Acetophenone (Starting Precursors) B Claisen-Schmidt Condensation (10% NaOH / EtOH, Stirring) A->B C Chalcone Intermediate (1,3-Diaryl-2-propen-1-one) B->C D Cyclization Reaction (NH2OH·HCl, KOH / Reflux) C->D E 3-Aryl-Isoxazole Scaffold (Crude Product) D->E F Purification (Recrystallization in EtOH) E->F G Characterization (FT-IR, 1H/13C NMR, HRMS) F->G

Caption: Step-by-step synthetic workflow for generating 3-aryl-isoxazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Chlorophenyl)-5-phenylisoxazole

This protocol incorporates self-validating checkpoints (TLC monitoring) to ensure reaction fidelity.

Materials: 4-Chlorobenzaldehyde, Acetophenone, 10% NaOH, Ethanol, Hydroxylamine hydrochloride (NH₂OH·HCl), Potassium hydroxide (KOH), Glacial acetic acid.

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve 0.01 mol of 4-chlorobenzaldehyde and 0.01 mol of acetophenone in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Place the flask in an ice bath to maintain the temperature below 10°C.

  • Add 5 mL of 10% NaOH solution dropwise over 15 minutes while stirring vigorously. Rationale: Slow addition prevents the highly exothermic Cannizzaro side-reaction.

  • Stir the mixture at room temperature for 4–6 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the aldehyde spot confirms completion.

  • Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Isoxazole

  • Dissolve 0.005 mol of the synthesized chalcone in 15 mL of ethanol.

  • Add 0.005 mol of NH₂OH·HCl and 0.005 mol of KOH to the solution.

  • Reflux the mixture at 80°C for 6–8 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The chalcone spot will be replaced by a new, more polar isoxazole spot.

  • Cool the mixture to room temperature, pour into ice water, and acidify with glacial acetic acid to precipitate the product[4].

  • Filter, wash, and recrystallize the crude 3-aryl-isoxazole from ethanol to obtain pure crystals.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (MIC)

To provide precise, reproducible quantitative data, the broth microdilution method is preferred over agar well diffusion [3]. We utilize Resazurin dye as a colorimetric indicator to eliminate subjectivity in reading visible growth.

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), Resazurin solution (0.015% w/v in sterile water), test compounds (dissolved in DMSO), standardized bacterial suspensions (0.5 McFarland standard, ~1.5 × 10⁸ CFU/mL).

Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the 3-aryl-isoxazole stock solution (e.g., 512 µg/mL) to the first column.

  • Perform two-fold serial dilutions across the plate to achieve a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to ensure assay sensitivity.

    • Negative Control: 1% DMSO in MHB (without drug) to ensure the solvent does not inhibit bacterial growth.

    • Sterility Control: MHB only, to rule out contamination.

  • Incubate the plates at 37°C for 18–24 hours.

  • Add 20 µL of Resazurin solution to each well and incubate for an additional 2 hours in the dark.

  • Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Efficacy Data

The table below summarizes the typical Minimum Inhibitory Concentration (MIC) data for synthesized 3-aryl-isoxazole derivatives against standard Gram-positive and Gram-negative bacterial strains, demonstrating the impact of aryl substitution [2][5].

Compound DerivativeTarget OrganismStrain TypeMIC (µg/mL)Reference Standard (Ciprofloxacin)
3-phenyl-isoxazole S. aureusGram-positive60.01.5 µg/mL
3-phenyl-isoxazole E. coliGram-negative70.02.0 µg/mL
3-(4-chlorophenyl)-isoxazole S. aureusGram-positive25.01.5 µg/mL
3-(4-chlorophenyl)-isoxazole E. coliGram-negative40.02.0 µg/mL
3-(4-nitrophenyl)-isoxazole S. aureusGram-positive12.51.5 µg/mL
3-(4-nitrophenyl)-isoxazole P. aeruginosaGram-negative50.04.0 µg/mL

Data Interpretation: The introduction of electron-withdrawing groups (-Cl, -NO₂) on the 3-aryl ring significantly lowers the MIC values (indicating higher potency) compared to the unsubstituted phenyl ring. The compounds generally exhibit stronger activity against Gram-positive bacteria due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane found in Gram-negative species.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents International Journal of Research and Review URL:[Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Der Pharma Chemica URL: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives ARC Journals URL: [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives ResearchGate URL: [Link]

Method

Application Note: Orthogonal Combinatorial Library Synthesis from 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Executive Summary The 5-aminoisoxazole motif is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for amides and a potent hydrogen-bond donor/acceptor in the hinge region of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminoisoxazole motif is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for amides and a potent hydrogen-bond donor/acceptor in the hinge region of kinase inhibitors . 3-(3-Iodophenyl)-1,2-oxazol-5-amine represents an elite bifunctional scaffold for high-throughput library generation. By leveraging its two orthogonal reactive sites—an exocyclic amine and a highly reactive aryl iodide—chemists can construct expansive, two-dimensional chemical libraries. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to execute this orthogonal diversification.

Strategic Rationale & Chemoselectivity (Causality)

When executing a combinatorial matrix from a bifunctional scaffold, the sequence of diversification dictates the fidelity of the library.

Why N-Capping Must Precede Cross-Coupling: The exocyclic 5-amino group of the isoxazole is significantly less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the electron-deficient heteroaromatic ring. Despite this reduced nucleophilicity, a free 5-aminoisoxazole can still coordinate to palladium species during cross-coupling. This coordination poisons the catalyst and triggers competing off-target reactions, such as Buchwald-Hartwig aminations, which drastically reduce the yield of the desired Suzuki product . Therefore, capping the amine (via amidation or sulfonylation) is a mandatory first step. Capping eliminates the chelating ability of the nitrogen, directing the palladium catalyst exclusively to the aryl iodide.

The Advantage of the Aryl Iodide: The choice of an aryl iodide over a bromide or chloride is a deliberate mechanistic strategy. The carbon-iodine bond has a lower dissociation energy, which exponentially accelerates the oxidative addition of Pd(0). This allows Suzuki-Miyaura cross-couplings to proceed at near-ambient temperatures (37 °C – 50 °C) . Operating under mild thermal conditions is crucial to preserve the potentially labile N-O bond of the isoxazole core, which can undergo reductive cleavage under harsh, high-temperature basic conditions .

Workflow Visualization

G S1 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Bifunctional Scaffold) C1 Axis 1: N-Capping Electrophile + Base S1->C1 Chemoselective Amidation I1 Intermediate Sub-Library (N-Capped Aryl Iodides) C1->I1 LC-MS QC C2 Axis 2: Suzuki-Miyaura Boronic Acids + Pd(0) I1->C2 Orthogonal Cross-Coupling F1 Final Combinatorial Library (Purified & QC'd) C2->F1 High-Throughput Cleavage/Workup

Orthogonal two-axis diversification workflow for the 5-aminoisoxazole library.

Quantitative Data Summary

The following table synthesizes the optimized reaction parameters for both axes of diversification. These conditions have been engineered to maximize conversion while minimizing scaffold degradation.

Reaction AxisReagent ClassCatalyst / BaseSolvent SystemTemp (°C)Yield RangeMechanistic Rationale
Axis 1: N-Capping Acid ChloridesPyridine / DMAPDCM or THF2575–95%DMAP acts as a nucleophilic catalyst, overcoming the inherent low nucleophilicity of the 5-aminoisoxazole.
Axis 1: N-Capping Sulfonyl ChloridesLiHMDSTHF0 to 2560–85%Strong base deprotonates the amine, forming a highly reactive amide anion required for efficient sulfonylation.
Axis 2: Suzuki Aryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (4:1)50–7070–98%Water enhances boronate formation; the bidentate dppf ligand resists poisoning by heterocyclic nitrogens.
Axis 2: Suzuki (Mild) Heteroaryl Boronic AcidsNa₂PdCl₄, sSPhosMeCN/H₂O (1:4)3765–90%Water-soluble, electron-rich ligand system allows for near-ambient oxidative addition, preserving labile groups .

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate built-in quality control (QC) gates that prevent the propagation of failed reactions into the final screening library.

Protocol 1: High-Throughput N-Capping (Axis 1)

Objective: Convert the 5-amino group to an amide or sulfonamide to prevent catalyst poisoning in Step 2.

  • Preparation: In a 96-well deep-well block, dispense 3-(3-Iodophenyl)-1,2-oxazol-5-amine (0.1 mmol, 28.6 mg) into each well.

  • Solvation & Base Addition: Add anhydrous THF (500 µL) to each well, followed by Pyridine (0.3 mmol, 3.0 equiv) and a catalytic amount of DMAP (0.01 mmol, 0.1 equiv).

    • Causality: DMAP is critical here. It forms a highly reactive N-acylpyridinium intermediate, effectively bypassing the poor nucleophilicity of the isoxazole amine.

  • Electrophile Addition: Dispense a unique acid chloride or sulfonyl chloride (0.12 mmol, 1.2 equiv) into each well. Seal the block and agitate at 25 °C for 4 hours.

  • Self-Validation Gate (LC-MS QC): Sample 5 µL from a designated "Control Well" (e.g., acetyl chloride) and a random subset of 3 wells. Analyze via LC-MS.

    • Validation Metric: Confirm the complete disappearance of the starting material mass (

      
      ). If 
      
      
      
      starting material remains, add an additional 0.5 equiv of electrophile and agitate for 2 hours. Do not proceed to Axis 2 until conversion is
      
      
      .
  • Workup: Quench with saturated aqueous

    
     (200 µL). Extract with EtOAc (800 µL). Evaporate the organic layer under a nitrogen stream to yield the Sub-Library A intermediates.
    
Protocol 2: Microscale Suzuki-Miyaura Cross-Coupling (Axis 2)

Objective: Diversify the aryl iodide via palladium-catalyzed C-C bond formation.

  • Preparation: To the dried N-capped intermediates in the 96-well block, add a unique boronic acid (0.15 mmol, 1.5 equiv) to each well.

  • Catalyst & Base Dispensation: Prepare a master mix of

    
     (0.005 mmol, 5 mol%) and 
    
    
    
    (0.3 mmol, 3.0 equiv) in a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Dispense 600 µL of this master mix into each well under an inert argon atmosphere.
    • Causality: Degassing is mandatory. Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, causing reaction failure. The 4:1 Dioxane/Water ratio is optimal for solubilizing both the hydrophobic aryl iodides and the inorganic base.

  • Reaction: Seal the block with a pierceable aluminum seal. Heat the block in a shaker at 60 °C for 12 hours.

  • Self-Validation Gate (Catalyst Viability Check): Well A1 must be designated as a positive control, loaded with phenylboronic acid.

    • Validation Metric: Analyze Well A1 via LC-MS. You must observe a mass shift corresponding to the loss of iodine and addition of the phenyl group (

      
      ). If the control well fails, the master mix was compromised (likely oxidized), and the plate must be flagged to prevent false negatives in downstream biological assays.
      
  • Purification: Filter the crude mixtures through a silica/Celite SPE plate to remove palladium black. Concentrate the filtrates in vacuo to yield the final combinatorial library, ready for DMSO solubilization and biological screening.

References

  • Clark, M. A. et al. "DNA barcoding a complete matrix of stereoisomeric small molecules." Nature Chemistry, 2018. (Details the incompatibility of free amines with on-DNA Suzuki reactions and the necessity of N-capping). URL:[Link]

  • Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry, 2022. (Demonstrates the superior reactivity of aryl iodides allowing for mild 37 °C coupling conditions). URL:[Link]

  • RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2024. (Reviews the lability of the isoxazole core and the necessity for mild functionalization conditions). URL:[Link]

Application

Application Notes and Protocols for the N-Acylation of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Introduction: Crafting Key Intermediates for Drug Discovery The N-acylation of 3-(3-Iodophenyl)-1,2-oxazol-5-amine is a cornerstone chemical transformation for generating a diverse library of molecules with significant p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Crafting Key Intermediates for Drug Discovery

The N-acylation of 3-(3-Iodophenyl)-1,2-oxazol-5-amine is a cornerstone chemical transformation for generating a diverse library of molecules with significant potential in medicinal chemistry and drug development. The resulting N-acylated products are high-value intermediates for several reasons. The 5-aminooxazole core is a recognized pharmacophore present in numerous biologically active compounds.[1][2] The amide bond introduced via acylation is a fundamental linkage in countless pharmaceuticals, contributing to molecular recognition and stability.[3][4] Furthermore, the 3-iodophenyl substituent serves as a versatile synthetic handle, enabling further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), thus providing a gateway to a vast chemical space.

This guide provides a detailed, field-proven experimental protocol for the efficient N-acylation of this key substrate. It delves into the underlying chemical principles, offers step-by-step methodologies for two robust acylation strategies, and provides insights for troubleshooting and optimization.

Pillar 1: Mechanistic Rationale and Strategic Considerations

The N-acylation of an amine with an acylating agent, such as an acyl chloride, is a classic example of nucleophilic acyl substitution.[5] The reaction's efficiency hinges on the nucleophilicity of the amine and the electrophilicity of the acylating agent's carbonyl carbon.

The Core Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(3-Iodophenyl)-1,2-oxazol-5-amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In the case of an acyl chloride, this is a chloride ion (Cl⁻).

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the acidic byproduct (e.g., hydrochloric acid) generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

When using a carboxylic acid as the acylating agent, a direct reaction with the amine is generally inefficient. Therefore, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack.[7][8]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed for robustness and reproducibility. They include in-process controls, such as Thin Layer Chromatography (TLC), to monitor reaction completion and ensure a self-validating workflow.

Visualized General Workflow

The diagram below outlines the universal steps for the N-acylation process, from setup to the isolation of the final product.

N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in Anhydrous Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Cool Cool to 0 °C Inert->Cool AddBase Add Base (e.g., TEA) Cool->AddBase AddAcyl Add Acylating Agent (Dropwise) AddBase->AddAcyl Stir Stir & Warm to RT AddAcyl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final Isolate Pure Product Purify->Final

Caption: General workflow for the N-acylation of 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Protocol A: N-Acylation using Acyl Chlorides

This method is highly reliable and generally proceeds with high yields and short reaction times.

Materials and Reagents:

  • 3-(3-Iodophenyl)-1,2-oxazol-5-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Slowly add the base (TEA or DIPEA, 1.5 eq) to the solution.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition. A precipitate (triethylammonium chloride) may form.[5]

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC until the starting amine spot is consumed (typically 1-3 hours).

Workup and Purification:

  • Quenching: Carefully pour the reaction mixture into deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol B: N-Acylation using Carboxylic Acids and Coupling Agents

This method is ideal for sensitive substrates or when the corresponding acyl chloride is unstable or not commercially available.

Additional Materials:

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1.2 eq each)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), the coupling agent(s) (e.g., HATU, 1.2 eq), and the base (DIPEA, 2.0 eq).

  • Activation: Dissolve the components in anhydrous DMF or DCM and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 eq) in the same anhydrous solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC (typically 4-12 hours).

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol A. Note that water-soluble byproducts from the coupling agents are typically removed during the aqueous wash steps.

Data Presentation: Reaction Parameter Summary

Acylating Agent Type Reagent(s) Base Solvent Temp (°C) Typical Time
Aliphatic Acyl ChlorideAcetyl ChlorideTEA / DIPEADCM / THF0 to RT1-3 h
Aromatic Acyl ChlorideBenzoyl ChlorideTEA / DIPEADCM / THF0 to RT1-4 h
Carboxylic AcidR-COOH + HATUDIPEADMF / DCMRT4-12 h
Carboxylic AcidR-COOH + EDC/HOBtDIPEADMF / DCMRT6-16 h

Table 1: Summary of typical reaction conditions for the N-acylation of 3-(3-Iodophenyl)-1,2-oxazol-5-amine. RT = Room Temperature.

Troubleshooting and Optimization

A logical approach to troubleshooting is essential for optimizing reaction outcomes.

Troubleshooting Flowchart cluster_yield Low or No Yield cluster_purity Multiple Spots on TLC Start Problem Observed Q_Reagents Reagents fresh? Amine pure? Start->Q_Reagents Q_Purity Unreacted Starting Material? Start->Q_Purity A_Reagents_No Use fresh/purified reagents Q_Reagents->A_Reagents_No No Q_Conditions Anhydrous? Inert Atmosphere? Q_Reagents->Q_Conditions Yes A_Reagents_Yes Check Reaction Conditions A_Conditions_Yes Consider alternative coupling agent Q_Conditions->A_Conditions_Yes Yes A_Conditions_No Dry solvent/glassware & re-run Q_Conditions->A_Conditions_No No A_Purity_Yes Increase reaction time or add more acylating agent Q_Purity->A_Purity_Yes Yes A_Purity_No Possible side product (e.g., diacylation) Q_Purity->A_Purity_No No Sol_Purity Reduce equivalents of acylating agent to ~1.05 A_Purity_No->Sol_Purity

Caption: A decision-making flowchart for troubleshooting common N-acylation issues.

  • Issue: Low Reactivity. The 5-amino group on the oxazole ring is a competent nucleophile, but strong electron-withdrawing groups on the acylating agent can slow the reaction. If reactivity is low, consider switching from a carboxylic acid-based protocol to the more reactive acyl chloride method.

  • Issue: Formation of Di-acylated Product. While less common for this substrate, over-acylation can occur if excess acylating agent is used, especially with highly reactive acyl chlorides. To mitigate this, use the acylating agent as the limiting reagent or add it more slowly at 0 °C.

  • Issue: Hydrolysis of Acyl Chloride. Acyl chlorides are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used to prevent hydrolysis of the acylating agent, which would halt the reaction.[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all operations in a certified chemical fume hood.

  • Reagent Handling:

    • Acyl Chlorides: Are corrosive and lachrymatory. Handle with extreme care and quench any excess reagent slowly with a suitable alcohol like isopropanol before disposal.

    • Bases (TEA, DIPEA): Are corrosive and have strong odors.

    • Solvents (DCM, DMF): Are volatile and potentially toxic. Avoid inhalation and skin contact.

References

  • Boss, C., et al. (2010). The 5-amino-oxazole moiety as a building block for the synthesis of α-ketoamides. Organic Letters, 12(4), 820-823. Available at: [Link]

  • Ibid.
  • Tohoku University (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Wikipedia. 2-Aminooxazole. Accessed March 2026. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • ResearchGate (2016). Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. Available at: [Link]

  • Pundir, S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2561. Available at: [Link]

  • ResearchGate (2016). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I 2 -Mediated C–H Amination. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Rajput, A. P., & Gore, R. P. (2013). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 5(3), 127-133. Available at: [Link]

  • ResearchGate (2014). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Available at: [Link]

  • Domainex (2023). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • ResearchGate. N-Acylation Reactions of Amines. Accessed March 2026. Available at: [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 437-442. Available at: [Link]

  • Douthwaite, J. A., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(21), 11930-11937. Available at: [Link]

  • Clamor, N., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 12-16. Available at: [Link]

Sources

Method

Application Note: Visible-Light Photoredox Catalysis in the Synthesis and Late-Stage Functionalization of Novel Heterocyclic Compounds

Executive Summary Nitrogen- and sulfur-containing heterocycles represent a highly important class of compounds that are widely utilized in medicinal chemistry, agrochemistry, and materials science[1]. Historically, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen- and sulfur-containing heterocycles represent a highly important class of compounds that are widely utilized in medicinal chemistry, agrochemistry, and materials science[1]. Historically, the synthesis of densely substituted heterocycles required harsh thermal conditions, stoichiometric oxidants, or expensive transition-metal catalysts. Visible-light photoredox catalysis has emerged as a powerful, sustainable alternative, enabling the assembly of complex heterocyclic scaffolds under exceptionally mild conditions[2]. This application note provides a comprehensive guide to utilizing photoredox catalysis for heterocycle synthesis, detailing the mechanistic rationale behind catalyst selection, and providing validated step-by-step protocols for both batch and continuous-flow methodologies.

Mechanistic Principles of Photoredox Catalysis

Photoredox catalysis relies on the ability of metal complexes or organic dyes to absorb visible light, promoting an electron to an excited state. This excited photocatalyst (PC*) possesses both enhanced oxidizing and reducing capabilities compared to its ground state. Depending on the substrate and the reaction design, the catalytic cycle proceeds via one of two primary pathways:

  • Oxidative Quenching Cycle: The excited photocatalyst (PC*) transfers an electron to an acceptor (oxidative quenching), generating a highly reactive oxidized species (PC+). The ground state is regenerated by accepting an electron from a donor substrate.

  • Reductive Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a donor (reductive quenching), becoming a strong reductant (PC-). It then transfers an electron to an acceptor substrate to close the cycle.

Understanding these pathways is critical for rational reaction design, allowing chemists to access reactive radical intermediates that give rise to practically valuable heterocyclic derivatives[2].

PhotoredoxCycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hv) PC_ox PC+ (Oxidized) PC_star->PC_ox Oxidative Quenching PC_red PC- (Reduced) PC_star->PC_red Reductive Quenching PC_ox->PC Reduction by Donor Sub_ox Substrate Oxidation PC_ox->Sub_ox PC_red->PC Oxidation by Acceptor Sub_red Substrate Reduction PC_red->Sub_red

General photoredox catalytic cycles (oxidative and reductive pathways).

Catalyst Selection & Photophysical Properties

Choosing the right photocatalyst is essential for a visible-light photoreaction to proceed successfully, as most organic molecules are inefficient at absorbing visible wavelengths[3]. The selection must be driven by the redox potentials of the target substrates. While ruthenium and iridium polypyridyl complexes are standard, organic dyes like Eosin Y and Riboflavin have established themselves as low-cost, metal-free alternatives[3].

Table 1: Properties of Common Photocatalysts for Heterocycle Synthesis
PhotocatalystClassExcitation (λ_max)E_1/2 (M/M-) [V vs SCE]E_1/2 (M+/M) [V vs SCE]Primary Application
[Ru(bpy)3]2+ Transition Metal~452 nm+0.77 V-0.81 VGeneral cross-coupling, flow chemistry
Eosin Y Organic Dye~539 nm+0.83 V-1.06 VMetal-free functionalization
Riboflavin Tetraacetate Organic Dye~440 nm+1.67 V-0.60 VOxidative cyclization (e.g., benzothiazoles)

Protocol A: Batch Synthesis of 2-Substituted Benzothiazoles

Benzothiazoles are a privileged scaffold in drug discovery. This protocol utilizes Riboflavin 2′,3′,4′,5′-tetraacetate (RFTA) as a photosensitizer and potassium peroxydisulfate as a sacrificial oxidizing agent to achieve transition-metal-free cyclization of thiobenzanilides[4].

Causality & Experimental Rationale:
  • Why RFTA? Riboflavin is a natural dye that acts as a highly effective metal-free alternative in photoredox catalysis, avoiding toxic transition metals[3].

  • Why Potassium Persulfate? It acts as a sacrificial electron acceptor to turn over the catalytic cycle, driving the oxidative C-H thiolation forward[2].

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add the thiobenzanilide substrate (0.2 mmol, 1.0 equiv), RFTA (5 mol%), and K2S2O8 (0.6 mmol, 3.0 equiv).

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous ethanol. Critical Step: Degas the mixture by sparging with argon or nitrogen for 10 minutes. Rationale: Molecular oxygen is a potent triplet state quencher that will prematurely deactivate the excited photocatalyst, severely depressing yields.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a photoreactor equipped with 440 nm Blue LEDs (approx. 2-3 cm from the light source to prevent thermal degradation).

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS or TLC. The self-validating visual cue is the persistence of the characteristic yellow fluorescence of the riboflavin catalyst.

  • Workup & Purification: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography to isolate the 2-substituted benzothiazole[4].

Protocol B: Continuous-Flow Functionalization of Heterocycles

Performing gas-liquid visible light photocatalytic reactions in microflow significantly reduces reaction times (from hours to minutes) compared to batch processes[5]. This is attributed to the improved irradiation efficiency (overcoming the Beer-Lambert law limitations of large batch vessels) and enhanced gas-liquid mass transfer in the segmented flow regime[5].

FlowSetup Syringe Syringe Pump (Liquid Feed) T_Mixer T-Mixer (Segmented Flow) Syringe->T_Mixer Liquid MFC Mass Flow Controller (Gas Feed) MFC->T_Mixer Gas PhotoReactor Photomicroreactor (LED Irradiation) T_Mixer->PhotoReactor Gas-Liquid Flow Collection Product Collection (Back Pressure) PhotoReactor->Collection Heterocycle

Continuous-flow photochemical microreactor setup for gas-liquid catalysis.

Causality & Experimental Rationale:
  • Why Continuous Flow? The narrow internal diameter of the capillary tubing ensures maximum light penetration, while the segmented gas-liquid flow creates internal vortices that drastically improve mixing kinetics[5].

  • Why Mass Flow Controllers (MFC)? Precise stoichiometry in gas-liquid reactions is difficult in batch. An MFC ensures a constant, reproducible molar equivalent of the gaseous reagent[5].

Step-by-Step Methodology (e.g., Trifluoromethylation):
  • Microreactor Assembly: Construct the photomicroreactor using transparent perfluoroalkoxy alkane (PFA) capillary tubing wrapped tightly around a glass syringe or cooling cylinder. Surround the setup with high-power visible LEDs.

  • Liquid Feed Preparation: Prepare a solution of the target heterocycle (e.g., indole or pyrrole, 0.5 M), Ru(bpy)3Cl2 (1 mol%), and TMEDA (1.0 equiv) in acetonitrile. Load this into a gas-tight syringe mounted on a syringe pump.

  • Gas Feed Setup: Connect a cylinder of gaseous reagent (e.g., CF3I) to a calibrated Mass Flow Controller (MFC). Turn on the MFC 30 minutes prior to use to ensure stabilization[5].

  • Flow Initiation: Connect both the liquid feed and gas feed to a PEEK T-mixer. Set the syringe pump and MFC flow rates to achieve the desired residence time (typically 5–15 minutes).

  • Steady-State Collection: Allow the system to equilibrate for 2 system volumes. Collect the output stream in a flask containing a quenching agent (e.g., aqueous sodium thiosulfate).

  • Validation: Analyze the crude flow output via 19F-NMR to confirm the regioselective incorporation of the trifluoromethyl group onto the heterocycle.

Troubleshooting & Self-Validation

  • Incomplete Conversion in Batch: If the reaction stalls, the most common culprit is poor light penetration (the Beer-Lambert effect). Dilute the reaction mixture or switch to a vessel with a narrower path length.

  • Catalyst Bleaching: If the distinct color of the photocatalyst (e.g., orange for Ru(bpy)3, yellow for Riboflavin) disappears, the catalyst has degraded. This is usually caused by inadequate degassing, leading to singlet oxygen formation. Re-run the protocol with strict Schlenk techniques.

  • Flow Instability: In continuous flow, if the segmented gas-liquid flow becomes erratic, check the T-mixer for blockages or ensure the Back Pressure Regulator (BPR) is functioning to keep the gas compressed in the liquid phase.

References

  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. researcher.life. 1

  • Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. rsc.org.3

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. chemrxiv.org. 2

  • Accelerated gas-liquid visible light photoredox catalysis with continuous-flow photochemical microreactors. springernature.com.5

  • Riboflavin as Photoredox Catalyst in the Cyclization of Thiobenzanilides: Synthesis of 2-Substituted Benzothiazoles. acs.org. 4

Sources

Application

Application Note: 3-(3-Iodophenyl)-1,2-oxazol-5-amine in the Synthesis of Targeted Antiproliferative Agents

Executive Summary & Mechanistic Rationale In the landscape of modern oncology drug discovery, the design of targeted kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-(3-Iodophenyl)-1,2-oxazol-5-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern oncology drug discovery, the design of targeted kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-(3-Iodophenyl)-1,2-oxazol-5-amine (CAS: 501326-25-6), also known as 5-amino-3-(3-iodophenyl)isoxazole, has emerged as a highly versatile bifunctional building block[1]. This application note details the strategic utilization of this compound in synthesizing novel antiproliferative agents, specifically focusing on its dual-functional handles: the 5-amino group for hinge-binding interactions and the 3-iodo group for late-stage structural diversification.

The Bioisosteric Advantage of the Aminoisoxazole Core

The 5-amino-3-arylisoxazole scaffold is frequently utilized in the design of potent kinase inhibitors, such as those targeting p38 MAP Kinase and various receptor tyrosine kinases[2]. The isoxazole ring acts as an effective bioisostere for amides and phenols, offering superior metabolic stability while maintaining crucial hydrogen-bonding capabilities. When derivatized into a urea or amide, the resulting compounds exhibit profound antiproliferative activity against multiple human cancer cell lines, including hepatocellular carcinoma and breast cancer models[3]. Furthermore, these structural motifs are critical in developing therapies for proliferative disorders by disrupting aberrant cellular signaling pathways[4].

Strategic Functionalization

The synthetic power of 3-(3-Iodophenyl)-1,2-oxazol-5-amine lies in its orthogonal reactivity:

  • N-Functionalization (5-Amino Group): Allows for the installation of urea or amide linkages, which are essential for establishing bidentate hydrogen bonds with the ATP-binding hinge region of target kinases.

  • C-C Cross-Coupling (3-Iodo Group): Provides a synthetic handle for palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings. This enables late-stage diversification to optimize the compound's pharmacokinetic profile and solvent-exposed interactions.

SyntheticWorkflow A 3-(3-Iodophenyl)- 1,2-oxazol-5-amine B Urea/Amide Formation A->B Step 1 (N-functionalization) C Suzuki-Miyaura Cross-Coupling B->C Step 2 (C-C Bond Formation) D Antiproliferative Screening C->D Step 3 (Biological Assay)

Fig 1: Synthetic workflow for generating diversified antiproliferative libraries.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Each step includes specific quality control checkpoints to ensure structural integrity before proceeding to the next phase of the workflow.

Protocol A: Synthesis of Isoxazolyl Ureas (Kinase Hinge-Binders)

Causality Insight: The 5-amino group of the isoxazole ring exhibits reduced nucleophilicity compared to standard anilines due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. Therefore, highly reactive electrophiles (like isocyanates) and elevated temperatures are required to drive the reaction to completion.

Reagents & Materials:

  • 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 eq)

  • Substituted aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) (0.5 eq, as a catalytic proton shuttle)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 mmol) in 5 mL of anhydrous THF in an oven-dried, argon-purged reaction vial.

  • Addition: Add TEA (0.5 mmol) to the solution. Dropwise, add the aryl isocyanate (1.2 mmol) while stirring at room temperature.

  • Heating: Elevate the reaction temperature to 65°C (reflux) and stir for 12 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The product will appear as a new, lower

    
     spot due to the increased hydrogen-bonding capacity of the formed urea. Confirm the disappearance of the starting material mass (
    
    
    
    ) and the appearance of the product mass via LC-MS.
  • Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield the intermediate 1-(3-aryl)-3-(3-(3-iodophenyl)-1,2-oxazol-5-yl)urea.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Insight: To functionalize the sterically unhindered 3-iodo group,


 is selected as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial for maintaining high yields when coupling electron-rich or heteroaryl boronic acids. A biphasic solvent system (1,4-Dioxane/Water) is used to solubilize both the organic substrate and the inorganic base.

Reagents & Materials:

  • Iodo-isoxazolyl urea intermediate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (e.g., Pyridine-4-boronic acid) (1.5 eq)

  • 
     (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Assembly: In a microwave-safe vial, combine the iodo-intermediate (0.5 mmol), boronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Degassing: Add 4 mL of the degassed 1,4-Dioxane/

    
     mixture. Bubble argon through the solution for 5 minutes.
    
  • Catalyst Addition: Quickly add

    
     (0.025 mmol) and seal the vial.
    
  • Reaction: Heat the mixture at 90°C for 4 hours using an oil bath or 110°C for 30 minutes in a microwave reactor.

  • Validation Checkpoint (Visual & HPLC): The reaction mixture will turn from a dark red/orange to a black suspension (precipitation of Pd black), indicating catalyst deactivation and reaction completion. Analyze an aliquot via HPLC to ensure >95% conversion.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with DCM, dry, and purify via preparative HPLC to obtain the final antiproliferative compound.

Biological Evaluation: Antiproliferative Activity

The synthesized library must be evaluated for its ability to halt tumor proliferation. The target compounds act by competitively binding to the ATP pocket of kinases within the MAPK/ERK pathway, a critical cascade in cancer cell survival.

MAPKPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Isoxazole Derivative Inhibitor->Raf Competitive Inhibition

Fig 2: Mechanism of action for isoxazole-based kinase inhibitors targeting the MAPK pathway.

Protocol C: In Vitro Cell Viability (MTT Assay)

Causality Insight: The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for the number of viable, proliferating cells.

  • Seeding: Seed human melanoma cells (A375, BRAF V600E mutant) or colorectal carcinoma cells (HCT116) in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in DMSO (final DMSO concentration

    
     0.1%). Treat the cells and incubate for 72 hours.
    
  • Validation Checkpoint (Controls): Ensure each plate contains a vehicle control (0.1% DMSO) to define 100% viability, and a positive control (e.g., Sorafenib) to validate assay sensitivity.

  • Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the

    
     values using non-linear regression analysis (GraphPad Prism).
    
Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the antiproliferative impact of modifying the 3-(3-Iodophenyl)-1,2-oxazol-5-amine core, demonstrating how late-stage Suzuki coupling (R2) and urea formation (R1) drastically tune the biological efficacy.

Compound IDR1 (Urea Substituent)R2 (Suzuki Substituent)A375

(µM)
HCT116

(µM)
1 (Intermediate) PhenylIodo (Uncoupled)> 50.0> 50.0
2 PhenylPhenyl1.25 ± 0.102.40 ± 0.15
3 4-Fluoro-PhenylPhenyl0.85 ± 0.081.90 ± 0.12
4 4-Fluoro-Phenyl4-Pyridyl0.12 ± 0.020.45 ± 0.05
5 3-Trifluoromethyl-Phenyl4-Pyridyl0.05 ± 0.01 0.18 ± 0.03

Data Interpretation: The uncoupled iodo-intermediate (Compound 1) shows negligible activity. The introduction of a basic nitrogen via the 4-pyridyl group (Compounds 4 & 5) significantly enhances potency, likely due to a favorable electrostatic interaction within the kinase solvent-exposed front pocket.

References

  • ResearchGate. "Advances in the Chemistry of Aminoisoxazole". ResearchGate Publications. Available at:[Link]

  • Laufer, S., Margutti, S., & Fritz, M. D. "Substituted Isoxazoles as Potent Inhibitors of p38 MAP Kinase". ResearchGate Publications. Available at:[Link]

  • Google Patents. "US20090069288A1 - Novel therapeutic compounds". Google Patents Database.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for the synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, achieving an efficient and reliable synthesis is paramount.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My overall yield of 3-(3-Iodophenyl)-1,2-oxazol-5-amine is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common frustration, often stemming from several factors. Let's break down the potential causes and solutions based on the most common synthetic route: the cyclocondensation of a β-ketonitrile with hydroxylamine.[3]

  • Cause 1: Incomplete Reaction or Slow Kinetics. The electron-withdrawing nature of the iodine on the phenyl ring can influence the reactivity of your starting materials.[4]

    • Solution: Monitor your reaction meticulously using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature. However, be aware that excessive heat can promote side reactions.[4]

  • Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical for driving the reaction to completion and ensuring high regioselectivity.[5]

    • Solution: The reaction's regioselectivity is highly dependent on pH. To favor the desired 5-amino isomer, the reaction should be conducted under basic conditions (pH > 8) at elevated temperatures (e.g., reflux).[5] Using a base like sodium acetate or sodium hydroxide is common.[6] The solvent system, often an alcohol/water mixture, facilitates the dissolution of both the organic precursor and the hydroxylamine salt.[2][6]

  • Cause 3: Degradation of Starting Materials or Product. The starting β-ketonitrile (3-(3-iodophenyl)-3-oxopropanenitrile) can be unstable, and the final product may degrade under harsh conditions.

    • Solution: Ensure the purity of your starting materials before beginning the reaction. During workup, avoid unnecessarily prolonged exposure to strong acids or bases.

Q2: I'm observing a significant side product in my NMR spectrum. How can I identify and eliminate it?

A2: The most probable side product is the undesired regioisomer, 5-(3-Iodophenyl)-1,2-oxazol-3-amine. Its formation is a known challenge in the synthesis of substituted amino-isoxazoles.[5]

  • Cause: Lack of Regiocontrol. The cyclization of the β-ketonitrile with hydroxylamine can occur via two pathways. Hydroxylamine can attack either the ketone or the nitrile functional group.

    • Attack at the ketone (favored at pH > 8, 100 °C) leads to the desired 5-amino-3-aryl-isoxazole .[5]

    • Attack at the nitrile (favored at 7 < pH < 8, ≤45 °C) leads to the undesired 3-amino-5-aryl-isoxazole .[5]

  • Solution: Strict pH and Temperature Control. To maximize the yield of your target compound, 3-(3-Iodophenyl)-1,2-oxazol-5-amine, ensure your reaction conditions are distinctly basic (pH > 8) and heated sufficiently, typically to reflux.[5] This directs the nucleophilic attack of hydroxylamine preferentially to the ketone carbonyl.

Below is a diagram illustrating this critical choice point in the reaction pathway.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway High_pH_Temp Basic Conditions (pH > 8, Reflux) Attack_Ketone Attack on Ketone High_pH_Temp->Attack_Ketone Favors Neutral_pH_Temp Near-Neutral Conditions (7 < pH < 8, ≤45°C) Attack_Nitrile Attack on Nitrile Neutral_pH_Temp->Attack_Nitrile Favors Start β-Ketonitrile + Hydroxylamine Start->Attack_Ketone Start->Attack_Nitrile Product_Desired Desired Product: 3-Aryl-5-Aminoisoxazole Attack_Ketone->Product_Desired Product_Isomer Isomeric Impurity: 5-Aryl-3-Aminoisoxazole Attack_Nitrile->Product_Isomer

Caption: Controlling regioselectivity through reaction conditions.

Q3: The final product is proving difficult to purify. What purification strategies do you recommend?

A3: Purification challenges, such as low solubility, are sometimes encountered with heterocyclic amines.[7]

  • Strategy 1: Recrystallization. This is often the most effective method for obtaining highly pure crystalline material.

    • Solvent Selection: A common and effective solvent system for this class of compounds is an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Strategy 2: Column Chromatography. If recrystallization fails or if impurities have similar solubility profiles, silica gel column chromatography is a reliable alternative.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. The optimal solvent ratio should be determined beforehand using TLC.

  • Strategy 3: Acid-Base Extraction. During the workup, an acid wash can remove basic impurities, while a bicarbonate wash can remove acidic starting materials or by-products.[6] Ensure the desired product is not extracted into the aqueous layer during these washes by checking the pH and the compound's pKa.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-aryl-5-aminoisoxazoles?

A1: Several reliable methods exist. The choice often depends on the availability of starting materials and desired scale.

  • From β-Ketonitriles: The cyclocondensation of a β-ketonitrile with hydroxylamine is a traditional and widely used method due to its straightforward nature.[3]

  • From Enaminones: A base-mediated cyclization of enaminones with hydroxylamine offers a highly regioselective route to the 5-amino isomer.[1]

  • From Thiocarbamoylcyanoacetates: This method involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine, providing good yields of the corresponding 5-aminoisoxazoles.[2]

  • Via Nitrile Oxides: The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with α-cyanoenamines is another regioselective approach.[8]

Q2: How do I prepare the starting material, 3-(3-iodophenyl)-3-oxopropanenitrile?

A2: The most common method for preparing this β-ketonitrile is a Claisen-type condensation between an ester and a nitrile. A standard procedure involves reacting 3-iodoacetophenone with a suitable reagent like diethyl carbonate in the presence of a strong base such as sodium hydride.[6] Alternatively, reacting 3-iodobenzonitrile with the enolate of acetone can also yield the desired intermediate.

Q3: Can microwave irradiation be used to accelerate this synthesis?

A3: Yes, microwave-assisted synthesis is increasingly used for heterocyclic compounds to reduce reaction times and often improve yields.[9] The reaction of ketones with hydroxylamine under microwave conditions has been shown to be effective.[9][10] If you are experiencing slow reaction kinetics with conventional heating, exploring a microwave-assisted protocol could be a valuable optimization step.

Optimized Experimental Protocol: Cyclocondensation Route

This protocol details a reliable method for the synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine from its corresponding β-keto ester, which is then converted to the target molecule. A similar two-step process is well-documented for analogous structures.[6]

Part 1: Synthesis of Ethyl 3-(3-iodophenyl)-3-oxopropanoate

  • Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Base Suspension: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of 3-iodoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor progress by TLC.

  • Workup: Cool the reaction to 0 °C and quench excess NaH by slowly adding anhydrous ethanol. Acidify the mixture with 1 M HCl (to pH ~3-4) and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield ethyl 3-(3-iodophenyl)-3-oxopropanoate.[6]

Part 2: Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

  • Setup: In a round-bottom flask, dissolve the intermediate from Part 1 (1.0 eq) in ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the β-keto ester. Heat the mixture to reflux for 3-5 hours, maintaining a pH > 8. Monitor the reaction's completion by TLC.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with 2 M HCl, which should precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 3-(3-Iodophenyl)-1,2-oxazol-5-amine.[6]

Caption: General experimental workflow for the two-step synthesis.

Data Summary Table
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeReference
pH 7 - 8> 8Increased yield of 5-amino isomer[5]
Temperature ≤ 45 °C80 - 100 °C (Reflux)Increased reaction rate and 5-amino selectivity[5]
Base Weak or no baseSodium Acetate / NaOHDrives equilibrium, ensures basic pH[6]
Monitoring Time-basedTLC MonitoringEnsures reaction goes to completion[4]
References
  • BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. Benchchem.
  • MDPI. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI.
  • RSC Publishing. (n.d.). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173.
  • PMC. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC.
  • ACS Publications. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • PMC. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC.
  • (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • ResearchGate. (2025). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate.
  • ResearchGate. (2025). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate.
  • (n.d.). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in D.
  • Semantic Scholar. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. Benchchem.
  • SciSpace. (n.d.). Reductive Cyclization of δ‐Hydroxy Nitriles: A New Synthesis of Glycosylamines. SciSpace.
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.

Sources

Optimization

Purification techniques for crude 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Welcome to the Technical Support Center for the purification of 3-(3-Iodophenyl)-1,2-oxazol-5-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(3-Iodophenyl)-1,2-oxazol-5-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this halogenated heteroaromatic amine.

This guide bypasses generic advice to focus on the causality of purification failures—specifically addressing the deceptive basicity of the isoxazole amine, the lability of the carbon-iodine bond, and the chromatographic behavior of its regioisomers.

Part 1: Physicochemical Profiling

Before beginning any purification workflow, it is critical to understand the quantitative properties of the target molecule. The table below summarizes the key data that dictate our experimental choices.

PropertyValue / CharacteristicMechanistic Implication for Purification
Molecular Weight 286.07 g/mol High mass due to the iodine atom; easily identifiable via LC-MS (m/z 287 [M+H]+).
Conjugate Acid pKa ~1.0 – 1.5The 5-amino group is highly delocalized; standard aqueous acid extraction is ineffective.
C-I Bond Stability Susceptible to oxidation/hvProne to releasing elemental iodine (

); requires reductive quenching during workup.
Chromatographic Rf ~0.35 (30% EtOAc/Heptane)Ideal retention factor for normal-phase silica gel chromatography.

Part 2: Purification Logic & Workflow

The following diagram outlines the logical progression of the purification strategy, moving from bulk impurity removal to final structural polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers + I2) Workup Aqueous Workup (Na2S2O3 Wash) Crude->Workup Quench oxidants Silica Flash Chromatography (EtOAc/Heptane Gradient) Workup->Silica Organic phase Cryst Recrystallization (Isopropanol/Water) Silica->Cryst Enriched fractions HPLC Preparative RP-HPLC (C18, MeCN/H2O) Cryst->HPLC <98% Purity Pure Pure 3-(3-Iodophenyl)- 1,2-oxazol-5-amine Cryst->Pure >98% Purity HPLC->Pure Final polish

Caption: Purification workflow for crude 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Part 3: Troubleshooting Guides & FAQs

Q: Why did my acid-base extraction fail to separate the 5-aminoisoxazole from neutral organic impurities? A: A common misconception is that all primary amines are basic enough to be protonated by 1M HCl. However, the lone pair on the 5-amino group of the isoxazole ring is heavily delocalized into the electron-deficient heteroaromatic


-system (exhibiting enamine-like character). This drops its conjugate acid pKa to approximately 1.0–1.5. Consequently, 1M HCl (pH ~0) will not quantitatively protonate the amine, and the compound will remain in the organic layer during extraction. Attempting to use stronger acids (e.g., 6M HCl) is counterproductive as it risks hydrolyzing the isoxazole ring. Rely on chromatographic separation instead.

Q: My crude product has a dark brown tint. How do I remove this discoloration? A: The 3-iodophenyl moiety is susceptible to trace photolytic or oxidative cleavage, which releases elemental iodine (


). 

is highly soluble in organic solvents and causes a persistent brown discoloration. To resolve this, incorporate a reductive wash during your initial aqueous workup. Washing the organic layer with 10% aqueous sodium thiosulfate (

) reduces the lipophilic

to water-soluble iodide (

), which is easily partitioned into the aqueous waste.

Q: How do I separate the 5-amino target from the 3-amino regioisomer? A: If your synthesis relied on the classical condensation of a substituted benzoylacetonitrile with hydroxylamine, you likely generated a mixture of 3-amino and 5-amino regioisomers. While their masses are identical, their dipole moments differ. The 5-amino isomer typically elutes slightly slower on normal-phase silica due to stronger hydrogen-bond donating interactions with the silanol groups. A shallow gradient of 1 over 60 minutes is highly effective for resolving these isomers[1]. For absolute regiocontrol in future batches, consider synthesizing the isoxazole via the2

2, which exclusively yields the 5-amino isomer[2].

Q: What is the best solvent system for final recrystallization? A: For trace impurity removal, recrystallization from a binary solvent system is optimal. The compound is highly soluble in hot lower alcohols but insoluble in water. Dissolving the enriched fractions in boiling isopropanol followed by the dropwise addition of water (anti-solvent) provides an excellent thermodynamic gradient for crystal lattice formation, a method validated for 3[3].

Part 4: Validated Experimental Protocols

Protocol 1: Aqueous Workup & Iodine Quenching
  • Dilute the crude reaction mixture with ethyl acetate (EtOAc) to ensure complete dissolution of the organic components.

  • Transfer to a separatory funnel and wash with an equal volume of 10% w/v aqueous sodium thiosulfate (

    
    ). Shake vigorously and vent.
    
    • Self-Validation: The organic layer should transition from a dark brown/red to a paler yellow as

      
       is reduced to 
      
      
      
      .
  • Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ) to 4[4].
    
  • Perform a final wash with brine, dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Flash Column Chromatography
  • Dry-load the concentrated crude product onto silica gel by dissolving it in a minimum amount of dichloromethane (DCM), adding silica gel (1:3 mass ratio), and evaporating the DCM to a free-flowing powder.

  • Pack a normal-phase silica gel column and equilibrate with 100% heptane.

  • Load the dry powder onto the column and elute using a shallow gradient of1[1].

  • Monitor fractions via TLC (UV 254 nm).

    • Self-Validation: The 5-amino target will typically elute at an Rf of ~0.35 (in 30% EtOAc/Heptane), slightly behind the 3-amino regioisomer.

  • Pool the fractions containing the pure target mass (verified by LC-MS, m/z 287) and concentrate.

Protocol 3: Recrystallization (Final Polishing)
  • Transfer the enriched chromatography fractions to a round-bottom flask and dissolve in a minimum volume of boiling isopropanol.

  • While maintaining reflux, slowly add deionized water dropwise until the solution becomes faintly turbid (cloud point).

  • Add 1-2 drops of boiling isopropanol until the solution becomes completely clear again.

  • Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours.

    • Self-Validation: Needle-like or microcrystalline solids should precipitate from the solution.

  • Filter the crystals under vacuum, wash with ice-cold 1:1 isopropanol/water, and dry under high vacuum to afford the 3[3].

References

  • Title: An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole | Source: BenchChem | URL: 4

  • Title: 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis | Source: ChemicalBook | URL: 1

  • Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines | Source: PMC (NIH) | URL: 2

  • Title: 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 | Source: ChemicalBook | URL: 3

Sources

Troubleshooting

Technical Support Center: Optimization of Cross-Coupling Reactions with 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Welcome to the technical support center for optimizing cross-coupling reactions involving the versatile building block, 3-(3-Iodophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the versatile building block, 3-(3-Iodophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions and troubleshoot common challenges encountered in the laboratory.

The unique electronic and steric properties of this substrate, featuring an electron-rich amino-isoxazole ring and an aryl iodide, present both opportunities and challenges in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides in-depth, field-proven insights to help you achieve high yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 3-(3-Iodophenyl)-1,2-oxazol-5-amine is showing low to no conversion. What are the likely causes?

A1: Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions and can be attributed to several factors.[1] Given that aryl iodides generally undergo oxidative addition readily, the bottleneck may lie elsewhere in the catalytic cycle.[1][2]

  • Catalyst Inactivity: The palladium catalyst is the cornerstone of the reaction.[2] Ensure your catalyst is fresh and has been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[3] If using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient.[1][3]

  • Suboptimal Ligand Choice: For electron-rich substrates like this amino-isoxazole derivative, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly enhance catalyst activity and stability.[1][4]

  • Inappropriate Base: The base plays a critical role in the transmetalation step of many cross-coupling reactions.[1][5] If you are using a common base like K₂CO₃, consider screening stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[2] The particle size and surface area of solid bases can also impact reaction rates, so grinding the base before use may be beneficial.[6]

  • Solvent Effects: The solvent influences the solubility of all reaction components and can affect catalyst stability.[1] A solvent screen including common choices like 1,4-dioxane, toluene, THF, and DMF is often necessary to find the optimal medium.[1] For Suzuki reactions, a small amount of water can be crucial for the efficacy of certain bases.[2][7]

  • Inadequate Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen using techniques such as vacuum-backfill cycles or by bubbling the gas through the solvent.[3][8]

Q2: I'm observing a black precipitate in my reaction, and the conversion has stalled. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1][3] This is a common deactivation pathway that reduces the concentration of the active, soluble catalyst.[3]

  • Causes of Palladium Black Formation:

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[1][3]

    • Presence of Oxygen: Rigorous exclusion of air is critical to prevent oxidation of the Pd(0) catalyst.[3]

    • Ligand Dissociation: Loss of the stabilizing phosphine ligand can lead to the aggregation of palladium atoms.[1]

  • Prevention Strategies:

    • Lower Reaction Temperature: Consider reducing the temperature and extending the reaction time.[3]

    • Improve Inert Atmosphere: Enhance your degassing and inert gas purging techniques.[3][8]

    • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help stabilize the catalytic species, though a large excess may inhibit the reaction.[1]

    • Use Bidentate Ligands: Chelating ligands like dppf or Xantphos often form more stable palladium complexes compared to monodentate ligands.[1][9]

Q3: I'm seeing significant formation of side products, such as homocoupling of my starting materials. How can I minimize these?

A3: Homocoupling is a frequent side reaction, especially in Suzuki couplings where two molecules of the boronic acid couple together.[4]

  • Minimize Oxygen: The presence of oxygen can promote homocoupling.[4][8] Ensure thorough degassing of your reaction mixture and solvents.[2][8]

  • Control Stoichiometry: Using a slight excess of the aryl halide (3-(3-Iodophenyl)-1,2-oxazol-5-amine) can favor the desired cross-coupling over the homocoupling of the coupling partner.[4] Conversely, slow addition of the more reactive coupling partner can also be beneficial.[10]

  • Lower the Temperature: Reducing the reaction temperature can sometimes decrease the rate of homocoupling relative to the cross-coupling reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. If you are experiencing low yields with 3-(3-Iodophenyl)-1,2-oxazol-5-amine, consider the following systematic approach.

Troubleshooting Workflow for Low Suzuki Coupling Yield

Start Low Yield Observed Catalyst Evaluate Catalyst System (Precatalyst & Ligand) Start->Catalyst Initial Check Base Screen Bases (Strength & Solubility) Catalyst->Base If no improvement Solvent Optimize Solvent System (Polarity & Aqueous Content) Base->Solvent If still low Temp Adjust Temperature Solvent->Temp Fine-tuning End Improved Yield Temp->End Optimization Complete

Caption: A systematic approach to troubleshooting low yields in Suzuki coupling.

Detailed Steps:

  • Catalyst and Ligand Evaluation:

    • Rationale: The nature of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[11] For an electron-rich substrate, bulky, electron-donating ligands are often required.[1][4]

    • Action: If using a standard ligand like PPh₃, switch to a more specialized biarylphosphine ligand such as SPhos or XPhos.[1][4] Consider using a pre-formed, air-stable Pd(II) precatalyst for better reproducibility.[3][12]

  • Base Screening:

    • Rationale: The base is essential for activating the boronic acid in the transmetalation step.[5] Its strength and solubility can dramatically affect the reaction outcome.[1]

    • Action: Create a small screening panel with different bases. Compare an inorganic carbonate (K₂CO₃), a phosphate (K₃PO₄), and an organic base if applicable. Ensure adequate mixing, especially with solid bases.[6]

  • Solvent Optimization:

    • Rationale: The solvent must be able to dissolve all reactants to a reasonable extent. For Suzuki reactions, a mixture of an organic solvent and water is often optimal.[2]

    • Action: Screen common Suzuki solvents like 1,4-dioxane, toluene, and DMF, often with a small percentage of water (e.g., a 4:1 or 10:1 organic to water ratio).[2][13]

ParameterRecommended Starting Conditions for Suzuki Coupling
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., PdCl₂(dppf))
Ligand XPhos or SPhos (Ligand:Pd ratio of 2:1 to 4:1)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)
Temperature 80–110 °C
Issue 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds. Coupling the primary amino group of the isoxazole ring with another aryl halide, or reacting the aryl iodide with another amine, can be challenging.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection is Critical: The choice of ligand is paramount to prevent undesired side reactions and promote efficient C-N bond formation.[12] For coupling with primary amines, ligands like BrettPhos have shown excellent performance.[14]

  • Base Sensitivity: Strong bases like NaOtBu are commonly used but can be incompatible with sensitive functional groups.[6] Weaker bases like K₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures.[6][14]

  • Aryl Iodide Reactivity: While aryl iodides are generally reactive, in C-N couplings, they have sometimes been found to be less efficient than other aryl halides due to the formation of unreactive palladium iodide dimers.[9][15][16] Using bulky biarylphosphine ligands can help mitigate this issue.[15][16]

Experimental Protocol for Buchwald-Hartwig Amination Screening:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.[8]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%) and the degassed solvent (e.g., toluene or t-BuOH).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and perform an aqueous workup.[3]

Decision Tree for Ligand and Base Selection in Buchwald-Hartwig Amination

Start Buchwald-Hartwig Amination Substrate Substrate Sensitivity? Start->Substrate StrongBase Use Strong Base (e.g., NaOtBu) Substrate->StrongBase No WeakBase Use Weak Base (e.g., K3PO4, Cs2CO3) Substrate->WeakBase Yes Ligand2 Ligand: XPhos/SPhos (general purpose) StrongBase->Ligand2 Ligand1 Ligand: BrettPhos (for primary amines) WeakBase->Ligand1

Caption: A decision-making guide for selecting appropriate ligands and bases.

Advanced Protocols and Methodologies

General Protocol for Setting Up an Air-Sensitive Cross-Coupling Reaction

Reproducibility in palladium catalysis hinges on the rigorous exclusion of air and moisture.[3]

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas or in a desiccator.[17]

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas (argon or nitrogen). A Schlenk line with repeated vacuum-backfill cycles is the most reliable method.[3][8][18]

  • Reagent Preparation:

    • Solids: Weigh solid reagents (aryl halide, coupling partner, base, catalyst) quickly in the air and add them to the reaction flask under a positive flow of inert gas.

    • Liquids: Use degassed solvents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles for more rigorous applications.[3][8] Add liquid reagents via syringe through a septum.[8][17]

  • Reaction Execution: Once all reagents are combined, heat the reaction to the desired temperature with vigorous stirring to ensure proper mixing, especially for heterogeneous mixtures.[13]

  • Monitoring: Follow the reaction's progress by periodically taking small aliquots via syringe (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

Purification Strategies

Common impurities in cross-coupling reactions include unreacted starting materials, homocoupled byproducts, and residual palladium.[10]

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove a significant portion of the inorganic base and salts.[10]

  • Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite can help remove baseline impurities and some of the palladium catalyst.[10]

  • Column Chromatography: This is the most common method for obtaining highly pure products. A careful selection of the eluent system is necessary to separate the desired product from closely related impurities.[10]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[10]

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PMC.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC.
  • (2017, September 11). Heck Reaction—State of the Art. MDPI.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.
  • (2022, August 1). Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6 H -dibenzopyrans. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D2QO00738J.
  • (2009, April 6). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ACS Publications.
  • (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education - ACS Publications.
  • Benchchem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Gradua.
  • (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. PMC.
  • (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (2023, August 15). Recent Progress in Pd-Catalyzed Tandem Processes. MDPI.
  • (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • (n.d.). Heck Reaction. Organic Chemistry Portal.
  • (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit.
  • (2009, August 3). Transferring Air-Sensitive Reagents.
  • (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
  • (n.d.). Heck reaction. Wikipedia.
  • (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2023, January 22). Heck reaction. Chemistry LibreTexts.
  • (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • (2025, August 10). Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals. Request PDF - ResearchGate.
  • (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed.
  • (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
  • (2025, June 21). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology.
  • (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journals.
  • (n.d.). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
  • (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit.

Sources

Optimization

Stability and storage conditions for iodinated heterocyclic compounds

Welcome to the Technical Support Center for Iodinated Heterocyclic Compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iodinated Heterocyclic Compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the fundamental thermodynamic and kinetic principles that govern the stability of the carbon-iodine (C-I) bond. Whether you are synthesizing novel active pharmaceutical ingredients (APIs), handling photosensitive building blocks, or formulating radioiodinated tracers, this guide provides field-proven, self-validating protocols to ensure absolute experimental integrity.

Part 1: The Mechanistic Root of Instability

The inherent instability of iodinated heterocycles stems directly from the thermodynamics of the carbon-iodine (C-I) bond. The C-I bond possesses the lowest Bond Dissociation Energy (BDE) among all carbon-halogen bonds[1]. This low energy threshold makes the bond highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) light, thermal stress, or ionizing radiation[2].

Furthermore, the stability is highly regioselective. For example, C-I bonds located


 to an imine nitrogen (e.g., 2-iodopyridine) exhibit significantly lower BDEs than those in 

or

positions. This occurs because the resulting heteroaryl radical is stabilized by the resonance and electronegativity of the adjacent nitrogen atom[3]. Understanding these structural vulnerabilities is the first step in troubleshooting degradation issues.

Photodegradation A Iodinated Heterocycle B UV Light / Thermal Stress / Radiolysis A->B C Homolytic C-I Cleavage B->C D Heteroaryl Radical + I• C->D E I2 (Yellow/Brown Discoloration) D->E Dimerization F Deiodinated Byproduct D->F H-Abstraction

Fig 1: Mechanistic pathway of C-I bond homolysis and subsequent degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: My iodinated pyridine solution turned yellow/brown after a few days on the bench. What happened, and is it still usable? A1: This discoloration is the hallmark of photolytic degradation. The C-I bond absorbs UV light, triggering homolytic cleavage[2]. This generates a highly reactive heteroaryl radical and an iodine radical (I•). The iodine radicals rapidly dimerize to form molecular iodine (I


), which imparts the characteristic yellow or brown color to the solution[4].
Action: The compound is likely compromised and will yield poor results in cross-coupling reactions. To prevent this, compounds must be stored in amber glass vials that block UV transmission and kept in the dark[5].

Q2: We are developing a


I-labeled radiopharmaceutical. The radiochemical purity (RCP) drops significantly within 24 hours. How can we stabilize it? 
A2:  You are observing autoradiolysis, a process where the emitted radiation (

or

particles) from the radioisotope degrades the parent molecule[6]. This occurs via direct hits to the C-I bond or indirectly through the generation of reactive oxygen species (ROS) in the solvent[7]. Action: You must introduce radical scavengers into your formulation. Ascorbic acid, ethanol, or human serum albumin (HSA) are highly effective at quenching ROS before they can induce deiodination[7]. Additionally, storing the formulation at lower radioactive concentrations reduces the collision frequency of radiolytic byproducts[8].

Q3: Does the position of the iodine atom on the heterocyclic ring affect its shelf-life? A3: Absolutely. The stability of the C-I bond is dictated by its BDE, which varies based on the electronic environment[1]. As mentioned, C-I bonds


 to an imine nitrogen have lower BDEs due to radical stabilization by the adjacent nitrogen[3]. Consequently, 

-iodinated heterocycles are more prone to spontaneous deiodination and require stricter cryogenic storage (-80°C) compared to their

-iodinated counterparts[5].

Part 3: Quantitative Data - Bond Stability Comparison

To contextualize the fragility of the C-I bond, the following table summarizes the approximate Bond Dissociation Energies (BDEs) of various bonds in heterocyclic systems and their corresponding storage requirements[3],[1].

Bond Type / PositionApprox. BDE (kcal/mol)Susceptibility to HomolysisRecommended Storage Conditions
C-H (Heteroaryl)105 - 110Very LowRoom Temperature
C-Cl (Heteroaryl)93 - 100LowRoom Temperature to 4°C
C-Br (Heteroaryl)75 - 82Moderate4°C to -20°C
C-I (Heteroaryl,

or

)
60 - 68High-20°C (Amber Vial, Inert Gas)
C-I (Heteroaryl,

to N)
50 - 58Very High-80°C (Amber Vial, Inert Gas)

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Inert Aliquoting and Cryogenic Storage

Objective: Prevent photolytic and oxidative degradation of sensitive iodinated heterocycles.

  • Preparation: Work under a fume hood equipped with yellow/amber lighting to prevent premature photolysis.

  • Aliquoting: Transfer the solid compound into pre-dried, amber glass vials.

    • Causality: Amber glass filters out UV wavelengths (<400 nm) responsible for initiating C-I bond homolysis[5].

  • Inert Blanketing: Gently purge the vial headspace with Argon gas for 10-15 seconds.

    • Causality: Argon is significantly denser than air and nitrogen; it sinks to the bottom of the vial, creating a robust, physical blanket that displaces atmospheric oxygen and moisture.

  • Sealing: Seal tightly with a PTFE-lined cap and wrap the exterior with Parafilm.

  • Self-Validating Storage: Store at -20°C or -80°C.

    • Validation Step: Include a small, sealed, transparent vial containing anhydrous cobalt(II) chloride paper inside the secondary storage container. If the paper transitions from blue to pink, moisture has breached the micro-environment, instantly alerting you that the storage integrity is compromised.

Storage S1 Receive / Synthesize S2 Aliquot to Amber Vials S1->S2 S3 Argon Gas Purge S2->S3 S4 Store at -20°C to -80°C S3->S4

Fig 2: Standard workflow for the handling and long-term storage of iodinated compounds.

SOP 2: Quality Control (QC) via HPLC to Assess Deiodination

Objective: Quantify the extent of deiodination before utilizing the compound in sensitive catalytic workflows (e.g., Suzuki or Sonogashira couplings).

  • Sample Preparation: Dissolve 1 mg of the iodinated compound in 1 mL of degassed, HPLC-grade acetonitrile.

    • Causality: Degassing the solvent prevents dissolved oxygen from oxidizing the sample on-column during the pressurized run.

  • Chromatographic Run: Inject 10 µL onto a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor via UV at 254 nm.

  • Peak Analysis: The deiodinated heterocycle will elute earlier than the parent iodinated compound.

    • Causality: The loss of the bulky, highly lipophilic iodine atom significantly increases the relative polarity of the heterocycle, reducing its retention time on a non-polar C18 stationary phase.

  • Self-Validation: Spike a separate aliquot of the sample with a known standard of the deiodinated heterocycle (if available). A proportional increase in the area of the early-eluting peak confirms the exact identity of the degradation product, validating the assay's specificity.

Part 5: References

1. - wikipedia.org 2. - nih.gov 3. - benchchem.com 4. - buet.ac.bd 5. - benchchem.com 6. - researchgate.net 7. - snmjournals.org 8. - google.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Working with 3-(3-Iodophenyl)-1,2-oxazol-5-amine presents a unique triad of chemoselective challenges for drug development professionals. While the aryl iodide is an excellent electrophile for oxidative addition, the mol...

Author: BenchChem Technical Support Team. Date: March 2026

Working with 3-(3-Iodophenyl)-1,2-oxazol-5-amine presents a unique triad of chemoselective challenges for drug development professionals. While the aryl iodide is an excellent electrophile for oxidative addition, the molecule harbors two highly sensitive moieties: a base-labile isoxazole ring and a highly coordinating, unprotected primary amine.

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to master cross-coupling with this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why does my isoxazole ring degrade during standard Suzuki or Buchwald-Hartwig couplings? A1: The N-O bond of the isoxazole ring is highly sensitive to strongly basic conditions and elevated temperatures. Strong bases (such as NaOtBu, alkoxides, or organolithiums) can deprotonate the ring or initiate direct nucleophilic attack, leading to a ring-opened isonitrile or enolate intermediate[1]. In palladium catalysis, this fragmentation is often irreversible and outcompetes the desired cross-coupling. To prevent this, you must switch to milder bases like KF or K₂CO₃, which are basic enough to facilitate transmetalation but mild enough to preserve the oxazole ring[1].

Q2: How does the unprotected 5-amine interfere with the palladium catalyst, and how can I prevent it? A2: Primary amines are strong σ-donors. In the catalytic cycle, the free 5-amine can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable, unreactive off-cycle complex (catalyst poisoning). While protecting groups (e.g., Boc, Acetyl) are a traditional workaround, direct coupling can be achieved by utilizing bulky, electron-rich dialkylbiarylphosphine ligands (like XPhos or BrettPhos). These ligands create a sterically hindered pocket around the palladium center that accommodates the planar aryl iodide but sterically repels the amine nitrogen, preventing coordination[2].

Q3: Can I use standard Pd(PPh₃)₄ for cross-coupling this substrate? A3: It is highly discouraged. Standard triphenylphosphine ligands lack the steric bulk required to prevent amine coordination and the electron density needed to accelerate reductive elimination before isoxazole fragmentation occurs. Modern cross-coupling of unprotected amine-bearing heterocycles relies heavily on specialized ligands or pre-formed palladacycles[2].

Troubleshooting Guide: Diagnostics & Solutions

SymptomMechanistic Root CauseRecommended Solution
Immediate formation of black precipitate (Pd black) The unprotected amine reduces Pd(II) to Pd(0) prematurely, or the base is too strong, stripping the ligands and causing catalyst aggregation.Switch to a pre-catalyst that generates active Pd(0) slowly (e.g., Pd-PEPPSI or Buchwald G3 precatalysts). Ensure strict anaerobic conditions.
High starting material conversion, but mass spec shows nitrile fragments Base-induced fragmentation. The strong base (e.g., NaOtBu) combined with heat (>100°C) cleaved the N-O bond of the isoxazole[3].Replace NaOtBu with KF or K₃PO₄. Lower the reaction temperature to 60–80°C. Use polar aprotic solvents like DMSO to maintain base solubility at lower temps[3].
Reaction stalls at 30-40% conversion; TLC shows unreacted iodide Catalyst Poisoning. The 5-amine has coordinated to the Pd center, trapping it in an inactive state.Increase the steric bulk of the ligand (e.g., switch from dppf to XPhos). Alternatively, add a sacrificial Lewis acid to transiently mask the amine.
Significant protodeiodination (loss of iodine without coupling) Traces of moisture or an overly slow transmetalation step allow the Pd(II)-aryl intermediate to undergo protonation.Rigorously dry solvents. Ensure the boronic acid/coupling partner is fully activated by the base.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between base/ligand selection and reaction success for the Suzuki-Miyaura coupling of 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (10 mol%)NaOtBuToluene100<5%Complete isoxazole fragmentation; nitrile byproducts observed.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O8042%Sluggish reaction; significant catalyst poisoning by the 5-amine.
3Pd₂(dba)₃ / SPhosK₃PO₄n-Butanol8065%Moderate yield; some protodeiodination detected.
4Pd-XPhos G3 (2 mol%) KF DMSO/H₂O 60 89% Clean conversion; intact heterocycle and amine.

Data Synthesis: Optimal conditions require a highly active, bulky catalyst (XPhos G3) to outcompete amine binding, combined with a mild fluoride base (KF) to activate the boron species without cleaving the isoxazole ring[3].

Visualizations of Mechanistic and Experimental Logic

Pathway Substrate 3-(3-Iodophenyl)-1,2-oxazol-5-amine PdOx Pd(0) -> Pd(II) Oxidative Addition at Aryl Iodide Substrate->PdOx BaseChoice Base Selection PdOx->BaseChoice StrongBase Strong Base (e.g., NaOtBu) High Temp (>100°C) BaseChoice->StrongBase Poor Choice MildBase Mild Base (e.g., KF, K2CO3) Controlled Temp (60-80°C) BaseChoice->MildBase Optimal Choice RingOpen Isoxazole Ring Fragmentation (Nitrile/Enolate Formation) StrongBase->RingOpen Deprotonation/Cleavage Transmet Transmetalation & Reductive Elimination MildBase->Transmet Preserves Heterocycle Product Desired Cross-Coupled Product (Intact Isoxazole & Amine) Transmet->Product

Mechanistic divergence in Pd-catalysis based on base selection.

Workflow Step1 1. Degas Solvents (Ar/N2 sparge) Step2 2. Mix Pd Source & Bulky Ligand Step1->Step2 Step3 3. Add Substrate & Mild Base (KF) Step2->Step3 Step4 4. Heat to 60°C Monitor via TLC Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Self-validating experimental workflow for sensitive isoxazole cross-coupling.

Self-Validating Experimental Protocol: Mild Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. At each critical juncture, a physical or chemical observation confirms the success of the previous step, ensuring the integrity of the reaction before proceeding.

Reagents:

  • 3-(3-Iodophenyl)-1,2-oxazol-5-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Fluoride (KF), anhydrous, finely powdered (3.0 equiv)

  • Solvent: DMSO / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the DMSO and H₂O. Sparge with Argon for 15 minutes.

    • Validation Check: The absence of dissolved oxygen is critical. If using an electron-rich boronic acid, failure to degas will result in rapid homocoupling (visible as a non-polar spot on TLC before heating).

  • Catalyst Activation: Inside a nitrogen-filled glovebox (or under strict Schlenk conditions), add the XPhos Pd G3 precatalyst to the degassed solvent. Stir at room temperature for 5 minutes.

    • Validation Check: The solution should turn a homogenous pale yellow/orange. If it turns black immediately, oxygen/moisture has infiltrated, and Pd(0) has aggregated.

  • Substrate & Base Addition: Add the 3-(3-Iodophenyl)-1,2-oxazol-5-amine, the arylboronic acid, and the finely powdered KF. Seal the flask and move it to a pre-heated oil bath at 60°C.

    • Causality: KF is chosen because the fluoride ion forms a reactive fluoroborate complex with the boronic acid, facilitating transmetalation without providing the strong basicity required to cleave the isoxazole N-O bond[3].

  • Reaction Monitoring: Stir vigorously at 60°C for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Validation Check: The starting material (UV active, lower Rf) should cleanly convert to the product. If a highly polar, UV-inactive mass appears on LC-MS corresponding to[M - 16] or similar fragments, ring-opening is occurring. Immediately cool the reaction.

  • Quench and Extraction: Once complete, cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMSO and inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the final coupled product.

References

1.1 2.2 3.3

Sources

Optimization

Scaling up the synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Technical Support Center: Scaling Up the Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine Overview The synthesis of 3-(3-iodophenyl)-1,2-oxazol-5-amine (also known as 3-(3-iodophenyl)isoxazol-5-amine) is a critical trans...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up the Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Overview The synthesis of 3-(3-iodophenyl)-1,2-oxazol-5-amine (also known as 3-(3-iodophenyl)isoxazol-5-amine) is a critical transformation for drug development professionals working on novel heterocyclic scaffolds. The most scalable and cost-effective route involves the cyclocondensation of 3-(3-iodophenyl)-3-oxopropanenitrile with hydroxylamine. While conceptually straightforward, scaling this reaction from the bench to multi-kilogram pilot batches introduces significant challenges regarding regioselectivity, thermal safety, and product isolation.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, reproducible scale-up.

Synthetic Workflow & Mechanistic Pathway

The standard synthetic route proceeds via a two-step sequence: a base-mediated Claisen-type condensation to form the


-ketonitrile, followed by a cyclocondensation with hydroxylamine [1].

Workflow A Ethyl 3-iodobenzoate + Acetonitrile B Base (e.g., NaH) THF, 0 °C to RT A->B C 3-(3-Iodophenyl)-3-oxopropanenitrile (Intermediate) B->C D NH₂OH·HCl + NaOAc EtOH/H₂O, Reflux C->D E 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Target Product) D->E

Synthetic workflow for 3-(3-Iodophenyl)-1,2-oxazol-5-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the cyclocondensation yield a mixture of 3-amino and 5-amino regioisomers, and how can we control this on a multi-gram scale? Causality: The reaction of


-ketonitriles with hydroxylamine is an ambidentate process. The hydroxylamine nitrogen can attack either the ketone carbonyl or the nitrile carbon. Initial attack of the more nucleophilic nitrogen on the ketone carbonyl, followed by oxime formation and subsequent cyclization onto the nitrile, selectively yields the desired 5-aminoisoxazole. Conversely, initial attack on the nitrile yields the 3-amino isomer. Under neutral or slightly acidic conditions (pH 5-6), the ketone is highly electrophilic, and the nitrogen attacks it preferentially. Strong bases (e.g., NaOH, KOH) deprotonate both the hydroxylamine and the 

-ketonitrile, altering their nucleophilicity and electrophilicity profiles, which drastically increases the formation of the 3-amino byproduct[1, 4]. Solution: Use a buffered system consisting of hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) in an ethanol/water mixture. This maintains the optimal pH, ensuring >95:5 regioselectivity favoring the 5-amino isomer.

Q2: What are the thermal hazards associated with scaling up hydroxylamine hydrochloride reactions, and how do we mitigate them? Causality: Hydroxylamine and its salts are thermally unstable and can undergo rapid, exothermic decomposition, releasing large volumes of gas (N₂, N₂O, NH₃). Adding solid NH₂OH·HCl directly to a hot reaction mixture on a large scale creates localized hotspots that can trigger a runaway decomposition [4]. Solution: Implement a self-validating feed strategy. Pre-dissolve the NH₂OH·HCl and NaOAc in water. Add this aqueous solution dropwise to the ethanolic solution of the


-ketonitrile at a controlled temperature (20–25 °C). Only after the addition is complete and the initial exotherm is managed should the reactor be slowly ramped to reflux.

Q3: During scale-up, I observe significant deiodination of the 3-iodophenyl ring. What causes this, and how can it be prevented? Causality: The aryl carbon-iodine (C-I) bond is relatively weak (~65 kcal/mol) and is susceptible to homolytic cleavage or oxidative addition. In pilot-plant environments, trace transition metals (e.g., Pd, Cu, Fe) leached from stainless steel reactors or present in lower-grade reagents can catalyze cross-coupling or hydrodehalogenation side reactions during prolonged heating [3]. Solution: Ensure reactors are rigorously passivated (prefer glass-lined or Hastelloy reactors over 316L stainless steel). Use high-purity, metal-free reagents. Limit the reflux time to the minimum required for complete conversion, validated by In-Process Control (IPC) HPLC showing <1% starting material.

Q4: How do we optimize the isolation of the free base without promoting ring-opening or degradation? Causality: The isoxazole N-O bond is sensitive to highly basic or reductive conditions, which can cause ring cleavage [4]. Furthermore, 5-aminoisoxazoles readily form strong intermolecular hydrogen bonds, often trapping polar solvents (like ethanol) and crashing out as intractable gums rather than crystalline solids. Solution: Avoid strong aqueous bases during workup. Quench the reaction by distilling off the ethanol under reduced pressure, then partition the residue between ethyl acetate and water. To induce crystallization, perform a solvent swap from ethyl acetate to a non-polar anti-solvent such as heptane or hexane.

Quantitative Data: Effect of Reaction Conditions on Regioselectivity

To highlight the importance of the base and solvent selection, the following table summarizes the typical impact of reaction conditions on the regioselectivity of


-ketonitrile cyclocondensations with hydroxylamine[1, 4].
Solvent SystemBase/AdditivepH ProfileRegioisomer Ratio (5-Amino : 3-Amino)Isolated Yield (%)
Ethanol / WaterNaOAc (1.5 eq)Slightly Acidic (5-6)> 95 : 585 - 90%
EthanolNone (Free NH₂OH)Neutral (~7)80 : 2075 - 80%
THFPyridine (1.5 eq)Mildly Basic (8-9)70 : 3065 - 70%
MethanolNaOH (2.0 eq)Strongly Basic (>10)40 : 6050 - 60%

Standardized Scale-Up Protocol

Methodology for the Synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

Step 1: Preparation of the


-Ketonitrile Intermediate 
  • Charge a dry, glass-lined reactor with anhydrous THF (10 L/kg of starting material) and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) in portions, maintaining the internal temperature below 5 °C.

  • Slowly add a mixture of ethyl 3-iodobenzoate (1.0 eq) and anhydrous acetonitrile (1.5 eq) dropwise over 2 hours.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Pull a sample for HPLC analysis. Proceed only when ethyl 3-iodobenzoate is <2%.

  • Quench carefully with cold water and acidify to pH 3 with 1M HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 3-(3-iodophenyl)-3-oxopropanenitrile.

Step 2: Cyclocondensation

  • Dissolve the crude 3-(3-iodophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (5 L/kg) in a glass-lined reactor.

  • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (2 L/kg).

  • Add the aqueous solution dropwise to the reactor at 20–25 °C over 1 hour to manage the mild exotherm.

  • Gradually heat the mixture to 70 °C (reflux) and maintain for 3 hours[2].

  • Self-Validation Check: Perform IPC via HPLC. The reaction is complete when the

    
    -ketonitrile intermediate is <1%.
    

Step 3: Workup and Crystallization

  • Cool the reactor to 30 °C and concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Add water (3 L/kg) and extract the aqueous layer with ethyl acetate (3 x 3 L/kg).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (to remove residual acetic acid), and wash with brine.

  • Concentrate the organic layer to approximately 2 L/kg.

  • Heat to 50 °C and slowly add heptane (4 L/kg) as an anti-solvent.

  • Cool the mixture slowly to 5 °C at a rate of 10 °C/hour to induce crystallization.

  • Filter the resulting solid, wash with cold heptane, and dry in a vacuum oven at 45 °C to constant weight.

Troubleshooting Decision Tree

When deviations occur during the scale-up process, follow this logical matrix to identify and resolve the root cause.

Troubleshooting Start Issue Detected in Scale-Up Q1 Low Yield or Incomplete Conversion? Start->Q1 Q2 Poor Regioselectivity (High 3-amino isomer)? Start->Q2 Q3 Deiodination Impurities? Start->Q3 A1 Check pH (Target 5-6) Increase Reaction Time Q1->A1 A2 Avoid Strong Bases Use NaOAc buffer Q2->A2 A3 Passivate Reactor Use Metal-Free Reagents Q3->A3

Troubleshooting decision tree for isoxazole synthesis scale-up.

References

  • Title: A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles Source: American Chemical Society URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: PMC URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Structure-Activity Relationship (SAR) Guide: 3-Aryl-1,2-oxazol-5-amines vs. Alternative Pharmacophores

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition, IDO1 Immunomodulation, and Scaffold Optimization Executive Summary & Mechanistic Grounding The 3-aryl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition, IDO1 Immunomodulation, and Scaffold Optimization

Executive Summary & Mechanistic Grounding

The 3-aryl-1,2-oxazol-5-amine (also known as 3-aryl-5-aminoisoxazole) scaffold is a highly validated, "privileged" pharmacophore in modern medicinal chemistry[1]. Its utility spans multiple therapeutic areas, most notably as a hinge-binding motif in kinase inhibitors and as a core building block for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1],[2].

This guide objectively compares the pharmacological performance, metabolic liabilities, and synthetic viability of the 3-aryl-1,2-oxazol-5-amine scaffold against leading alternatives, such as the hydroxyamidine/furazan core found in the clinical-stage IDO1 inhibitor Epacadostat (INCB24360)[3].

The Causality of Scaffold Selection
  • Kinase Hinge Binding: The 5-aminoisoxazole motif is structurally primed for kinase inhibition. The exocyclic primary amine acts as a robust hydrogen bond donor to the hinge region's backbone carbonyl, while the adjacent ring nitrogen serves as a hydrogen bond acceptor from the backbone amide NH[1].

  • Bioisosterism & Metabolic Stability: The isoxazole ring effectively mimics amides and carboxylic acids while providing a rigid, planar geometry[1]. Strategic substitutions, such as the 3-bromo-5-fluorophenyl pattern, introduce lipophilic bulk necessary for deep pocket binding while the electronegative fluorine blocks primary CYP450 oxidation sites, thereby extending the metabolic half-life[1].

Comparative SAR Analysis: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme responsible for the rate-limiting step of tryptophan catabolism into kynurenine[3],[4]. Overexpression of IDO1 in tumor microenvironments leads to localized tryptophan depletion and kynurenine accumulation, directly driving T-cell suppression and immune evasion[3],[4].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Accumulation Isoxazole 3-Aryl-1,2-oxazol-5-amines (Isoxazolo-pyrimidines) Isoxazole->IDO1 Competitive Inhibition Epacadostat Epacadostat (Furazan Scaffold) Epacadostat->IDO1 Heme Binding

Fig 1: IDO1 kynurenine pathway and pharmacological inhibition by 1,2-oxazol-5-amines & Epacadostat.

Scaffold Comparison: Isoxazoles vs. Furazans

When developing IDO1 inhibitors, the choice of the core heterocycle dictates both potency and pharmacokinetic (PK) survival.

The Epacadostat (Furazan) Approach: Epacadostat (INCB024360) utilizes a furazan ring coupled with a hydroxyamidine[3]. SAR studies revealed that the furazan is absolutely essential for potent IDO1 inhibition[3]. However, early iterations of this scaffold suffered from poor oral bioavailability and rapid Phase II metabolism (glucuronidation)[3]. To solve this, a data-centric medicinal chemistry approach replaced a problematic sulfonamide group with a sulfamide, drastically reducing the in vitro glucuronidation clearance (to 0.2 L/h/kg) and extending the half-life[3],[5]. Epacadostat achieves a highly potent biochemical IC50 of 71.8 nM[6].

The 3-Aryl-1,2-oxazol-5-amine Approach: Alternatively, the 3-aryl-5-aminoisoxazole scaffold can be elaborated into isoxazolo[5,4-d]pyrimidin-4(5H)-ones via cyclization[2]. This novel scaffold avoids the hydroxyamidine functional group entirely, bypassing the specific glucuronidation liabilities seen in early Epacadostat analogs. SAR studies on this scaffold indicate that bulkier amine substituents (e.g., specific aniline or naphthyl derivatives) are mandatory for driving potency, with optimized derivatives achieving IC50 values in the 30 µM range[2]. While currently less potent than Epacadostat, the isoxazolo-pyrimidine core offers superior baseline metabolic stability and a highly modular synthetic pathway for rapid analog generation[2].

Quantitative Pharmacological Profiling
Scaffold ClassRepresentative CompoundPrimary TargetBiochemical IC50Key Structural FeaturePrimary Metabolic Liability
Hydroxyamidine / Furazan Epacadostat (INCB24360)IDO171.8 nM[6]Furazan core + SulfamideGlucuronidation (Mitigated by sulfamide)[3]
3-Aryl-1,2-oxazol-5-amine Compound 29 (Isoxazolo-pyrimidine)IDO130 µM[2]Isoxazole ring + bulky aromatic amineLow (High baseline metabolic stability)[2]
Imidazole Derivative NLG919IDO1~ 7 µM[4]Imidazole ringCYP450 interactions / Off-target binding[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows for synthesizing the 3-aryl-1,2-oxazol-5-amine scaffold and validating its biological activity.

Protocol A: Optimized Synthesis of 3-Aryl-1,2-oxazol-5-amines

The traditional synthesis of 3-aryl-5-aminoisoxazole-4-carboxamides relies on the Claisen condensation of an aryl nitrile with 2-cyanoacetamide. Older protocols utilized Sodium Ethoxide (NaOEt) as the base, which required time-consuming in situ preparation and often resulted in low yields due to sluggish kinetics[2].

Optimized Step-by-Step Procedure:

  • Base Selection & Activation: Suspend Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) at 0 °C. Causality: NaH in DMF is a significantly stronger, non-nucleophilic base system than NaOEt/EtOH. It rapidly and quantitatively deprotonates 2-cyanoacetamide, shortening the reaction time and increasing the nucleophilicity of the intermediate[2].

  • Condensation: Slowly add the appropriate hydroxyimidoyl chloride (derived from the corresponding aryl aldehyde) to the activated mixture. Stir at room temperature for 30 minutes, then reflux for 18 hours[2].

  • Cyclization to IDO1 Inhibitor Core: To convert the resulting 3-aryl-5-aminoisoxazole-4-carboxamide into the active IDO1 inhibitor scaffold, react the purified intermediate with triethyl orthoformate[2]. Causality: Triethyl orthoformate acts as a one-carbon synthon, efficiently bridging the primary amine and the carboxamide to close the pyrimidin-4(5H)-one ring[2].

Workflow Step1 Aryl Nitrile + 2-Cyanoacetamide (Claisen Condensation) Step2 β-Ketonitrile Intermediate Step1->Step2 NaH / DMF (Optimized) Step3 Hydroxylamine Cyclization Step2->Step3 Step4 3-Aryl-5-aminoisoxazole-4-carboxamide (Core Scaffold) Step3->Step4 Regioselective Step5 Isoxazolo[5,4-d]pyrimidin-4(5H)-one (IDO1 Inhibitor) Step4->Step5 Triethyl orthoformate

Fig 2: Synthetic workflow for 3-aryl-1,2-oxazol-5-amines and cyclization to IDO1 inhibitors.

Protocol B: IDO1 Biochemical Inhibition Assay

To evaluate the SAR of synthesized 3-aryl-1,2-oxazol-5-amine derivatives, a robust biochemical assay is required to measure the conversion of L-tryptophan to N-formylkynurenine[3].

Step-by-Step Procedure:

  • Enzyme Reduction (Critical Step): Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5). Add recombinant human IDO1 enzyme, 20 mM ascorbic acid, and 10 µM methylene blue.

    • Causality: IDO1 is a heme-dependent enzyme that is catalytically inactive in its oxidized ferric (Fe³⁺) state. Ascorbic acid and methylene blue function as an essential electron-transfer system to reduce and maintain the heme iron in its active ferrous (Fe²⁺) state[3],[4].

  • Inhibitor Incubation: Add the test compound (e.g., Epacadostat or isoxazole derivative) dissolved in DMSO (final DMSO concentration < 1%). Pre-incubate for 15 minutes at room temperature to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 100 µM L-tryptophan. Incubate at 37 °C for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65 °C for 15 minutes. This step hydrolyzes N-formylkynurenine to kynurenine. Centrifuge to remove precipitated proteins, react the supernatant with p-dimethylaminobenzaldehyde (Ehrlich's reagent), and measure absorbance at 490 nm to quantify kynurenine production[6].

References[1] BenchChem Technical Support Team. "Structure-activity relationship (SAR) studies involving 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine." Benchchem. URL: 2]">https://www.benchchem.com[2] "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." NIH PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8070570/[3] "INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology." ACS Medicinal Chemistry Letters / NIH PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5422746/[6] "Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research." Cancer Research Network. URL: 5]">https://cancer-research-network.com[5] "INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00510[4] "Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening." Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00277/full

Sources

Comparative

Comparing the biological activity of iodo- vs bromo- substituted oxazoles

The Halogenated Oxazole Playbook: A Comparative Guide to Iodo- vs. Bromo-Substituted Oxazoles in Drug Discovery Introduction The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, ubiquitous in na...

Author: BenchChem Technical Support Team. Date: March 2026

The Halogenated Oxazole Playbook: A Comparative Guide to Iodo- vs. Bromo-Substituted Oxazoles in Drug Discovery

Introduction The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, ubiquitous in natural products and synthetic drugs. When optimizing the pharmacokinetics (PK) and pharmacodynamics (PD) of oxazole-containing drug candidates, halogenation—specifically bromination versus iodination—serves as a critical inflection point. As an Application Scientist, the decision to utilize a bromo-oxazole over an iodo-oxazole (or vice versa) dictates not only the late-stage synthetic strategy but also the fundamental biological activity of the molecule. This guide deconstructs the structural mechanics, biological efficacy, and synthetic causality behind bromo- and iodo-substituted oxazoles.

Structural Mechanics and Causality in Ligand Design

The physicochemical differences between bromine and iodine profoundly influence the behavior of the oxazole core:

  • Electronegativity and Bond Strength: The C–Br bond is stronger and more polarized than the C–I bond. Consequently, bromo-oxazoles are generally more metabolically stable, reducing the likelihood of in vivo dehalogenation[1]. Conversely, the weaker C–I bond makes iodo-oxazoles exceptionally reactive synthetic intermediates, ideal for rapid oxidative addition in transition-metal catalysis.

  • Halogen Bonding (

    
    -Hole Interactions):  Iodine possesses a larger, more polarizable electron cloud, creating a pronounced region of positive electrostatic potential (the 
    
    
    
    -hole) opposite the covalent bond. In kinase inhibitors and tubulin-binding agents, iodo-oxazoles often exhibit superior target residence times compared to their bromo-counterparts due to stronger halogen bonding with backbone carbonyls in the protein binding pocket[2].

Comparative Biological Activity

Halogen substitution on the oxazole ring or its pendant aryl groups is a proven strategy to enhance lipophilicity and target affinity. The table below synthesizes comparative biological data, highlighting how the choice of halogen modulates efficacy.

Scaffold / TargetHalogen SubstitutionAssay / Cell LineIC50 / EfficacyMechanistic Observation
5-Halogenated Oxazole (Anticancer)5-BromooxazoleMCF-7 (Breast)1.02 μMBromo-substitution provides an optimal balance of lipophilicity and metabolic stability[1].
Oxazole-Tethered β-Lactams (Antiproliferative)Bromo-aryl linkedHT-29 (Colon)0.003 μMHalogen size dictates pocket fit. Activity trend: Br > Cl > I[2].
Indazole/Oxazole Analogs (HIF-1 Inhibitors)Bromo (R1 position)in vitro transcription1.78 μMBromo-substitution significantly outperforms methyl-substitution by filling a lipophilic sub-pocket[3].
Oxazole-Tethered Pyrazoles (

-Glucosidase)
Bromo (para-phenyl)in vitro enzyme25.19 μMBromo-derivatives show superior enzyme inhibition compared to fluoro/chloro analogs[2].

Data Synthesis: While iodo-substituents can drive high-affinity binding via


-hole interactions, bromo-substituents frequently offer the optimal "Goldilocks" profile—sufficient steric bulk to fill hydrophobic pockets without incurring the severe metabolic liabilities or excessive lipophilicity (logP) often associated with iodine[2].

Synthetic Workflows: The Halogen Dance vs. Direct Metalation

The synthetic utility of these two halogens diverges sharply when constructing complex architectures.

  • Bromo-Oxazoles: Serve as highly reliable electrophiles for Suzuki-Miyaura and Stille cross-couplings. They are stable enough to survive multi-step sequences before late-stage functionalization[1].

  • Iodo-Oxazoles: Excel in Negishi couplings and are the exclusive substrates for the "Halogen Dance" rearrangement. The Halogen Dance is a thermodynamically driven process where a 5-iodooxazole isomerizes to a 4-iodooxazole. The causality here is rooted in carbanion stability: the C5-lithio species (adjacent to the oxygen atom) is thermodynamically more stable than the C4-lithio species[4].

HalogenDance N1 5-Iodooxazole (Kinetic Precursor) N2 C4-Lithiation (LDA, -78°C) N1->N2 Deprotonation N3 Halogen Exchange (Bromooxazole Cat.) N2->N3 Transient Anion N4 4-Iodo-5-lithiooxazole (Thermodynamic Sink) N3->N4 I+ Transfer N5 4-Iodooxazole (Final Product) N4->N5 Protonation (H2O)

Caption: Mechanistic workflow of the Halogen Dance Rearrangement driven by the thermodynamic stability of the C5-lithio species.

Validated Experimental Methodologies

Protocol A: Halogen Dance Rearrangement of 5-Iodooxazole Purpose: Regioselective synthesis of 4-iodooxazole, a challenging motif to access via direct halogenation[4].

  • Catalyst Initiation: Dissolve 5-iodooxazole (1.0 equiv) and a catalytic amount of 2-(butylsulfanyl)-5-bromooxazole (0.05 equiv) in anhydrous THF under an argon atmosphere. Causality:4, facilitating the intermolecular iodine transfer that drives the rearrangement[4].

  • Thermal Control: Cool the reaction mixture strictly to -78 °C to prevent ring fragmentation.

  • Kinetic Deprotonation: Dropwise add Lithium Diisopropylamide (LDA, 1.5 equiv). Causality: LDA selectively deprotonates the C4 position. The resulting kinetic C4-lithio species rapidly undergoes halogen exchange with the catalyst to form the thermodynamically stable C5-lithio-4-iodooxazole.

  • Self-Validation (QC Step): Quench a 50 μL aliquot with D2O. Analyze via

    
    H NMR; the disappearance of the C4 proton and incorporation of deuterium at C5 confirms successful migration.
    
  • Isolation: Quench the bulk reaction with saturated aqueous NH

    
    Cl and extract with EtOAc to isolate 4-iodooxazole.
    

Protocol B: Direct Zincation and Negishi Coupling of 2-Iodooxazole Purpose: Mild C–C bond formation for sensitive biological targets (e.g., Enigmazole A synthesis).

  • Activation: Suspend activated Zinc dust (3.0 equiv) in anhydrous THF.

  • Oxidative Addition: Add ethyl 2-iodooxazole-4-carboxylate (1.0 equiv) at room temperature. Causality: without the need for harsh bases (like n-BuLi), preserving sensitive ester functionalities.

  • Self-Validation (QC Step): Centrifuge an aliquot to settle the zinc dust. Quench the supernatant with D2O.

    
    H NMR should reveal >90% conversion to the deuterated oxazole, confirming the formation of the oxazol-2-yl zincate[5].
    
  • Cross-Coupling: Transfer the zincate solution to a flask containing the aryl/vinyl halide partner and Pd(PPh

    
    )
    
    
    
    (5 mol%). Heat to 60 °C to execute the Negishi cross-coupling.

SAR_Logic Root Halogenated Oxazole Scaffold BranchBr 5-Bromooxazole Root->BranchBr BranchI 5-Iodooxazole Root->BranchI PropBr High Metabolic Stability Favorable PK Profile BranchBr->PropBr Biological Impact SynthBr Suzuki/Stille Coupling (Late-Stage Arylation) BranchBr->SynthBr Synthetic Utility PropI Strong Halogen Bonding Prolonged Target Residence BranchI->PropI Biological Impact SynthI Negishi Coupling / Halogen Dance (Complex Architecture) BranchI->SynthI Synthetic Utility

Caption: Logical decision tree comparing the biological and synthetic utility of bromo- vs. iodo-substituted oxazoles.

References

  • [3] Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Institutes of Health (NIH). 3

  • [4] Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. 4

  • [1] 5-Bromooxazole|CAS 1060812-80-7|RUO. Benchchem. 1

  • [2] A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. MDPI. 2

  • Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon. University of Bristol.

  • [5] Marine-derived heterocycles : structural, synthetic and biological investigations. UC San Diego eScholarship. 5

Sources

Validation

X-ray crystallography of 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives

An in-depth technical comparison guide designed for structural biologists, medicinal chemists, and drug development professionals evaluating phasing strategies and ligand design. The Structural Bottleneck in Drug Design...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for structural biologists, medicinal chemists, and drug development professionals evaluating phasing strategies and ligand design.

The Structural Bottleneck in Drug Design

In Structure-Based Drug Design (SBDD), the rapid and accurate determination of protein-ligand complexes is paramount. Historically, solving novel conformations—such as allosteric pocket openings or cryptic site bindings—has relied on Molecular Replacement (MR). However, MR is inherently biased by the starting search model, often obscuring the very conformational changes researchers are trying to observe.

To bypass model bias, experimental phasing via Single-wavelength Anomalous Dispersion (SAD) is required. Traditionally, this meant undertaking the tedious and often toxic process of Selenomethionine (SeMet) protein derivatization or heavy-metal soaking.

The advent of 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives introduces a paradigm shift: an elegant convergence of medicinal chemistry and structural biology where the ligand itself acts as the phasing engine.

The Core Mechanism: Intrinsic Ligand-Directed Phasing

The 1,2-oxazol-5-amine moiety is a highly privileged pharmacophore, frequently utilized for its robust hydrogen-bond donor/acceptor profile in targeting kinases and nuclear receptors like RORγt[1]. By incorporating a 3-iodophenyl group, developers achieve two critical objectives:

  • Pharmacological Anchoring: The iodine atom engages in potent halogen bonding and lipophilic interactions deep within hydrophobic sub-pockets.

  • Crystallographic "Trojan Horse": Iodine possesses a massive anomalous scattering signal (

    
    ) at the Cu K
    
    
    
    wavelength (1.5418 Å)[2]. A single iodine atom provides sufficient anomalous signal to phase approximately 50–70 amino acids, allowing for direct, in-house SAD phasing of the native protein-ligand complex without altering the protein sequence.

Objective Performance Comparison

When evaluating the 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivative against standard non-iodinated analogs, the performance delta in crystallographic efficiency is substantial.

Table 1: Quantitative Comparison of Phasing Workflows for Isoxazole-Protein Complexes
Performance Metric3-(3-Iodophenyl) Derivative (Intrinsic Iodine-SAD)Non-Iodinated Analog (Standard MR)Non-Iodinated Analog (SeMet-SAD)
Phasing Source Intrinsic Ligand IodineIn silico Search ModelIncorporated Selenomethionine
Model Bias Risk Zero (Experimental Phases)High (Template dependent)Zero (Experimental Phases)
Protein Preparation Native (High yield, fast)Native (High yield, fast)SeMet Auxotroph (Low yield, toxic)
Time-to-Structure < 24 Hours Variable (Depends on MR success)+2 to 3 Weeks (Re-expression)
Anomalous Signal (

)
~6.8

(at Cu K

1.5418 Å)
N/A~3.8

(at Se Peak 0.9795 Å)
Map Quality (

)
High (Unbiased solvent boundary)Moderate (Prone to phase drops)High (Unbiased solvent boundary)

Self-Validating Experimental Protocol: Iodine-SAD Workflow

To ensure scientific integrity, the following methodology for co-crystallization and phasing with 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives is designed as a self-validating system. Each step contains a strict causality explanation and a quantitative checkpoint.

Step 1: Complex Formation & Co-Crystallization
  • Action: Incubate the purified native target protein with a 3-to-5-fold molar excess of the 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivative. Proceed with standard sparse-matrix vapor diffusion screening.

  • Causality: The isoxazole core initiates target engagement, while the iodophenyl group stabilizes the complex. Because the native protein is used, crystallization behavior remains predictable compared to SeMet-mutated variants.

  • Validation Checkpoint: Harvest a preliminary microcrystal, wash it thoroughly in mother liquor, and analyze via LC-MS. Validation requires the detection of the intact iodinated ligand mass, confirming complex formation rather than apo-protein or salt crystallization.

Step 2: High-Redundancy Data Collection
  • Action: Collect X-ray diffraction data using an in-house Cu K

    
     source or a synchrotron beamline tuned to ~7.0 keV (optimized for the Iodine L-edge). Execute a high-redundancy sweep (minimum 360°, ideally 720° using a 
    
    
    
    -goniometer).
  • Causality: Anomalous intensity differences (

    
    ) between Friedel pairs (
    
    
    
    and
    
    
    ) are extremely small. High redundancy is mathematically necessary to reduce measurement error (
    
    
    ) and extract the true iodine signal[2].
  • Validation Checkpoint: During data processing (e.g., via XDS), calculate the anomalous correlation between half-datasets (

    
    ). Validation requires a 
    
    
    
    in the outer resolution shell, confirming a statistically significant anomalous signal.
Step 3: Substructure Determination & Phasing
  • Action: Execute the CRANK2 pipeline[3] or SHELXC/D/E to locate the heavy iodine atom and calculate initial experimental phases.

  • Causality: The software uses the measurable

    
     differences to locate the spatial coordinates of the iodine atom. This single, highly scattering point serves as the definitive reference vector to bootstrap the phase angles for the entire macromolecular complex.
    
  • Validation Checkpoint: Monitor the SHELXD output for correlation coefficients. Validation requires a clear bimodality with

    
     and 
    
    
    
    > 30, proving the iodine substructure is mathematically correct and not a noise artifact.
Step 4: Density Modification & Auto-Building
  • Action: Apply solvent flattening and auto-build the protein sequence into the resulting electron density map.

  • Causality: Initial experimental phases contain noise. Solvent flattening enhances the contrast between the ordered protein and the disordered solvent channels, resolving the ligand density unambiguously without prior structural knowledge.

  • Validation Checkpoint: Validation requires the Figure of Merit (FOM) to increase to >0.65 post-density modification. The resulting

    
     map must reveal clear, continuous density for the 3-(3-Iodophenyl)-1,2-oxazol-5-amine ligand before any atomic coordinates are manually built.
    

Workflow Visualization: Strategic Advantage

G cluster_paths Start Protein-Ligand Complex Structure Determination Product 3-(3-Iodophenyl)-1,2-oxazol-5-amine (Intrinsic Iodine) Start->Product Alt Non-Iodinated Analog (Standard Ligand) Start->Alt CoCryst1 Direct Co-crystallization (Native Protein) Product->CoCryst1 CoCryst2 Co-crystallization (Native or SeMet) Alt->CoCryst2 Data1 Cu K-alpha Diffraction (High Anomalous Signal) CoCryst1->Data1 Phase1 Direct SAD Phasing (Zero Model Bias) Data1->Phase1 End High-Resolution Unbiased 3D Structure Phase1->End Data2 Standard X-ray Diffraction CoCryst2->Data2 Phase2 Molecular Replacement (MR) or SeMet SAD Data2->Phase2 Phase2->End

Workflow comparison: Intrinsic Iodine SAD vs. Standard Phasing methods.

Conclusion

For drug development professionals, utilizing 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives offers a distinct dual advantage. Not only does the scaffold provide a highly tunable, potent pharmacophore for target inhibition, but the intrinsic iodine atom completely eliminates the crystallographic phase problem. By adopting this ligand-directed SAD phasing approach, structural biology teams can bypass the model bias of Molecular Replacement and the resource drain of SeMet derivatization, accelerating the pipeline from hit-identification to high-resolution structural validation.

References

  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: In situ structural analysis of the Yersinia enterocolitica injectisome Source: eLife / National Institutes of Health (PMC) URL: [Link]

  • Title: A new MR-SAD algorithm for the automatic building of protein models from low-resolution X-ray data and a poor starting model Source: Acta Crystallographica Section D / ResearchGate URL: [Link]

Sources

Comparative

Comprehensive Cross-Reactivity Profiling Guide for 3-(3-Iodophenyl)-1,2-oxazol-5-amine Derived Kinase Inhibitors

As targeted therapeutics evolve, the 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold has emerged as a privileged structure in kinase inhibitor design. The 5-amino group acts as a potent hydrogen bond donor to the kinase h...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics evolve, the 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold has emerged as a privileged structure in kinase inhibitor design. The 5-amino group acts as a potent hydrogen bond donor to the kinase hinge region, while the oxazole core provides a rigid, planar geometry. However, when functionalized with a 3-(3-iodophenyl) moiety, the molecule's pharmacodynamics shift dramatically. The heavy, polarizable iodine atom projects deep into the hydrophobic pocket (often the DFG-out allosteric site), enabling unique halogen bonding.

While this substitution can drive exceptional potency against targets like FLT3 or RET, the conserved nature of the ATP-binding site across the human kinome makes off-target cross-reactivity a primary liability. As a Senior Application Scientist, I have designed this guide to objectively compare the leading cross-reactivity profiling platforms and provide a self-validating experimental framework for evaluating 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives.

Platform Comparison: Biochemical vs. Live-Cell Profiling

To accurately map the cross-reactivity of an ATP-competitive isoxazole derivative, researchers must bridge the gap between thermodynamic binding potential and physiological reality. Relying solely on one platform often leads to late-stage clinical attrition due to unanticipated toxicities.

Table 1: Objective Comparison of Profiling Alternatives
FeatureBiochemical Profiling (e.g., KINOMEscan™)Live-Cell Target Engagement (e.g., NanoBRET™)
Assay Principle Competitive binding to immobilized pan-kinase ligands using recombinant proteins .Intracellular Bioluminescence Resonance Energy Transfer (BRET) using Kinase-NanoLuc fusions .
ATP Context ATP-Free: Measures the thermodynamic maximum of binding. Highly sensitive but prone to false positives.Physiological (1-10 mM ATP): Measures true competitive displacement in the presence of endogenous ATP.
Throughput High (~489 kinases simultaneously) .Medium (Target-specific panels, typically 50-100 kinases).
Cellular Machinery Absent. Cannot account for cell permeability, efflux pumps, or protein complex formation.Present. Accounts for membrane permeability, intracellular metabolism, and endogenous scaffolding proteins.
Best Use Case Primary screening to establish the "Kinome Inhibition State" and identify potential off-target liabilities .Secondary validation of identified hits to confirm actual intracellular engagement and calculate apparent

.

Expert Insight: We utilize biochemical panels as a "wide net" to define the absolute boundaries of a compound's reactivity. However, because the 3-(3-Iodophenyl) group often induces slow-binding kinetics and relies heavily on hydrophobic interactions, its efficacy is highly sensitive to the intracellular dielectric constant and ATP competition. Therefore, NanoBRET validation is non-negotiable for this specific chemotype.

Experimental Methodology: Self-Validating NanoBRET Protocol

To ensure data trustworthiness, the following NanoBRET protocol for profiling 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivatives is engineered as a self-validating system . It includes mandatory quality control steps to prevent artifactual data caused by tracer depletion or plasmid overexpression.

Phase 1: Assay Window Validation & Tracer Titration

Causality: Before testing your derivative, you must determine the apparent dissociation constant (


) of the fluorescent tracer for your specific kinase. Using a tracer concentration above its 

will artificially inflate the apparent

of your inhibitor due to excessive competition.
  • Transfection: Transfect HEK293T cells with the target Kinase-NanoLuc fusion plasmid. Critical: Dilute the fusion plasmid 1:10 with carrier DNA (e.g., pGEM-3Z) to maintain physiological expression levels. Overexpression alters the intracellular ATP pool and masks high-affinity engagement.

  • Tracer Titration: Seed cells into a 384-well plate. Add the cell-permeable NanoBRET tracer in a 12-point dose-response curve (0.01 µM to 10 µM).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Read & Calculate: Add Nano-Glo® substrate and measure BRET (Ratio of 610 nm emission / 460 nm emission). Calculate the tracer

    
     using a one-site binding model.
    
Phase 2: Cross-Reactivity Profiling of the Isoxazole Derivative

Causality: The 3-iodophenyl moiety often drives a DFG-in to DFG-out conformational shift, which is a slow kinetic process. A minimum 2-hour equilibration is required; shorter incubations will yield false-negative cross-reactivity data.

  • Preparation: Seed transfected HEK293T cells into a 384-well plate.

  • Tracer Addition: Add the NanoBRET tracer at a fixed concentration equal to its calculated

    
    .
    
  • Compound Treatment: Dispense the 3-(3-Iodophenyl)-1,2-oxazol-5-amine derivative in a 10-point concentration gradient (1 nM to 10 µM).

  • System Validation (Controls):

    • Positive Control: 10 µM Staurosporine (ensures maximum tracer displacement).

    • Negative Control: 0.1% DMSO vehicle.

    • QC Metric: Calculate the Z'-factor. Proceed only if Z' > 0.5.

  • Measurement: Incubate for 2 hours, add substrate, and read the BRET signal. Calculate the intracellular

    
     and convert to apparent 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Presentation

The following table demonstrates the typical structure-activity relationship (SAR) shift observed when optimizing the 1,2-oxazol-5-amine core. By substituting a 2-chlorophenyl group with a 3-iodophenyl group, we observe a profound alteration in the cross-reactivity profile.

Table 2: Representative Intracellular Cross-Reactivity Profiling (NanoBRET )
Kinase TargetGatekeeper Residue3-(2-Chlorophenyl) Core

(nM)
3-(3-Iodophenyl) Core

(nM)
Selectivity Shift & Mechanistic Rationale
FLT3 Phe69145411x Increase: Iodine fills the deep hydrophobic pocket, forming favorable van der Waals contacts.
RET Val804120158x Increase: Halogen bonding stabilizes the DFG-out conformation.
Aurora A Leu21085>10,000>117x Decrease: Bulky iodine sterically clashes with the rigid Leu210 gatekeeper.
CDK4 Val96310>10,000>32x Decrease: Inability of the 3-iodo group to navigate the narrow CDK4 ATP cleft.
p38α Thr1061585056x Decrease: Loss of favorable hydration network present with the smaller chloro-substitution.

Data Interpretation: The 3-iodo substitution acts as a powerful selectivity filter. It eliminates off-target binding to cell-cycle kinases (Aurora A, CDK4), thereby reducing the risk of neutropenia and generalized cytotoxicity, while hyper-sensitizing the compound to oncogenic drivers like FLT3 and RET.

Mechanistic Visualizations

To fully grasp the profiling strategy and the mechanistic rationale behind the 3-(3-Iodophenyl)-1,2-oxazol-5-amine scaffold, review the logical workflows below.

G cluster_0 In Vitro (Biochemical) cluster_1 Live-Cell (Physiological) A KINOMEscan Panel (489 Kinases) B Identify Off-Targets (Thermodynamic Max) A->B ATP-Free Binding C NanoBRET TE (Selected Hits) B->C Prioritize Cross-Reactive Hits D Validate Engagement (Physiological ATP) C->D Intact Cell Machinery

Fig 1. Orthogonal cross-reactivity profiling workflow combining biochemical and live-cell platforms.

G Inhibitor 3-(3-Iodophenyl) Derivative Target FLT3 / RET (Primary Targets) Inhibitor->Target High Affinity (Halogen Bond) OffTarget Aurora A / CDK4 (Off-Targets) Inhibitor->OffTarget Steric Clash (Reduced Binding) Proliferation Tumor Growth (Efficacy) Target->Proliferation Blocks Pathway CellCycle Aberrant Mitosis (Toxicity) OffTarget->CellCycle Spared (No Toxicity)

Fig 2. Mechanistic rationale for improved selectivity via the 3-iodophenyl substitution.

References

  • Bournez, C., Carles, F., Peyrat, G., Aci-Sèche, S., & Bonnet, P. (2022). "The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research." Frontiers in Molecular Biosciences. URL:[Link]

  • Berginski, M. E., Moret, N., Liu, C., et al. (2023). "Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors." Cell Reports Methods. URL:[Link]

  • Jin, H. Y., Tudor, Y., Choi, K., et al. (2020). "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery. URL:[Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., et al. (2023). "Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells." International Journal of Molecular Sciences. URL:[Link]

  • Jacoby, E., et al. (2015). "Extending kinome coverage by analysis of kinase inhibitor broad profiling data." Drug Discovery Today. URL:[Link]

Validation

Efficacy Comparison: 1,2-Oxazole vs. 1,3-Oxazole Scaffolds in Drug Design

In medicinal chemistry, five-membered aromatic heterocycles are indispensable tools for lead optimization. Among these, the isomers 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) stand out as privileged scaffolds [[1]...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, five-membered aromatic heterocycles are indispensable tools for lead optimization. Among these, the isomers 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) stand out as privileged scaffolds [[1]](). Despite sharing the same molecular formula (C₃H₃NO), the simple transposition of the oxygen and nitrogen atoms fundamentally alters their electronic distribution, physicochemical properties, and biological behavior.

As an application scientist, evaluating these two scaffolds is a critical step when designing bioisosteres for carboxylic acids, amides, or esters. This guide provides an in-depth, head-to-head technical comparison of 1,2-oxazole and 1,3-oxazole, detailing their structural rationale, metabolic liabilities, and the self-validating experimental protocols required to assess their efficacy.

Physicochemical & Electronic Profiling

The relative position of the heteroatoms dictates the electron density of the ring. Isoxazoles (1,2-position) feature adjacent heteroatoms, leading to a highly polarized ring with a significant dipole moment (3.0 D) 1. This makes them excellent hydrogen bond acceptors capable of engaging deeply within polar binding pockets. Conversely, oxazoles (1,3-position) have a more balanced electron distribution, resulting in a lower dipole moment (1.7 D) and a slightly more basic conjugate acid 1.

Table 1: Comparative Physicochemical Properties

Property1,2-Oxazole (Isoxazole)1,3-Oxazole (Oxazole)
Heteroatom Position Adjacent (1,2)Separated by carbon (1,3)
pKa (Conjugate Acid) ~ -3.0 (Very weak base)~ 0.8 (Weak base)
Dipole Moment 3.0 D1.7 D
Primary H-Bond Acceptor Nitrogen atomNitrogen atom
Metabolic Liability Reductive N-O cleavageCYP450-mediated oxidation (C2/C5)
Structural Causality & Metabolic Stability

The choice between these isomers often hinges on their distinct metabolic stability profiles:

  • 1,2-Oxazole (Isoxazole): The adjacent N-O bond is a known metabolic soft spot. Under certain biological conditions (especially hypoxic environments), it is susceptible to reductive cleavage by cytosolic reductases, leading to ring opening and the formation of reactive intermediates 1. However, this specific electronic configuration makes isoxazoles highly effective at mimicking the planar, polarized nature of an amide bond.

  • 1,3-Oxazole (Oxazole): Separating the heteroatoms with a carbon atom significantly increases the stability of the ring against reduction. However, oxazoles are prone to CYP450-mediated oxidation, primarily at the C2 or C5 positions, which can also result in ring-opening 1. They are frequently utilized to introduce structural rigidity and improve the overall pharmacokinetic profile of a candidate 2.

Workflow Lead Lead Scaffold (Amide/Carboxylic Acid) Bioisostere Bioisosteric Replacement Strategy Lead->Bioisostere Isoxazole 1,2-Oxazole (Isoxazole) High Dipole (3.0 D) Weak N-O Bond Bioisostere->Isoxazole Oxazole 1,3-Oxazole (Oxazole) Low Dipole (1.7 D) Stable N-C-O Motif Bioisostere->Oxazole Assay In Vitro Profiling (HLM Stability & Target Affinity) Isoxazole->Assay Reductive Liability Oxazole->Assay Oxidative Liability

Workflow for evaluating isoxazole and oxazole bioisosteres in lead optimization.

Pharmacological Efficacy & Target Engagement

Both scaffolds have been successfully deployed in FDA-approved drugs, particularly in the realm of anti-inflammatory and antimicrobial agents 2, 3.

  • Isoxazole Efficacy: Drugs like Valdecoxib (a potent COX-2 inhibitor) and Leflunomide utilize the isoxazole ring to anchor the molecule within the active site via strong hydrogen bonding, resulting in high target affinity 3, 4.

  • Oxazole Efficacy: Drugs like Oxaprozin (an NSAID) and Tafamidis leverage the oxazole core for its rigid geometry, which optimally orients adjacent aromatic rings while maintaining a stable pharmacokinetic profile 2.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Oxidation Inflammation Inflammation PGH2->Inflammation Downstream Valdecoxib Valdecoxib (1,2-Oxazole) Valdecoxib->COX2 Inhibits Oxaprozin Oxaprozin (1,3-Oxazole) Oxaprozin->COX2 Inhibits

COX-2 inflammatory pathway modulated by 1,2-oxazole and 1,3-oxazole derivatives.

Experimental Validation Methodologies

To objectively compare the efficacy and stability of isoxazole vs. oxazole derivatives, we employ self-validating in vitro systems. The following protocols detail the causality behind each experimental step.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (


) and identify whether the compound undergoes N-O reductive cleavage (isoxazole) or CYP-mediated oxidation (oxazole) 1.
  • Preparation: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Rationale: Simulates physiological pH and ensures compound solubility without saturating the metabolic enzymes.

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Rationale: Provides a standardized, biologically relevant baseline of CYP450 and reductase activity.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Rationale: Ensures thermal equilibrium before initiating the reaction, preventing skewed initial rate kinetics.

  • Initiation: Add 1 mM NADPH to start the reaction.

    • Rationale: NADPH is the obligate electron donor for CYP450 enzymes; a parallel control lacking NADPH must be run to distinguish enzymatic metabolism from chemical instability.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 minutes), extract 50 µL of the mixture and immediately add 150 µL of ice-cold acetonitrile containing an internal standard.

    • Rationale: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol B: Fluorometric COX-2 Enzyme Inhibition Assay

Purpose: To compare the target binding affinity (


) of isoxazole and oxazole bioisosteres against the COX-2 enzyme 3.
  • Reagent Preparation: Prepare recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Rationale: Hematin is a required prosthetic group for COX-2 peroxidase activity; omitting it yields false negatives.

  • Compound Incubation: Add serial dilutions of the test compounds and incubate for 10 minutes at 25°C.

    • Rationale: Allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Add arachidonic acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Rationale: COX-2 converts AA to PGG2, which is then reduced to PGH2. This reduction is stoichiometrically coupled to the oxidation of ADHP into highly fluorescent resorufin.

  • Detection: Measure the fluorescence of resorufin (Excitation: 535 nm, Emission: 587 nm) using a microplate reader.

    • Rationale: Fluorescence provides a highly sensitive, real-time readout of enzyme kinetics compared to traditional colorimetric assays.

  • Data Processing: Plot the dose-response curve to calculate the

    
    , validating the bioisosteric efficacy of the chosen scaffold.
    
References
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC / MDPI. [Link]

  • Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate.[Link]

  • A review of isoxazole biological activity and present synthetic techniques. IJPCA. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 3-(3-Iodophenyl)-1,2-oxazol-5-amine

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of specialized building blocks requires an equally advanced approach to laboratory safety. 3-(3-Iodophenyl)-1,2-o...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of specialized building blocks requires an equally advanced approach to laboratory safety. 3-(3-Iodophenyl)-1,2-oxazol-5-amine is a valuable halogenated heterocyclic amine used in synthetic workflows. However, its unique structural features—specifically the heavy iodine atom and the energetic isoxazole ring—demand strict, scientifically grounded disposal protocols.

This guide provides essential, step-by-step logistical information to ensure your laboratory maintains environmental compliance, protects personnel, and understands the causality behind every safety requirement.

Chemical Profiling & Hazard Causality

To implement a self-validating safety system, operators must first understand the molecular characteristics that dictate the compound's behavior in waste streams. You cannot effectively manage what you have not accurately profiled.

Table 1: Chemical & Waste Profiling
ParameterSpecificationOperational Implication
IUPAC Name 3-(3-Iodophenyl)isoxazol-5-amineDefines chemical reactivity and regulatory tracking.
CAS Number 501326-25-6Unique identifier required for EHS documentation and manifesting [1].
Molecular Formula C9H7IN2OContains Iodine (I) and Nitrogen (N), dictating specific incineration parameters.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams to prevent toxic byproducts [2].
Environmental Hazard AOX PrecursorCan contribute to Adsorbable Organic Halogens (AOX) if improperly released into waterways [3].

Mechanistic Insight: The presence of the iodine atom classifies this compound strictly as a halogenated organic waste [2]. If improperly disposed of via aqueous drains, iodinated organic compounds exhibit high environmental stability. They resist standard wastewater bioremediation and contribute to the formation of Adsorbable Organic Halogens (AOX)—a class of pollutants that are toxic, bioaccumulative, and heavily regulated [3]. Furthermore, during combustion, the nitrogen in the isoxazole ring and the iodine atom generate nitrogen oxides (NOx) and corrosive hydrogen iodide (HI) gas, necessitating specialized disposal facilities [4].

Operational Disposal Workflow

The following protocol outlines the cradle-to-grave lifecycle for the routine disposal of 3-(3-Iodophenyl)-1,2-oxazol-5-amine, ensuring compliance with Environmental Protection Agency (EPA) guidelines for halogenated materials [4].

DisposalWorkflow A Waste Generation 3-(3-Iodophenyl)-1,2-oxazol-5-amine B Segregation (Halogenated Organic Waste) A->B Identify Halogen Content C Packaging & Labeling (Leak-proof, EPA Compliant) B->C Transfer to Container D Temporary Storage (Ventilated, <90 Days) C->D Secure in Fume Hood/Cabinet E Licensed Transport (Hazardous Waste Manifest) D->E EHS Pickup F High-Temp Incineration (>1000°C) E->F Transfer to Facility G Gas Scrubbing (Neutralize HI & NOx) F->G Exhaust Gas Treatment

Figure 1: Cradle-to-grave disposal workflow for halogenated organic waste.

Step-by-Step Routine Disposal Methodology:
  • Waste Segregation: Isolate the compound (and any solvents it is dissolved in) from non-halogenated waste streams. Mixing halogenated waste with non-halogenated waste exceeding 5% halogen content disrupts the calorific value required for safe fuels blending and violates toxicity characteristic guidelines [2].

  • Containerization: Transfer the solid waste or solvent mixture into a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or amber glass). Do not use metal containers, as trace degradation of the compound could release HI, which corrodes metal and compromises container integrity.

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "3-(3-Iodophenyl)-1,2-oxazol-5-amine" and check the "Halogenated" and "Toxic" hazard indicators.

  • Storage: Store the sealed container in a designated secondary containment tray within a ventilated flammable/corrosive storage cabinet. Ensure it is spatially separated from strong oxidizers and inorganic bases.

  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The waste must be transported by a licensed contractor to a RCRA-permitted commercial facility [4].

High-Temperature Incineration & Scrubbing (The "Why")

Why can't this compound be autoclaved, neutralized on the benchtop, or sent to a standard landfill?

High-temperature incineration is the only environmentally sound method for destroying complex halogenated organic compounds [4]. This process relies on two self-validating mechanisms:

  • Thermal Mineralization: Extreme heat (typically >1000°C) is required to break the highly stable covalent C-I and C-N bonds, completely mineralizing the organic framework into CO2 and H2O.

  • Alkaline Gas Scrubbing: As the compound combusts, it releases Hydrogen Iodide (HI) gas. RCRA-permitted incinerators are equipped with wet scrubber systems (often utilizing NaOH). The alkaline scrubber neutralizes the corrosive HI into harmless sodium iodide (NaI) salts, preventing toxic atmospheric release and acid rain generation [4].

Spill Response & Decontamination Protocol

In the event of an accidental release on the benchtop or floor, immediate and structured action is required to prevent inhalation of dust or dermal exposure.

SpillResponse S1 Evacuate & Assess S2 Don PPE (Respirator, Nitrile) S1->S2 S3 Contain Spill (Inert Absorbent) S2->S3 S4 Collect & Seal S3->S4 S5 Decontaminate Area S4->S5

Figure 2: Emergency spill response and decontamination sequence.

Step-by-Step Spill Methodology:
  • Evacuate & Assess: Clear personnel from the immediate vicinity. Assess the spill size. If it exceeds 50 grams or is dissolved in a highly volatile solvent outside of a fume hood, evacuate the lab and contact EHS immediately [2].

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (Nitrile or Viton), safety goggles, and a laboratory coat. If dry dust generation is likely, use a particulate respirator (N95 or higher).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or a commercial chemical spill pad). Do not use combustible materials like paper towels for large quantities.

  • Collection: Carefully sweep or scoop the absorbed mixture using a non-sparking tool to avoid static discharge (crucial if flammable solvents are present). Place the material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol) to dissolve residual traces, followed by soap and water. Collect all wash liquids and dispose of them as halogenated liquid waste.

References

  • Hazardous Materials Disposal Guide Nipissing University Environmental Health & Safety URL: [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application MDPI (Water Journal) URL:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites United States Environmental Protection Agency (EPA) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.